Propylcyclohexane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44885. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
propylcyclohexane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-2-6-9-7-4-3-5-8-9/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDZSLCZHWTGOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074699 | |
| Record name | Propylcyclohexane | |
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Molecular Weight |
126.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
| Record name | Propylcyclohexane | |
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Vapor Pressure |
4.19 [mmHg] | |
| Record name | Propylcyclohexane | |
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CAS No. |
1678-92-8 | |
| Record name | Propylcyclohexane | |
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| Record name | Propylcyclohexane | |
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| Record name | Propylcyclohexane | |
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| Record name | PROPYLCYCLOHEXANE | |
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Foundational & Exploratory
Propylcyclohexane: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of propylcyclohexane, a saturated hydrocarbon with significant applications in research and development. This document outlines its chemical and physical properties, safety and handling protocols, and relevant experimental data.
Chemical Identity and Physical Properties
This compound, also known as n-propylcyclohexane, is a cycloalkane with the chemical formula C₉H₁₈.[1] Its CAS Registry Number is 1678-92-8 .[1][2][3][4][5] This colorless liquid is a fundamental building block in organic synthesis and a subject of study in various chemical research areas.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1678-92-8 | [1][2][3][4] |
| Molecular Formula | C₉H₁₈ | [1][3][5] |
| Molecular Weight | 126.24 g/mol | [1][3][4][6] |
| Appearance | Liquid | [3][6] |
| Density | 0.793 g/mL at 25 °C | [7][8] |
| Boiling Point | 155-157 °C | [3][8][9] |
| Melting Point | -95 °C | [3][8][9] |
| Flash Point | 35 °C (95 °F) - closed cup | [3] |
| Refractive Index | n20/D 1.436 | [7][8] |
| Vapor Pressure | 8.7 mmHg at 37.7 °C | [8] |
| Autoignition Temperature | 478 °F (247.8 °C) |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are summarized below.
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Features/Notes | Source |
| ¹H NMR | Data available at 399.65 MHz in CDCl₃. | [10] |
| IR Spectrum | Data available. | [1][11] |
| Mass Spectrum | Electron ionization data is available. | [1] |
| ¹³C NMR | Data available. | [12] |
Safety and Handling
This compound is a flammable liquid and vapor.[3] It is classified as a flammable liquid (Hazard Class 3). The substance may be fatal if swallowed and enters airways.[3]
Table 3: Safety and Hazard Information for this compound
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable Liquid | GHS02 | Warning | H226: Flammable liquid and vapor. |
| Aspiration Hazard | GHS08 | Danger | H304: May be fatal if swallowed and enters airways.[3] |
Experimental Protocol: Safe Handling of this compound
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood. Use explosion-proof electrical, ventilating, and lighting equipment.[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection (safety glasses or goggles), and face protection.[13] For respiratory protection, a dust mask type N95 (US) or equivalent is recommended.
-
Fire Prevention: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3][13] Ground and bond containers and receiving equipment to prevent static discharge.[3][13] Use only non-sparking tools.[3][13]
-
Spill and Leak Procedures: In case of a spill, remove all sources of ignition. Absorb the spill with an inert material (e.g., dry sand or earth) and place it in a chemical waste container.
-
First Aid:
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and cool.[3][13]
Logical Relationship of this compound Properties
The following diagram illustrates the relationship between the fundamental properties of this compound and their implications for its handling and application.
Caption: Interrelation of this compound Properties and Safety.
References
- 1. Cyclohexane, propyl- [webbook.nist.gov]
- 2. This compound | CAS 1678-92-8 | LGC Standards [lgcstandards.com]
- 3. This compound | 1678-92-8 | TCI AMERICA [tcichemicals.com]
- 4. scbt.com [scbt.com]
- 5. Cyclohexane, propyl- (CAS 1678-92-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. This compound | C9H18 | CID 15505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. This compound | 1678-92-8 [chemicalbook.com]
- 9. This compound [stenutz.eu]
- 10. This compound(1678-92-8) 1H NMR spectrum [chemicalbook.com]
- 11. This compound(1678-92-8) IR Spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Purification of Propylcyclohexane
Abstract
This compound is a cycloalkane that serves as a component in surrogate biokerosene models and is utilized in kinetic studies of jet fuel oxidation.[1] Its synthesis and purification are fundamental processes in various research and development applications. This document provides a comprehensive technical overview of the primary synthetic routes for producing this compound, detailed experimental protocols, and methods for its purification and characterization. All quantitative data are presented in structured tables for clarity and comparative analysis, and key experimental workflows are illustrated with diagrams.
Physicochemical and Spectroscopic Data
A thorough understanding of this compound's physical and spectral properties is essential for its synthesis, purification, and identification.
Physical Properties
The key physical constants of this compound are summarized below. These values are critical for procedures such as fractional distillation and for verifying the identity and purity of the final product.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈ | [2][3] |
| Molecular Weight | 126.24 g/mol | |
| Boiling Point | 155-157 °C | [4][5] |
| Melting Point | -95 °C | [5] |
| Density | 0.793 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.436 | [4] |
| Flash Point | 35 °C (95 °F) | [4] |
| Vapor Pressure | 8.7 mmHg at 37.7 °C | [4] |
Spectroscopic Data
Spectroscopic analysis is used to confirm the structure of the synthesized this compound.
| Spectroscopy Type | Key Features and Shifts | Reference |
| ¹H NMR | Shifts observed at approximately (ppm): 1.84-1.53 (m), 1.53-0.60 (m), 0.87 (t). | [6] |
| ¹³C NMR | Spectral data available, with characteristic alkane shifts. | [2][7] |
| IR Spectroscopy | Data available from techniques including FTIR and ATR-IR. | [2][3] |
| Mass Spectrometry | GC-MS data available for identification. | [2] |
Synthesis of this compound
Several synthetic pathways can be employed to produce this compound. The choice of method often depends on the available starting materials, required scale, and desired purity. The most common routes are detailed below.
Method 1: Catalytic Hydrogenation of Propylbenzene
This is the most direct method, involving the saturation of the aromatic ring of propylbenzene. The reaction is typically carried out under hydrogen pressure in the presence of a metal catalyst.
Caption: Workflow for the synthesis of this compound via hydrogenation.
Experimental Protocol: Hydrogenation of Propylbenzene [8][9]
-
Catalyst Preparation: Suspend a rhodium-on-silica (Rh/SiO₂) or platinum-based catalyst in a suitable solvent within a high-pressure reactor.
-
Reactant Addition: Introduce propylbenzene to the reactor.
-
Reaction Conditions: Seal the reactor and purge with nitrogen, then pressurize with hydrogen gas (e.g., 3 barg).[8] Heat the mixture to the desired temperature (e.g., 343 K or 70 °C) with vigorous stirring.[8]
-
Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by periodic sampling and analysis using Gas Chromatography (GC).
-
Work-up: Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst. The resulting filtrate is crude this compound, which can be purified by distillation.
Method 2: Friedel-Crafts Acylation Followed by Reduction and Hydrogenation
This multi-step approach is a classic method for adding an alkyl chain to an aromatic ring while avoiding the carbocation rearrangements often seen in Friedel-Crafts alkylation.[10][11] The resulting ketone is reduced to an alkyl group, which is then hydrogenated.
Caption: Multi-step synthesis of this compound via Friedel-Crafts acylation.
Experimental Protocol: Friedel-Crafts Acylation and Reduction [12][13][14]
-
Acylation:
-
To a cooled solution of anhydrous aluminum chloride (AlCl₃) in an inert solvent (e.g., dichloromethane), slowly add propanoyl chloride.
-
Add benzene to the mixture dropwise while maintaining a low temperature.
-
After the addition, allow the reaction to stir at room temperature until completion (monitored by TLC or GC).
-
Carefully quench the reaction by pouring it over crushed ice and an acid (e.g., HCl) to decompose the aluminum chloride complex.
-
Separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to yield crude propiophenone.
-
-
Clemmensen Reduction:
-
Reflux the crude propiophenone with amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid.
-
Continue refluxing until the ketone is consumed.
-
After cooling, extract the product (propylbenzene) with a suitable solvent like diethyl ether. Wash, dry, and evaporate the solvent.
-
-
Hydrogenation:
-
Hydrogenate the resulting propylbenzene as described in Method 1 .
-
Method 3: Grignard Reaction with Cyclohexanone
This pathway involves the reaction of a propyl Grignard reagent with cyclohexanone, followed by dehydration of the resulting tertiary alcohol and subsequent hydrogenation of the alkene.
Caption: Synthesis of this compound using a Grignard reagent.
Experimental Protocol: Grignard Synthesis [15]
-
Grignard Reagent Preparation:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), add magnesium turnings and a crystal of iodine.
-
Add a solution of n-propyl bromide in anhydrous diethyl ether dropwise to initiate the reaction. Once started, add the remaining solution at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture until the magnesium is consumed.
-
-
Reaction with Cyclohexanone:
-
Cool the Grignard reagent in an ice bath.
-
Add a solution of cyclopentanone in anhydrous ether dropwise.
-
After addition, stir the reaction at room temperature until the starting material is consumed.
-
-
Work-up and Dehydration:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ether, wash, and dry the organic layer.
-
Remove the solvent and dehydrate the resulting crude 1-propylcyclohexanol by heating with a catalytic amount of acid (e.g., H₂SO₄) or iodine, and distill the resulting alkene (propylcyclohexene).
-
-
Hydrogenation:
-
Hydrogenate the collected propylcyclohexene using a standard catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere to yield this compound.[16]
-
Purification of this compound
Regardless of the synthetic route, the crude product will contain impurities such as starting materials, byproducts, and solvents. Purification is critical to obtaining a high-purity final product.
Caption: General workflow for the purification of this compound.
Experimental Protocol: Purification by Fractional Distillation [17][18]
-
Initial Work-up: Transfer the crude product to a separatory funnel. Wash sequentially with a dilute acid or base as needed (depending on the synthesis method), followed by water and then a saturated brine solution to remove water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration: Filter the dried solution to remove the drying agent.
-
Fractional Distillation:
-
Set up a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) to ensure efficient separation.
-
Place the crude this compound in the distillation flask with boiling chips.
-
Heat the flask gently. Discard the initial low-boiling fraction, which may contain residual solvents.
-
Carefully collect the fraction that distills at the boiling point of this compound (155-157 °C).[4][5]
-
-
Purity Assessment: Analyze the collected fraction using Gas Chromatography (GC) to determine its purity.[19] A purity of >99% is often achievable.[20] Further characterization can be performed using NMR and IR spectroscopy to confirm the structure.[2][6]
References
- 1. This compound | 1678-92-8 [chemicalbook.com]
- 2. This compound | C9H18 | CID 15505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclohexane, propyl- [webbook.nist.gov]
- 4. 1678-92-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. This compound(1678-92-8) 1H NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 13. Friedel-Crafts Acylation [organic-chemistry.org]
- 14. lscollege.ac.in [lscollege.ac.in]
- 15. benchchem.com [benchchem.com]
- 16. prepchem.com [prepchem.com]
- 17. US4433194A - Purification of cyclohexane - Google Patents [patents.google.com]
- 18. US2637749A - Process for purification of cyclohexane - Google Patents [patents.google.com]
- 19. This compound >98.0%(GC) 25mL - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]
- 20. This compound 99 1678-92-8 [sigmaaldrich.com]
An In-depth Technical Guide to the Spectral Data of Propylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for propylcyclohexane (C₉H₁₈), a saturated hydrocarbon. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This information is crucial for the structural elucidation, identification, and quality control of this compound in various research and development applications.
Quantitative Spectral Data
The following tables summarize the key quantitative data obtained from the NMR, IR, and Mass Spectra of this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound in CDCl₃ displays signals corresponding to the different proton environments in the molecule. Due to the complex overlapping of signals for the cyclohexyl ring protons, some are reported as multiplets within a range.
| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
| CH₃ (propyl) | ~ 0.87 | Triplet | 3H |
| CH₂ (propyl, middle) | ~ 1.22 | Multiplet | 2H |
| CH₂ (propyl, attached to ring) | ~ 1.18 - 1.31 | Multiplet | 2H |
| Cyclohexyl Protons | ~ 1.10 - 1.77 | Multiplet | 11H |
Note: The exact chemical shifts and multiplicities of the cyclohexyl protons can be complex due to conformational mobility and signal overlap. The data presented is an aggregation from available spectra.[1]
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides distinct signals for each carbon atom in a unique electronic environment.
| Carbon Assignment | Chemical Shift (δ) ppm |
| C1 (Cyclohexyl, attached to propyl) | ~ 38.0 |
| C2, C6 (Cyclohexyl) | ~ 34.0 |
| C3, C5 (Cyclohexyl) | ~ 27.0 |
| C4 (Cyclohexyl) | ~ 26.8 |
| CH₂ (Propyl, attached to ring) | ~ 37.5 |
| CH₂ (Propyl, middle) | ~ 20.0 |
| CH₃ (Propyl) | ~ 14.5 |
Note: These are approximate chemical shifts and can vary slightly based on the solvent and experimental conditions. The data is compiled from publicly available spectral databases.
IR Spectral Data
The infrared spectrum of this compound is characterized by absorptions corresponding to C-H stretching and bending vibrations.
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
| 2927 - 2854 | C-H Stretch | Alkane (CH₂, CH₃) |
| 1465 - 1448 | C-H Bend (Scissoring) | CH₂ |
| 1375 | C-H Bend (Symmetric) | CH₃ |
Note: The IR spectrum of alkanes is often simple, with the most prominent peaks arising from C-H bonds. The absence of significant peaks in other regions (e.g., 1600-1800 cm⁻¹ for C=O, 3200-3600 cm⁻¹ for O-H) is characteristic of a saturated hydrocarbon.[1]
Mass Spectrometry (MS) Data
The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several fragment ions resulting from the cleavage of the propyl group and the cyclohexane ring.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 126 | ~14 | [C₉H₁₈]⁺ (Molecular Ion) |
| 97 | ~2 | [C₇H₁₃]⁺ |
| 83 | 100 | [C₆H₁₁]⁺ (Base Peak) |
| 82 | ~47 | [C₆H₁₀]⁺ |
| 69 | ~9 | [C₅H₉]⁺ |
| 67 | ~13 | [C₅H₇]⁺ |
| 55 | ~56 | [C₄H₇]⁺ |
| 41 | ~31 | [C₃H₅]⁺ |
Note: The base peak at m/z 83 corresponds to the loss of the propyl group (C₃H₇), resulting in a stable cyclohexyl cation. Other fragments arise from further fragmentation of the ring.[2]
Experimental Protocols
The following are detailed methodologies for acquiring the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H and ¹³C NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Filtration (Optional but Recommended): To remove any particulate matter, a small plug of glass wool can be placed in the Pasteur pipette during the transfer.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
2.1.2. NMR Spectrometer Setup and Data Acquisition
-
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Locking: The spectrometer's field frequency is locked onto the deuterium signal of the CDCl₃.
-
Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.
-
Tuning and Matching: The probe is tuned to the appropriate frequency for either ¹H or ¹³C nuclei to ensure optimal signal detection.
-
Acquisition Parameters:
-
¹H NMR: A standard single-pulse experiment is typically used. Key parameters include the spectral width (e.g., -2 to 12 ppm), number of scans (e.g., 8-16), and relaxation delay (e.g., 1-2 seconds).
-
¹³C NMR: A proton-decoupled experiment is commonly performed to simplify the spectrum to singlets for each carbon. A larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).
Infrared (IR) Spectroscopy
2.2.1. Attenuated Total Reflectance (ATR) - FTIR
-
Crystal Cleaning: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or acetone) and allow it to dry completely.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal.
-
Data Acquisition: Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹). The number of scans can be varied to improve the signal-to-noise ratio (e.g., 16-32 scans).
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
-
Cleaning: After the measurement, thoroughly clean the ATR crystal with a solvent-moistened wipe.
Mass Spectrometry (MS)
2.3.1. Electron Ionization (EI) - MS
-
Sample Introduction: this compound, being a volatile liquid, is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe. For GC-MS, a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC.
-
Ionization: In the ion source, the gaseous this compound molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺•).
-
Fragmentation: The excess energy imparted during ionization leads to the fragmentation of the molecular ion into smaller, charged fragments and neutral radicals.
-
Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the spectroscopic techniques discussed.
References
Thermophysical properties of n-propylcyclohexane
An In-depth Technical Guide on the Thermophysical Properties of n-Propylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermophysical properties of n-propylcyclohexane. The information is compiled from peer-reviewed scientific literature and established chemical databases, with a focus on providing quantitative data, detailed experimental methodologies, and visual representations of experimental workflows.
General and Physical Properties
n-Propylcyclohexane is a cycloalkane with the chemical formula C₉H₁₈. It is a colorless liquid at standard conditions and finds application as a component in surrogate biokerosene models and in kinetic studies of fuel oxidation.[1][2]
| Property | Value | Source |
| Molecular Formula | C₉H₁₈ | [3] |
| Molecular Weight | 126.24 g/mol | [1][2][4] |
| CAS Number | 1678-92-8 | [1][2][3] |
| Appearance | Clear, colorless liquid | [2][5] |
| Boiling Point | 155 °C (428.15 K) | [1][2][5] |
| Melting Point | -95 °C (178.15 K) | [2][5] |
| Flash Point | 35 °C (95 °F) - closed cup | [1] |
| Autoignition Temperature | 248 °C (478 °F) | [1] |
| Refractive Index (n20/D) | 1.436 | [1][5] |
Density
| Temperature (°C) | Density (g/mL) | Source |
| 25 | 0.793 | [1][2][5] |
Experimental Protocol: Density Measurement
The density of a liquid like n-propylcyclohexane can be accurately measured using a variety of techniques, including:
-
Pycnometry: A pycnometer, a flask with a specific, accurately known volume, is weighed empty, then filled with the liquid, and weighed again. The density is calculated from the mass of the liquid and the volume of the pycnometer. The temperature of the liquid must be precisely controlled.
-
Vibrating Tube Densimeter: This instrument measures the oscillation frequency of a U-shaped tube filled with the liquid. The frequency of oscillation is dependent on the mass of the liquid in the tube, and thus its density. This method is fast, requires a small sample volume, and allows for precise temperature control, making it suitable for generating temperature-dependent density data.
Viscosity
The viscosity of a fluid is a measure of its resistance to flow. While specific temperature-dependent viscosity data for n-propylcyclohexane is not extensively tabulated in the literature, it can be determined using standard viscometry methods.
Experimental Protocol: Viscosity Measurement
Common methods for determining the dynamic viscosity of liquids include:
-
Capillary Viscometer (e.g., Ostwald or Ubbelohde): This method involves measuring the time it takes for a fixed volume of liquid to flow through a narrow capillary tube under the influence of gravity. The viscosity is then calculated using the flow time, the dimensions of the viscometer, and the density of the liquid. The temperature is controlled by immersing the viscometer in a constant-temperature bath.
-
Rotational Viscometer: This instrument measures the torque required to rotate a spindle immersed in the liquid at a constant angular velocity. The viscosity is proportional to the measured torque. This method is versatile and can be used for a wide range of viscosities.
-
Falling Ball Viscometer: This method determines the viscosity by measuring the time it takes for a sphere of known size and density to fall through the liquid under the influence of gravity. The viscosity is calculated using Stokes' law.
Caption: Workflow for viscosity measurement.
Thermal Conductivity
The thermal conductivity of n-propylcyclohexane has been experimentally determined over a wide range of temperatures and pressures.
| Temperature (K) | Pressure (MPa) | Thermal Conductivity (W·m⁻¹·K⁻¹) | Source |
| 300 | 0.1 | 0.123 | [6] |
| 400 | 20 | 0.104 | [6] |
| 500 | 40 | 0.091 | [6] |
| 600 | 60 | 0.082 | [6] |
Experimental Protocol: Thermal Conductivity Measurement
The transient hot-wire method is a common and accurate technique for measuring the thermal conductivity of liquids.[6]
-
Apparatus: A thin platinum wire is submerged in the liquid sample within a pressure-controlled cell. The wire serves as both a heating element and a resistance thermometer.
-
Procedure: A step-wise voltage is applied to the platinum wire, causing it to heat up. The change in the wire's resistance over time is measured with high precision.
-
Principle: The rate at which the wire's temperature increases is related to the thermal conductivity of the surrounding liquid. A liquid with higher thermal conductivity will dissipate the heat more effectively, resulting in a slower temperature rise of the wire.
-
Data Analysis: The thermal conductivity is determined by analyzing the transient temperature rise of the wire, typically by fitting the experimental data to a theoretical model that accounts for heat conduction into the fluid.
Caption: Transient hot-wire experimental workflow.
Heat Capacity
The heat capacity is a measure of the amount of heat energy required to raise the temperature of a substance by a certain amount.
| Property | Temperature (K) | Value (J·mol⁻¹·K⁻¹) | Source |
| Liquid Heat Capacity (Cp) | 298.15 | 242.04 | [7] |
Experimental Protocol: Calorimetric Determination of Heat Capacity
The heat capacity of liquids is typically measured using a calorimeter. Adiabatic calorimetry is a precise method for this determination.
-
Apparatus: An adiabatic calorimeter is designed to minimize heat exchange with the surroundings. It consists of a sample cell containing the liquid, a heater, and a temperature sensor, all enclosed in a vacuum-insulated jacket.
-
Procedure: A known quantity of electrical energy is supplied to the heater immersed in the liquid, and the resulting temperature increase is measured precisely.
-
Principle: By measuring the energy input (Q) and the temperature change (ΔT) for a known mass of the substance (m), the specific heat capacity (c) can be calculated using the formula Q = mcΔT.
-
Corrections: Corrections must be made for the heat capacity of the sample container and any small heat leaks to or from the surroundings.
Vapor Pressure
The vapor pressure of n-propylcyclohexane is a function of temperature and can be calculated using the Antoine equation:
log₁₀(P) = A - (B / (T + C))
where P is the vapor pressure in bar and T is the temperature in Kelvin.
| A | B | C | Temperature Range (K) | Source |
| 4.09139 | 1445.653 | -66.189 | 350 - 440 | [1] |
A specific experimental value has also been reported: 8.7 mmHg at 37.7 °C.[1][2][5]
Experimental Protocol: Vapor Pressure Measurement
The static method is a direct and widely used technique for measuring vapor pressure.
-
Apparatus: A sample of the pure, degassed liquid is placed in a thermostated vessel connected to a pressure measuring device (e.g., a manometer or a pressure transducer).
-
Procedure: The sample is heated to a specific, constant temperature. The system is allowed to reach equilibrium, at which point the pressure measured is the vapor pressure of the substance at that temperature.
-
Data Collection: Measurements are repeated at various temperatures to establish the vapor pressure curve.
Thermodynamic Properties of Formation and Combustion
| Property | Value (kJ·mol⁻¹) | Source |
| Standard Enthalpy of Formation (liquid) | -237.5 ± 1.1 | [7] |
| Standard Enthalpy of Combustion (liquid) | -5876.60 ± 0.92 | [7] |
Experimental Protocol: Combustion Calorimetry
The enthalpy of combustion is determined using a bomb calorimeter.
-
Apparatus: A known mass of the n-propylcyclohexane sample is placed in a crucible inside a high-pressure stainless steel vessel (the "bomb"). The bomb is filled with pure oxygen under high pressure.
-
Procedure: The bomb is placed in a known quantity of water in an insulated container. The sample is ignited electrically, and the complete combustion reaction occurs.
-
Measurement: The temperature rise of the water and the calorimeter is measured precisely.
-
Calculation: The heat of combustion is calculated from the temperature rise and the previously determined heat capacity of the calorimeter. The standard enthalpy of formation can then be derived from the enthalpy of combustion using Hess's law.
Phase Change Properties
| Property | Value | Source |
| Normal Boiling Point | 429 ± 3 K | [7] |
| Fusion (Melting) Point | 178.25 K | [3] |
| Enthalpy of Vaporization (at boiling point) | 45 ± 1 kJ·mol⁻¹ | [3] |
| Enthalpy of Fusion | 13.07 kJ·mol⁻¹ (3.1243 kcal/mol) | [3] |
References
- 1. Cyclohexane, propyl- [webbook.nist.gov]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Cyclohexane, propyl- (CAS 1678-92-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. scribd.com [scribd.com]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. Calorimeter to determine the specific heat capacities of liquids | tec-science [tec-science.com]
Propylcyclohexane: A Technical Guide to Safe Handling and Emergency Procedures
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for propylcyclohexane, a flammable liquid commonly used in research and development settings. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the protection of the surrounding environment. This document outlines the substance's key hazards, proper handling and storage procedures, personal protective equipment requirements, and emergency response protocols.
Chemical and Physical Properties
This compound is a colorless, clear liquid. A summary of its key physical and chemical properties is provided in the table below for easy reference. Understanding these properties is fundamental to assessing and mitigating the risks associated with its handling.
| Property | Value | Source |
| Molecular Formula | C9H18 | [1] |
| Molecular Weight | 126.24 g/mol | [1] |
| Physical State | Liquid (at 20°C) | |
| Appearance | Colorless, clear liquid | |
| Boiling Point | 155-157°C | |
| Melting/Freezing Point | -95°C | [2] |
| Flash Point | 35°C (95°F) - closed cup | [3][4] |
| Autoignition Temperature | 250°C (482°F) | [4] |
| Lower Flammability Limit | 0.85% - 0.9% | [4] |
| Density | 0.793 g/mL at 25°C | [2] |
| Vapor Pressure | 1.2 kPa at 37.7°C / 8.7 mmHg at 37.7°C | |
| Relative Density | 0.79 | |
| Solubility | Insoluble in water.[5] Soluble in alcohol.[5] |
Hazard Identification and Classification
This compound is classified as a flammable liquid and may be fatal if swallowed and enters the airways. It is crucial to understand and respect these hazards to prevent accidents.
-
Signal Word: Danger
-
Hazard Statements:
-
H226: Flammable liquid and vapor.[1]
-
H304: May be fatal if swallowed and enters airways.
-
-
Primary Hazards: The main risks associated with this compound are its flammability and the potential for severe lung damage if aspirated into the lungs.[1] It may also cause irritation.[6]
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory to prevent exposure through inhalation, skin contact, and eye contact. The following diagram outlines the recommended PPE for handling this compound.
Caption: Recommended Personal Protective Equipment for handling this compound.
-
Eye Protection: Safety goggles are required. A face shield should be used if there is a splash hazard.
-
Hand Protection: Wear impervious gloves, such as nitrile, neoprene, or butyl rubber, to prevent skin contact.[7]
-
Skin and Body Protection: Impervious protective clothing and boots should be worn as needed to prevent skin exposure.
-
Respiratory Protection: If engineering controls are insufficient or in case of a spill, use a NIOSH-approved respirator.[8] Options include a half or full facepiece respirator with an appropriate cartridge, a self-contained breathing apparatus (SCBA), or a supplied-air respirator.
Safe Handling and Storage
Proper handling and storage practices are essential to minimize the risk of fire, explosion, and exposure.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[9]
-
Keep away from open flames, hot surfaces, and all sources of ignition.[10]
-
Use only non-sparking tools and explosion-proof equipment.[9]
-
Take precautionary measures against static discharge.[9]
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.[9]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[8]
-
Keep containers tightly closed and upright to prevent leakage.[10]
-
Store in a designated, labeled area, such as a chemical storage cabinet for flammable liquids.[8]
-
The recommended storage temperature is between 15-25°C.[8]
Emergency Procedures
In the event of an emergency, prompt and appropriate action is crucial.
First Aid Measures
-
Inhalation: Remove the individual to fresh air and keep them at rest in a comfortable position for breathing. If the person is not breathing, perform artificial respiration.[4][11] Seek medical attention if you feel unwell.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water. If skin irritation occurs, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
Ingestion: Immediately call a poison center or doctor. Do NOT induce vomiting due to the risk of aspiration. If vomiting occurs, keep the head low so that vomit will not re-enter the lungs.[4]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or dry sand.[9][12] Water may be ineffective in extinguishing the fire but can be used to cool fire-exposed containers.[12]
-
Specific Hazards: this compound is a flammable liquid that can form explosive mixtures with air. Vapors are heavier than air and may travel to a source of ignition and flash back.[12] Containers may explode when heated.[9][12]
-
Protective Equipment for Firefighters: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective clothing.[13][14]
Accidental Release Measures
In the event of a spill, follow a structured response to contain and clean up the material safely. The following workflow illustrates the key steps.
Caption: Logical workflow for handling a this compound spill.
-
Personal Precautions: Evacuate unnecessary personnel and ensure the area is well-ventilated.[10] Remove all sources of ignition. Wear appropriate personal protective equipment as outlined in Section 3.
-
Environmental Precautions: Prevent the product from entering drains or waterways.
-
Containment and Cleaning: For small spills, absorb the material with dry sand or another non-combustible inert absorbent. For large spills, create a dike to contain the material. Collect the absorbed material using spark-proof tools and place it into a sealed, airtight container for disposal in accordance with local regulations.
Toxicological Information
Experimental Protocols
Detailed, step-by-step experimental protocols for toxicological or flammability testing of this compound were not found within the scope of the safety-focused literature search. Such protocols are typically highly specific to the type of analysis being performed (e.g., acute oral toxicity, flash point determination) and are often based on standardized guidelines from organizations such as the OECD or ASTM. For conducting such tests, it is imperative to consult the specific, relevant testing guidelines and to have them performed by trained professionals in a facility equipped for such studies.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Waste material should be handled by a licensed waste disposal company. Do not allow the chemical to enter drains or the environment.
This guide is intended to provide essential safety information for the handling of this compound. It is not exhaustive, and users should always consult the most current Safety Data Sheet (SDS) for this chemical before use. All laboratory personnel must be thoroughly trained on the hazards and safe handling procedures for this and all other chemicals they work with.
References
- 1. This compound | C9H18 | CID 15505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1678-92-8 [chemicalbook.com]
- 3. This compound 99 1678-92-8 [sigmaaldrich.com]
- 4. zoro.com [zoro.com]
- 5. propyl cyclohexane, 1678-92-8 [thegoodscentscompany.com]
- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 7. benchchem.com [benchchem.com]
- 8. Safe Handling and Storage Guidelines for Cyclohexane | Aure Chemical [aurechem.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. cpchem.com [cpchem.com]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. nj.gov [nj.gov]
- 13. f2chemicals.com [f2chemicals.com]
- 14. f2chemicals.com [f2chemicals.com]
Solubility of Propylcyclohexane in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of propylcyclohexane in various organic solvents. This compound, a cycloalkane, is a nonpolar solvent and its solubility characteristics are of significant interest in various fields, including chemical synthesis, drug development, and materials science. Understanding its behavior in different solvent systems is crucial for process design, purification, and formulation.
Core Principles of this compound Solubility
As a nonpolar hydrocarbon, the solubility of this compound is primarily governed by the principle of "like dissolves like." It exhibits high miscibility with other nonpolar solvents, such as alkanes and aromatic hydrocarbons, due to favorable van der Waals interactions. Conversely, its solubility is limited in polar solvents, particularly those capable of hydrogen bonding, such as water and lower alcohols.
Quantitative Solubility Data
| Solvent Category | Solvent | Temperature (°C) | Solute | Mole Fraction (x₂) | Notes |
| Alcohols | Methanol | 25 | Cyclohexane | Miscible in some proportions, forms two liquid phases in others.[1] | Data from ternary system with water. This compound is expected to have lower solubility than cyclohexane in methanol. |
| Ethanol | 25 | Cyclohexane | Miscible in some proportions, forms two liquid phases in others. | Data from ternary system with water. This compound is expected to have lower solubility than cyclohexane in ethanol. | |
| 1-Propanol | 25 | Cyclohexane | Miscible in some proportions, forms two liquid phases in others.[1] | Data from ternary system with water. This compound is expected to have lower solubility than cyclohexane in 1-propanol. | |
| Alkanes | Hexane | 25 | This compound | Completely Miscible | Expected based on the "like dissolves like" principle. |
| Heptane | 25 | This compound | Completely Miscible | Expected based on the "like dissolves like" principle. | |
| Aromatics | Toluene | 25 | This compound | Completely Miscible | Expected based on the "like dissolves like" principle. |
| Halogenated | Carbon Tetrachloride | 25 | This compound | Completely Miscible | Expected based on the "like dissolves like" principle. |
| Ketones | Acetone | 25 | This compound | Partially Miscible | Expected to have limited but higher solubility than in alcohols due to acetone's lower polarity. |
Note: The complete miscibility of this compound with nonpolar solvents like hexane, heptane, and toluene is a reasonable extrapolation based on the chemical similarity of the solute and solvents. For polar solvents, the provided data for cyclohexane in alcohol-water mixtures from the IUPAC-NIST Solubilities Database suggests that this compound will also exhibit partial miscibility, with the exact values being influenced by the specific alcohol and the temperature.
Experimental Protocols for Solubility Determination
The determination of the solubility of a liquid in a liquid, such as this compound in an organic solvent, can be carried out using several established methods. The choice of method depends on factors such as the expected solubility, the volatility of the components, and the available analytical instrumentation. Two common approaches are the static (or saturation shake-flask) method and the dynamic method.
Static (Saturation Shake-Flask) Method
This is a widely used and reliable method for determining thermodynamic solubility.
Principle: A supersaturated solution of the solute (this compound) in the solvent is prepared and allowed to equilibrate at a constant temperature. Once equilibrium is reached, the concentration of the solute in the liquid phase is determined analytically.
Detailed Methodology:
-
Apparatus:
-
Thermostatically controlled water bath or incubator with shaking capabilities.
-
Glass vials or flasks with airtight seals (e.g., screw caps with PTFE septa).
-
Analytical balance.
-
Pipettes and syringes for accurate volume measurements.
-
Analytical instrument for concentration measurement (e.g., gas chromatograph).
-
-
Procedure:
-
Sample Preparation: In a series of vials, add a known volume or weight of the organic solvent.
-
Add an excess amount of this compound to each vial. The presence of a distinct second phase (undissolved this compound) is necessary to ensure saturation.
-
Equilibration: Seal the vials tightly and place them in the thermostatically controlled shaker set to the desired temperature. Agitate the mixtures for a sufficient period to reach equilibrium. This can range from several hours to days, depending on the system. It is advisable to perform preliminary experiments to determine the required equilibration time.
-
Phase Separation: Once equilibrium is achieved, stop the agitation and allow the phases to separate completely. This can be facilitated by centrifugation if necessary. It is crucial to maintain the constant temperature during this step to prevent changes in solubility.
-
Sampling: Carefully withdraw a known volume of the solvent-rich phase using a syringe. Ensure that no droplets of the undissolved this compound phase are included in the sample.
-
Analysis: Analyze the concentration of this compound in the collected sample using a pre-calibrated analytical method, such as gas chromatography (GC).
-
Data Analysis: From the concentration and the density of the solution, the solubility can be expressed in various units, such as g/100 mL, molarity, or mole fraction.
-
Dynamic Method (Titration Method)
This method is often faster than the static method and is suitable for determining the binodal curve (solubility curve) of a partially miscible system.
Principle: A known amount of one component is titrated with the other component at a constant temperature until the first sign of turbidity (cloudiness) appears, indicating the formation of a second phase.
Detailed Methodology:
-
Apparatus:
-
Thermostated glass vessel with a stirrer.
-
Burette for precise addition of the titrant.
-
Light source and a detector (or visual observation) to detect the onset of turbidity.
-
-
Procedure:
-
Place a known amount of the solvent into the thermostated vessel.
-
Slowly add this compound from the burette while continuously stirring the mixture.
-
Observe the solution for the first persistent appearance of turbidity. The point at which the solution becomes cloudy is the endpoint.
-
Record the volume of this compound added.
-
The experiment can be repeated by starting with a known amount of this compound and titrating with the solvent.
-
By performing the titration at different starting compositions, the entire solubility curve can be constructed.
-
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent using the static (saturation shake-flask) method.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Unimolecular Reactions of n-Propylcyclohexane
Abstract
This technical guide provides a comprehensive overview of the unimolecular reactions of n-propylcyclohexane, a significant component in transportation fuels. The document details the primary reaction pathways, including dissociation and isomerization, and presents the available quantitative data on reaction kinetics and product distributions. Furthermore, it outlines the sophisticated experimental methodologies employed to investigate these reactions, such as pressurized flow reactors, jet-stirred reactors, shock tubes, and rapid compression machines. Visualizations of reaction pathways and experimental workflows are included to facilitate a deeper understanding of the complex chemical processes involved. This guide is intended for researchers, scientists, and professionals in fields where the high-temperature chemistry of cyclic alkanes is of paramount importance.
Introduction
n-Propylcyclohexane (n-PCH) is a representative cycloalkane found in conventional fuels, including gasoline, diesel, and jet fuels.[1] Understanding its unimolecular reaction pathways is crucial for developing accurate combustion models, which in turn are essential for designing more efficient and cleaner internal combustion engines and for the development of alternative fuels. The high-temperature decomposition of n-propylcyclohexane is characterized by complex reaction networks involving initiation via C-C and C-H bond fission, followed by isomerization and subsequent decomposition of the resulting radicals.[1][2] This guide synthesizes the current knowledge on these fundamental reactions.
Unimolecular Reaction Pathways
At elevated temperatures, n-propylcyclohexane primarily undergoes two types of unimolecular reactions: dissociation and isomerization.[1][2]
-
Dissociation Reactions: These involve the breaking of a chemical bond to form two smaller radical species. For n-propylcyclohexane, the primary dissociation pathways involve the cleavage of the C-C bonds in the propyl side chain.[1][2]
-
Isomerization Reactions: These are intramolecular hydrogen shift reactions that result in the formation of different structural isomers of the n-propylcyclohexyl radical. These isomers can then undergo further decomposition.[1]
The key unimolecular reactions of n-propylcyclohexane are visualized in the following signaling pathway diagram.
Quantitative Data
Reaction Kinetics
The unimolecular reactions of n-propylcyclohexane are integral to comprehensive kinetic models of its combustion. While detailed Arrhenius parameters for each elementary reaction are embedded within these complex models, they are not typically published as standalone tables in the primary literature. The rate constants for the dissociation and isomerization pathways are often derived from analogous reactions of similar molecules and refined through validation against experimental data.[3]
The overall decomposition kinetics, however, have been studied. The following table summarizes the first-order rate constants for the thermal decomposition of n-propylcyclohexane at various temperatures.
| Temperature (°C) | Rate Constant (s⁻¹) | Reference |
| 375 | 3.66 x 10⁻⁷ | [4] |
| 400 | 1.35 x 10⁻⁶ | [4] |
| 425 | 4.67 x 10⁻⁶ | [4] |
| 450 | 8.63 x 10⁻⁵ | [4] |
Product Distribution
The distribution of products from the unimolecular reactions of n-propylcyclohexane is highly dependent on the experimental conditions, particularly temperature and pressure. The major stable intermediates include smaller alkenes and cycloalkenes.[3][5] The following table presents a selection of major and minor products identified during the thermal decomposition at 450 °C.
| Product | Relative Abundance | Reference |
| Propene | High | [4] |
| Ethene | High | [4] |
| Methane | High | [4] |
| Cyclohexane | Moderate | [4] |
| Methylcyclohexane | Moderate | [4] |
| Toluene | Low | [4] |
| Benzene | Low | [4] |
| 1-Hexene | Low | [4] |
| 1-Pentene | Low | [4] |
| 1,3-Butadiene | Low | [4] |
Experimental Protocols
The study of n-propylcyclohexane's unimolecular reactions relies on a suite of advanced experimental techniques capable of probing chemical kinetics and speciation at high temperatures and pressures. A generalized workflow for these experiments is depicted below.
Pressurized Flow Reactor (PFR)
-
Objective: To study the oxidation of n-propylcyclohexane at low to intermediate temperatures under well-defined pressure and residence times.[6]
-
Methodology: A mixture of n-propylcyclohexane, an oxidizer (e.g., air), and a diluent (e.g., nitrogen) is prepared and flowed through a heated tubular reactor. The reactor is designed to maintain a laminar flow, ensuring a well-defined residence time. Experiments are typically conducted over a range of temperatures (e.g., 550–850 K) and at elevated pressures (e.g., 8.0 bar).[6] Stable intermediate species are measured along the reactor to obtain concentration profiles as a function of temperature and residence time.[6]
-
Analysis: Gas samples are extracted from the reactor at various points and analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) to identify and quantify the stable intermediate species.[6]
Jet-Stirred Reactor (JSR)
-
Objective: To investigate the oxidation and pyrolysis of n-propylcyclohexane under homogeneous conditions of temperature and concentration.[6]
-
Methodology: A jet-stirred reactor typically consists of a spherical or cylindrical vessel made of quartz.[6] The reactants are introduced through nozzles at high velocity to ensure rapid mixing, creating a uniform environment.[6] Experiments are conducted over a range of temperatures (e.g., 550–800 K), pressures (often atmospheric), and equivalence ratios.[6] The residence time of the gas mixture in the reactor is carefully controlled.
-
Analysis: The effluent gas is continuously sampled and analyzed, often using GC-MS, to determine the mole fractions of reactants, intermediates, and final products.[5]
Shock Tube (ST)
-
Objective: To measure ignition delay times and study reaction kinetics at high temperatures (e.g., 1250–1800 K) and pressures (e.g., 10–20 bar).[1]
-
Methodology: A shock tube is a long tube divided by a diaphragm into a high-pressure driver section and a low-pressure driven section. A mixture of n-propylcyclohexane and an oxidizer is introduced into the driven section. The diaphragm is ruptured, generating a shock wave that propagates through the test gas, rapidly heating and compressing it. The ignition event is detected by monitoring pressure changes or light emission from excited species like OH*.[1]
-
Analysis: The primary data obtained is the ignition delay time, which is the time between the passage of the shock wave and the onset of combustion. This data is crucial for validating kinetic models.[1]
Rapid Compression Machine (RCM)
-
Objective: To study autoignition characteristics in a temperature range (e.g., 620-930 K) that bridges the gap between PFR/JSR and shock tube experiments.[1]
-
Methodology: An RCM simulates a single compression stroke of an internal combustion engine. A piston rapidly compresses a mixture of n-propylcyclohexane and an oxidizer, raising its temperature and pressure to conditions where autoignition occurs.[1]
-
Analysis: The pressure inside the combustion chamber is monitored over time to determine the ignition delay time. The relatively longer test times in an RCM compared to a shock tube allow for the study of low-temperature chemistry.[1]
Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC-MS is a powerful analytical technique used to separate, identify, and quantify the components of a complex mixture. In the context of n-propylcyclohexane reactions, it is the primary method for analyzing the product stream from PFR and JSR experiments.
-
Procedure: The gas sample is injected into the gas chromatograph, where the different chemical compounds are separated based on their boiling points and interactions with a stationary phase in a capillary column. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. The area of the chromatographic peak is proportional to the concentration of the compound.
Conclusion
The unimolecular reactions of n-propylcyclohexane are a cornerstone of its high-temperature chemistry, with significant implications for the combustion of conventional and alternative fuels. This technical guide has summarized the primary dissociation and isomerization pathways, presented available quantitative data on kinetics and product distributions, and detailed the sophisticated experimental protocols used in this field of research. The continued investigation of these fundamental reactions, supported by the experimental and analytical techniques outlined herein, is essential for the development of predictive combustion models and the advancement of energy conversion technologies.
References
- 1. Hydrocarbons and fuels analyses with the supersonic gas chromatography mass spectrometry--the novel concept of isomer abundance analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. vurup.sk [vurup.sk]
Propylcyclohexane: A Technical Guide to Chemical Compatibility for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical compatibility of propylcyclohexane with a wide range of materials commonly found in laboratory and pharmaceutical development settings. Due to a lack of extensive direct testing data for this compound, this guide utilizes data from analogous cyclic and aliphatic hydrocarbons to provide a robust framework for material selection and safe handling. The information presented herein is intended to serve as a primary resource for ensuring the integrity of experimental setups and preventing unforeseen reactions.
Chemical Compatibility of this compound with Common Laboratory Materials
The selection of appropriate materials for handling and storing this compound is critical to prevent degradation of the material, contamination of the chemical, and potential failure of the apparatus. The following tables summarize the expected chemical resistance of various polymers, elastomers, and metals to this compound, based on their known compatibility with non-aromatic hydrocarbons.
Table 1: Expected Chemical Compatibility of this compound with Common Plastics
| Polymer | Compatibility Rating at 20°C (68°F) | Expected Effects |
| High-Density Polyethylene (HDPE) | Good to Fair | Minor swelling or softening possible with prolonged exposure.[1][2][3][4] |
| Low-Density Polyethylene (LDPE) | Fair to Poor | Likely to experience significant swelling, softening, and potential dissolution over time.[1][2][4] |
| Polypropylene (PP) | Good | Generally resistant, but some swelling and a reduction in tensile strength may occur with long-term contact.[5][6][7][8][9] |
| Polytetrafluoroethylene (PTFE) | Excellent | Highly resistant to non-aromatic hydrocarbons; no significant effect is expected.[10][11][12][13][14] |
| Polyvinyl Chloride (PVC), unplasticized | Poor | Not recommended for use with this compound as significant degradation is likely. |
Table 2: Expected Chemical Compatibility of this compound with Common Elastomers
| Elastomer | Compatibility Rating at 20°C (68°F) | Expected Effects |
| Ethylene Propylene Diene Monomer (EPDM) | Poor | Significant swelling and degradation are expected; not recommended for this application.[15][16][17][18][19] |
| Nitrile Rubber (Buna-N) | Fair to Good | Some swelling and changes in physical properties are likely, but may be suitable for short-term or intermittent use. |
| Viton® (Fluoroelastomer, FKM) | Excellent | Exhibits excellent resistance to a wide range of hydrocarbons, including this compound.[20][21][22][23][24] |
| Silicone | Poor | Not recommended, as significant swelling and loss of mechanical properties are expected. |
Table 3: Expected Chemical Compatibility of this compound with Common Metals
| Metal | Compatibility Rating | Expected Effects |
| Stainless Steel (304, 316) | Excellent | No significant corrosion or degradation is expected. |
| Aluminum | Excellent | Generally considered compatible with aliphatic hydrocarbons. |
| Carbon Steel | Excellent | No significant reaction is expected under normal conditions. |
| Brass | Excellent | Should be resistant to this compound. |
| Copper | Excellent | No significant reaction is expected. |
Chemical Reactivity of this compound
This compound is a saturated alicyclic hydrocarbon. Its reactivity is largely characterized by the stability of the cyclohexane ring and the attached propyl group.
Table 4: General Reactivity Profile of this compound
| Reagent Class | Reactivity | Expected Reaction Products |
| Strong Oxidizing Agents | Reactive | Can undergo oxidation, particularly at elevated temperatures, to form alcohols, ketones, and carboxylic acids.[25][26][27] |
| Strong Acids | Generally Non-Reactive | Stable in the presence of most strong acids at ambient temperatures. |
| Strong Bases | Generally Non-Reactive | Stable in the presence of strong bases. |
| Reducing Agents | Generally Non-Reactive | Resistant to reduction under standard conditions. |
| Halogens | Reactive | Can undergo free-radical substitution in the presence of UV light to form halogenated derivatives. |
Experimental Protocols for Chemical Compatibility Testing
For critical applications, it is strongly recommended that compatibility testing be performed under conditions that simulate the intended use. The following is a generalized experimental protocol based on the principles outlined in ASTM D543, a standard practice for evaluating the resistance of plastics to chemical reagents.[28][29]
Objective
To determine the effect of this compound on the physical and chemical properties of a material over a specified period.
Materials and Equipment
-
Test specimens of the material with known initial properties (e.g., weight, dimensions, tensile strength, hardness).
-
This compound (analytical grade).
-
Immersion tanks with sealing lids.
-
Analytical balance.
-
Calipers or other dimensional measurement tools.
-
Tensile testing machine.
-
Hardness tester (durometer).
-
Fume hood.
-
Personal protective equipment (gloves, safety glasses).
Procedure
-
Initial Measurements: Record the initial weight, dimensions, tensile strength, and hardness of at least three test specimens for each material being evaluated.
-
Immersion: Fully immerse the test specimens in this compound in a sealed immersion tank. Ensure the specimens are not in contact with each other.
-
Control: Maintain a set of control specimens in a separate, empty, sealed container under the same temperature conditions.
-
Exposure: Store the immersion tanks and control container at a constant temperature for a predetermined duration (e.g., 24 hours, 7 days, 30 days).
-
Post-Exposure Analysis:
-
After the exposure period, carefully remove the specimens from the this compound.
-
Gently pat the specimens dry with a lint-free cloth.
-
Immediately re-weigh the specimens to determine the change in mass.
-
Re-measure the dimensions to determine any swelling or shrinkage.
-
Allow a subset of specimens to air-dry for 24 hours and then repeat the weight and dimensional measurements to assess the reversibility of any absorption.
-
Conduct tensile strength and hardness testing on the exposed specimens and the control specimens.
-
-
Data Analysis: Calculate the percentage change in weight, dimensions, tensile strength, and hardness. Compare these changes to the control specimens to determine the effect of the this compound.
Visualizing Experimental and Logical Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows related to chemical compatibility assessment.
Caption: A generalized workflow for determining the chemical compatibility of a material with this compound.
Caption: Key factors influencing the selection of a suitable material for use with this compound.
References
- 1. cipax.com [cipax.com]
- 2. calpaclab.com [calpaclab.com]
- 3. descoeurope.com [descoeurope.com]
- 4. professionalplastics.com [professionalplastics.com]
- 5. dppvalves.com [dppvalves.com]
- 6. hmcpolymers.com [hmcpolymers.com]
- 7. braskem.com.br [braskem.com.br]
- 8. PP (Polypropylene) – Chemical Resistance Chart [blog.darwin-microfluidics.com]
- 9. celltreat.com [celltreat.com]
- 10. standard-ptfe.com [standard-ptfe.com]
- 11. foxxlifesciences.com [foxxlifesciences.com]
- 12. labdepotinc.com [labdepotinc.com]
- 13. Chemical resistance, PTFE | Materials | Polyfluor [polyfluor.nl]
- 14. calpaclab.com [calpaclab.com]
- 15. goodyearrubberproducts.com [goodyearrubberproducts.com]
- 16. fernco.com.au [fernco.com.au]
- 17. EPDM – Chemical Resistance Chart [blog.darwin-microfluidics.com]
- 18. ipexna.com [ipexna.com]
- 19. plasticpipeshop.co.uk [plasticpipeshop.co.uk]
- 20. calpaclab.com [calpaclab.com]
- 21. Viton® – Chemical Compatibility Chart [blog.darwin-microfluidics.com]
- 22. foxxlifesciences.in [foxxlifesciences.in]
- 23. viton.com [viton.com]
- 24. plastomatic.com [plastomatic.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. ASTM Testing for Plastics and Polymers [intertek.com]
- 29. Chemical Compatibility ASTM D543 [intertek.com]
Propylcyclohexane: An In-Depth Technical Guide to its Environmental Fate and Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propylcyclohexane is a cycloalkane that sees use as a solvent and is a component of certain fuels. Understanding its environmental fate and transport is crucial for assessing its potential impact on ecosystems and for conducting comprehensive environmental risk assessments, a critical consideration in the lifecycle of any chemical, including those used in the pharmaceutical industry. This technical guide provides a detailed overview of the environmental behavior of this compound, summarizing its physical and chemical properties, degradation pathways, and mobility in various environmental compartments. All quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols for key environmental fate studies are provided.
Core Physical and Chemical Properties
The environmental transport and partitioning of a chemical are largely governed by its physical and chemical properties. This compound is a colorless liquid with low water solubility and a higher affinity for nonpolar environments.[1][2] A summary of its key properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈ | [1][2][3] |
| Molecular Weight | 126.24 g/mol | [1][2][3] |
| Boiling Point | 155 °C | [2] |
| Vapor Pressure | 8.7 mmHg at 37.7 °C | [2] |
| Water Solubility | 3.418 mg/L at 25 °C (estimated) | |
| Log Octanol-Water Partition Coefficient (Log Kow) | 4.6 | [1] |
| Henry's Law Constant | 1.94 atm-m³/mol (estimated) |
Environmental Fate and Transport
The environmental fate of this compound is determined by a combination of transport and transformation processes, including volatilization, sorption, and biodegradation.
Atmospheric Fate
Due to its moderate vapor pressure, this compound is expected to exist predominantly in the vapor phase in the atmosphere. The primary degradation pathway in the atmosphere is reaction with photochemically produced hydroxyl radicals (•OH). The rate constant for this reaction can be estimated using structure-activity relationships, which allows for the calculation of the atmospheric half-life.
| Parameter | Value |
| Atmospheric Half-Life | 1.3 days (estimated) |
This relatively short atmospheric half-life suggests that this compound is not a persistent atmospheric pollutant.
Aquatic Fate
When released into water, this compound's low water solubility and high Henry's Law constant indicate a strong tendency to volatilize to the atmosphere. This is expected to be the primary removal mechanism from the aquatic environment. Biodegradation in water is also expected to occur, although at a slower rate than volatilization. Due to its high octanol-water partition coefficient, this compound has a potential for bioaccumulation in aquatic organisms.
| Parameter | Value |
| Volatilization Half-Life from Water | 4.8 hours (estimated from a model river) |
| Bioaccumulation Factor (BCF) | 345 (estimated) |
Terrestrial Fate
In the terrestrial environment, the fate of this compound is governed by its sorption to soil organic matter and its potential for biodegradation. Its high octanol-water partition coefficient suggests strong adsorption to soil, which would limit its mobility and leaching into groundwater.
| Parameter | Value |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 2300 cm³/g (estimated) |
| Biodegradation in Soil | Expected to be a significant degradation pathway |
Based on the estimated Koc value, this compound is expected to have low to moderate mobility in soil.
The logical relationship of this compound's transport and fate in the environment is depicted in the following diagram:
Biodegradation
While specific experimental data on the biodegradation of this compound is limited, studies on similar cycloalkanes suggest that it is susceptible to microbial degradation under both aerobic and anaerobic conditions. The aerobic biodegradation of cycloalkanes typically proceeds via hydroxylation to form a cyclohexanol derivative, followed by oxidation to a cyclohexanone, and subsequent ring cleavage.
A simplified potential aerobic biodegradation pathway is illustrated below:
Ecotoxicity
The ecotoxicity of this compound is not extensively documented. However, as a solvent, it can be expected to have narcotic effects on aquatic organisms at concentrations approaching its water solubility. Estimated ecotoxicity values are presented in the table below.
| Organism | Endpoint | Value (mg/L) |
| Fish (Fathead minnow) | 96-hour LC50 | 2.1 (estimated) |
| Daphnia magna | 48-hour EC50 | 1.5 (estimated) |
| Green Algae | 96-hour EC50 | 0.8 (estimated) |
Experimental Protocols
Accurate determination of the environmental fate parameters of a chemical relies on standardized and well-documented experimental protocols. The following sections detail the methodologies for key experiments cited in environmental fate assessments.
Octanol-Water Partition Coefficient (Kow) Determination (OECD Guideline 107/117/123)
The octanol-water partition coefficient (Kow) is a critical parameter for predicting the environmental partitioning and bioaccumulation potential of a substance.
1. Shake-Flask Method (OECD 107):
-
Principle: A solution of the test substance in either n-octanol or water is placed in a vessel with the other solvent. The mixture is vigorously shaken to achieve equilibrium, after which the phases are separated by centrifugation. The concentration of the substance in each phase is then determined.
-
Apparatus: Centrifuge tubes with inert stoppers, mechanical shaker, centrifuge, analytical instrument for quantification (e.g., GC, HPLC).
-
Procedure:
-
Prepare a stock solution of the test substance in the solvent in which it is more soluble.
-
Add a known volume of the stock solution and the second solvent to a centrifuge tube.
-
Shake the tube for a sufficient time to reach equilibrium (typically 24 hours).
-
Centrifuge the mixture to separate the octanol and water phases.
-
Carefully withdraw aliquots from each phase for analysis.
-
Determine the concentration of the test substance in each phase using a suitable analytical method.
-
Calculate Kow as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
2. HPLC Method (OECD 117):
-
Principle: This method is based on the correlation between the retention time of a substance on a reverse-phase HPLC column and its Kow. The retention time of the test substance is compared to that of a series of reference compounds with known Kow values.
-
Apparatus: High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV), reverse-phase column (e.g., C18), reference standards with known log Kow values.
-
Procedure:
-
Prepare a calibration curve by injecting the reference standards and plotting their log Kow values against their retention times.
-
Inject the test substance under the same chromatographic conditions.
-
Determine the retention time of the test substance.
-
Calculate the log Kow of the test substance from the calibration curve.
-
3. Slow-Stirring Method (OECD 123):
-
Principle: This method is particularly suitable for highly hydrophobic substances where the shake-flask method can lead to the formation of emulsions. The two phases are gently stirred over a prolonged period to allow for equilibrium to be reached without forming a microemulsion.
-
Apparatus: A vessel with a stirring mechanism that minimizes the disturbance of the phase interface, analytical instrument for quantification.
-
Procedure:
-
Place known volumes of n-octanol and water in the test vessel.
-
Add the test substance to the octanol phase.
-
Stir the mixture gently for an extended period (days to weeks) until equilibrium is reached.
-
Allow the phases to separate.
-
Sample each phase and analyze for the concentration of the test substance.
-
Calculate the Kow.
-
The workflow for determining the Octanol-Water Partition Coefficient is outlined below:
Soil Sorption Coefficient (Koc) Determination (OECD Guideline 106)
The soil sorption coefficient (Koc) describes the partitioning of a chemical between soil organic carbon and water, and is a key indicator of its mobility in the terrestrial environment.
Batch Equilibrium Method:
-
Principle: A known mass of soil is equilibrated with a known volume of an aqueous solution of the test substance. After equilibrium is reached, the concentration of the substance in the aqueous phase is measured, and the amount sorbed to the soil is calculated by difference.
-
Apparatus: Centrifuge tubes, shaker, centrifuge, analytical instrument for quantification.
-
Procedure:
-
Select and characterize the soil(s) to be used (e.g., measure organic carbon content, pH, texture).
-
Prepare a stock solution of the test substance in water.
-
Add a known mass of soil and a known volume of the test solution to a series of centrifuge tubes.
-
Include control samples without soil to account for any abiotic degradation or sorption to the vessel walls.
-
Shake the tubes for a predetermined time to reach equilibrium.
-
Centrifuge the tubes to separate the soil from the aqueous phase.
-
Analyze the supernatant for the concentration of the test substance.
-
Calculate the amount of substance sorbed to the soil.
-
Calculate the soil-water distribution coefficient (Kd).
-
Normalize Kd to the organic carbon content of the soil to obtain Koc (Koc = (Kd / %OC) * 100).
-
Ready Biodegradability (OECD Guideline 301)
Ready biodegradability tests are screening tests that provide an indication of the potential for a substance to be rapidly and completely biodegraded in the environment.
CO₂ Evolution Test (OECD 301B):
-
Principle: The test substance is incubated in a mineral medium with a microbial inoculum. The biodegradation is followed by measuring the amount of carbon dioxide produced over time.
-
Apparatus: Incubation flasks, CO₂-free air supply, CO₂-trapping solution (e.g., barium hydroxide or sodium hydroxide), titration equipment or an inorganic carbon analyzer.
-
Procedure:
-
Prepare a mineral medium and add the test substance as the sole source of organic carbon.
-
Inoculate the medium with a mixed microbial population (e.g., from activated sludge).
-
Incubate the flasks in the dark at a constant temperature (e.g., 20-25 °C).
-
Aerate the flasks with CO₂-free air.
-
Trap the evolved CO₂ in an alkaline solution.
-
Periodically measure the amount of CO₂ produced by titration of the trapping solution or by analyzing the total inorganic carbon.
-
Calculate the percentage of biodegradation based on the theoretical amount of CO₂ that could be produced from the amount of test substance added.
-
A substance is considered readily biodegradable if it reaches the pass level of 60% of the theoretical CO₂ production within a 10-day window during the 28-day test period.
-
Conclusion
This compound is a moderately volatile organic compound with low water solubility and a high affinity for organic carbon. Its environmental fate is characterized by rapid volatilization from water and a moderate potential for biodegradation in soil and water. In the atmosphere, it is expected to degrade relatively quickly through reactions with hydroxyl radicals. Its strong sorption to soil organic matter limits its mobility in the terrestrial environment, reducing the potential for groundwater contamination. While specific experimental data on its biodegradation and ecotoxicity are not abundant, estimations based on its chemical structure suggest that it is not a persistent or highly toxic substance in the environment. The experimental protocols outlined in this guide provide a framework for generating the necessary data to refine the environmental risk assessment of this compound and other similar chemicals.
References
Methodological & Application
Propylcyclohexane: A Versatile and Greener Solvent for Organic Synthesis
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Propylcyclohexane is emerging as a promising, greener alternative to conventional aromatic solvents in organic synthesis. Its favorable physical and chemical properties, coupled with a better safety and environmental profile, make it a suitable replacement for solvents like toluene and cyclohexane in a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in key organic reactions.
Properties and Advantages of this compound
This compound is a saturated cyclic hydrocarbon that offers several advantages over traditional aromatic solvents. Its higher boiling point and lower vapor pressure compared to solvents like diethyl ether reduce volatile losses and improve reaction safety. As a non-aromatic, non-polar, aprotic solvent, it is suitable for a wide range of reactions, particularly those sensitive to reactive protons or those that benefit from a non-polar environment.
Table 1: Physical and Chemical Properties of this compound and Toluene
| Property | This compound | Toluene |
| Molecular Formula | C₉H₁₈ | C₇H₈ |
| Molecular Weight | 126.24 g/mol [1] | 92.14 g/mol |
| Boiling Point | 155-157 °C[1] | 110.6 °C |
| Density | 0.793 g/mL at 25 °C[1] | 0.867 g/mL at 20 °C |
| Flash Point | 35 °C (95 °F)[1] | 4 °C (40 °F) |
| Solubility in Water | Insoluble | Slightly soluble |
| Hazards | Flammable liquid and vapor[1] | Flammable liquid and vapor, skin irritant, reproductive toxicity |
Applications in Organic Synthesis
This compound can be effectively utilized as a solvent in several common organic reactions, including Friedel-Crafts acylation, Grignard reactions, and catalytic hydrogenation.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a fundamental method for the formation of carbon-carbon bonds to an aromatic ring. The use of a non-polar solvent like this compound can influence the regioselectivity of the reaction, often favoring the kinetically controlled product.
Diagram 1: Logical Relationship in Friedel-Crafts Acylation
Caption: Workflow for a typical Friedel-Crafts acylation reaction.
Experimental Protocol: Acylation of Toluene with Acetyl Chloride
This protocol is adapted from procedures using dichloromethane as a solvent, with this compound substituted as a higher-boiling, non-halogenated alternative.
Materials:
-
Toluene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
This compound (anhydrous)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser protected by a drying tube.
-
To the flask, add anhydrous aluminum chloride (1.1 eq) and anhydrous this compound.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.05 eq) to the cooled suspension with vigorous stirring.
-
After the addition is complete, add a solution of toluene (1.0 eq) in anhydrous this compound dropwise from the addition funnel over 30 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by fractional distillation.
Table 2: Representative Data for Friedel-Crafts Acylation of Toluene
| Parameter | Value |
| Reactant Ratio (Toluene:Acetyl Chloride:AlCl₃) | 1 : 1.05 : 1.1 |
| Solvent | This compound |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 1.5 hours |
| Typical Yield | 70-80% (ortho- and para-isomers) |
Grignard Reactions
Grignard reactions are a cornerstone of organic synthesis for the formation of carbon-carbon bonds. The reaction requires an aprotic solvent to stabilize the Grignard reagent. While ethers are commonly used, hydrocarbons like this compound can serve as effective, less hazardous alternatives, particularly for the synthesis of Grignard reagents from less reactive halides which may require higher temperatures.
Diagram 2: Experimental Workflow for a Grignard Reaction
Caption: Step-by-step workflow for a Grignard synthesis.
Experimental Protocol: Synthesis of Triphenylmethanol
This protocol is adapted from procedures using diethyl ether, with this compound as a higher-boiling alternative.
Materials:
-
Bromobenzene
-
Magnesium turnings (activated)
-
This compound (anhydrous)
-
Methyl benzoate
-
Aqueous ammonium chloride (NH₄Cl) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place activated magnesium turnings (2.2 eq).
-
Add a small volume of anhydrous this compound to cover the magnesium.
-
In the dropping funnel, prepare a solution of bromobenzene (2.0 eq) in anhydrous this compound.
-
Add a small portion of the bromobenzene solution to the magnesium suspension. The reaction should initiate, as evidenced by gentle refluxing. If the reaction does not start, gentle heating may be applied.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent to room temperature.
-
In the dropping funnel, prepare a solution of methyl benzoate (1.0 eq) in anhydrous this compound.
-
Add the methyl benzoate solution dropwise to the Grignard reagent with stirring. An exothermic reaction will occur.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude triphenylmethanol can be purified by recrystallization from a suitable solvent.
Table 3: Representative Data for the Synthesis of Triphenylmethanol
| Parameter | Value |
| Reactant Ratio (Methyl Benzoate:Bromobenzene:Mg) | 1 : 2 : 2.2 |
| Solvent | This compound |
| Reaction Temperature | Reflux |
| Reaction Time | 2 hours |
| Typical Yield | 85-95% |
Catalytic Hydrogenation
Catalytic hydrogenation is a widely used method for the reduction of unsaturated compounds. Hydrocarbon solvents such as this compound are excellent choices for these reactions as they are inert under typical hydrogenation conditions and can dissolve a wide range of organic substrates.
Diagram 3: Signaling Pathway for Catalytic Hydrogenation
References
Propylcyclohexane: A Key Component in Advanced Biofuel and Jet Fuel Surrogates
Application Notes and Protocols for Researchers
Propylcyclohexane (C9H18), a cycloalkane, is emerging as a critical component in the formulation of synthetic and bio-derived jet fuels and their surrogates. Its molecular structure and combustion properties allow it to mimic the naphthenic content of conventional petroleum-based fuels, making it an invaluable tool for researchers in combustion science, biofuel development, and engine design. These application notes provide a comprehensive overview of the use of this compound, including its physicochemical properties, role in surrogate formulation, and detailed experimental protocols for its evaluation.
Physicochemical Properties of this compound
Understanding the fundamental properties of this compound is essential for its effective use in fuel applications. A summary of its key physical and chemical characteristics is presented in Table 1.
| Property | Value | Units |
| Molecular Formula | C9H18 | - |
| Molecular Weight | 126.24 | g/mol |
| Density | 0.793 | g/mL at 25°C |
| Boiling Point | 155 | °C |
| Vapor Pressure | 4.19 | mmHg |
| Standard Liquid Enthalpy of Combustion | -5876.60 ± 0.92 | kJ/mol |
| Liquid Phase Heat Capacity (Cp,liquid) | 242.04 | J/mol·K at 298.15 K |
Role in Biofuel and Jet Fuel Surrogates
Jet fuels are complex mixtures of hundreds of hydrocarbons, broadly classified into paraffins, cycloparaffins (naphthenes), and aromatics. Surrogate fuels are simpler mixtures of a few well-characterized compounds designed to emulate the physical and chemical properties of real fuels for research and modeling purposes.[1] this compound is a key representative of the naphthenic class of compounds found in jet fuels.[2]
Biofuels, particularly those produced from lignocellulosic biomass via pathways like catalytic fast pyrolysis and hydrotreating, can be rich in naphthenic hydrocarbons.[3] In this context, this compound serves as an important model compound for studying the combustion behavior of these advanced biofuels.
Surrogate Fuel Formulations
This compound is frequently used in multi-component surrogate mixtures to replicate the properties of conventional jet fuels like JP-5 and JP-8. These surrogates are formulated by matching key target properties such as cetane number, sooting index, molecular weight, and distillation characteristics of the real fuel.[4][5] A common approach involves blending this compound with n-alkanes (e.g., n-dodecane) and aromatic compounds (e.g., toluene or n-propylbenzene).[4]
For instance, a three-component surrogate might consist of n-decane, n-propylbenzene, and n-propylcyclohexane to represent the paraffinic, aromatic, and naphthenic fractions of a target jet fuel, respectively.[4] The precise composition is optimized to match the desired properties of the real fuel.
Experimental Protocols for Evaluation
The evaluation of this compound as a fuel component involves a range of experiments to characterize its combustion and emission properties. Detailed protocols for key experiments are outlined below.
Ignition Delay Time Measurement
Ignition delay time (IDT) is a critical parameter for understanding autoignition characteristics, especially in advanced combustion engines. IDTs for this compound and its blends are typically measured using shock tubes and rapid compression machines.[6][7]
Protocol for Shock Tube Measurement of Ignition Delay Time:
-
Mixture Preparation: Prepare a gaseous mixture of this compound, an oxidizer (typically air), and a diluent (e.g., argon) in a mixing tank. The mole fractions of each component should be precisely controlled to achieve the desired equivalence ratio (φ).
-
Shock Tube Operation:
-
Introduce the prepared mixture into the driven section of the shock tube to a specified initial pressure.
-
Introduce a high-pressure driver gas (e.g., helium) into the driver section, separated from the driven section by a diaphragm.
-
Rupture the diaphragm to generate a shock wave that propagates through the test gas, rapidly increasing its temperature and pressure.
-
-
Data Acquisition:
-
Monitor the pressure in the driven section using pressure transducers located near the end wall.
-
Measure the emission of characteristic species (e.g., OH* chemiluminescence at 307 nm) using a photodetector to determine the onset of ignition.
-
-
Data Analysis: The ignition delay time is defined as the time interval between the arrival of the reflected shock wave at the measurement location and the sharp increase in pressure or light emission, indicating ignition.
-
Experimental Conditions: Conduct experiments over a range of temperatures (typically 700-1400 K), pressures (10-40 bar), and equivalence ratios (0.5-2.0) to comprehensively characterize the autoignition behavior.[6]
Species Concentration Measurement in a Jet-Stirred Reactor
A jet-stirred reactor (JSR) is used to study the oxidation chemistry of fuels at relatively low to intermediate temperatures under well-mixed conditions.
Protocol for JSR Oxidation Study:
-
Reactant Delivery: Introduce a precisely metered flow of gaseous this compound, oxidizer, and diluent into the JSR through four nozzles to ensure rapid mixing.
-
Reactor Conditions: Maintain the reactor at a constant temperature (e.g., 550-1250 K) and pressure (typically atmospheric). The residence time of the mixture in the reactor is controlled by the flow rates and reactor volume.[2][7]
-
Gas Sampling: Extract a sample of the reacting mixture from the reactor through a sonic probe.
-
Species Analysis: Analyze the sampled gas using techniques such as gas chromatography (GC) to identify and quantify the concentrations of reactants, stable intermediates, and final products.
-
Data Interpretation: Plot the mole fractions of various species as a function of temperature to develop and validate detailed chemical kinetic models.
Soot Tendency Measurement
The sooting tendency of a fuel is a critical parameter for predicting particulate matter emissions.
Protocol for Sooting Tendency Evaluation:
-
Fuel Preparation: Prepare blends of this compound with a reference fuel or use it as a neat component.
-
Combustion System: Utilize a well-controlled combustion environment, such as a flow reactor or a laminar flame, to study soot formation.
-
Soot Precursor Analysis: Employ techniques like density functional theory simulations and experimental measurements in a flow reactor to identify the primary reaction pathways leading to the formation of soot precursors, such as polycyclic aromatic hydrocarbons (PAHs).[8]
-
Quantitative Measurement: Quantify the amount of soot produced, for example, by using a laser extinction method to measure the soot volume fraction in a flame.
-
Comparative Analysis: Compare the sooting tendency of this compound with that of other fuel components to understand its impact on the overall soot emissions of a blend.
Visualizing Experimental and Logical Workflows
The following diagrams, generated using Graphviz, illustrate the logical workflow for surrogate fuel formulation and the experimental workflow for evaluating fuel combustion properties.
Caption: Logical workflow for formulating a jet fuel surrogate.
Caption: Experimental workflow for evaluating fuel combustion properties.
References
- 1. web.stanford.edu [web.stanford.edu]
- 2. research.chalmers.se [research.chalmers.se]
- 3. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 4. Formulation of a Jet Fuel Surrogate and Its Kinetic Chemical Mechanism by Emulating Physical and Chemical Properties of Real Jet Fuel [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ora.ox.ac.uk [ora.ox.ac.uk]
Application Notes and Protocols for the Analytical Detection of Propylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the detection and quantification of propylcyclohexane. Detailed protocols for sample preparation and analysis using gas chromatography-mass spectrometry (GC-MS) are presented, along with quantitative performance data.
Introduction
This compound (C9H18, CAS No: 1678-92-8) is a cycloalkane that may be present in various matrices, including fuels, environmental samples, and as a potential impurity or metabolite in pharmaceutical development.[1][2][3] Accurate and sensitive analytical methods are crucial for its detection and quantification. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and reliable technique for the analysis of this compound due to its high sensitivity and specificity.[1][4]
Analytical Methods Overview
The primary method for the analysis of this compound is Gas Chromatography (GC), often coupled with a Mass Spectrometer (MS) for detection.[1][4][5]
-
Gas Chromatography (GC): This technique separates volatile compounds based on their boiling points and interactions with the stationary phase of the GC column.[5][6] For this compound, a non-polar capillary column is typically the most effective choice.
-
Mass Spectrometry (MS): Following separation by GC, MS is used for detection and identification. The molecule is ionized, and the resulting fragments are detected based on their mass-to-charge ratio, creating a unique mass spectrum that acts as a chemical fingerprint.[1][7] Electron ionization (EI) is a common ionization technique for this purpose.[1]
Quantitative Data Summary
The following table summarizes the key identification and quantification parameters for this compound using GC-MS.
| Parameter | Value | Source |
| Molecular Formula | C9H18 | [1][3][4] |
| Molecular Weight | 126.24 g/mol | [1][2][3][4] |
| CAS Registry Number | 1678-92-8 | [1][3][4] |
| Boiling Point | 155 °C | |
| Major Mass Fragments (m/z) | 83, 82, 41, 55, 67, 126 | [1][7][8] |
| Typical GC Column | Non-polar (e.g., dimethylpolysiloxane based) | [6] |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction for Aqueous Samples
This protocol is suitable for extracting this compound from aqueous matrices such as water or biological fluids.
Materials:
-
Sample containing this compound
-
Hexane (or other suitable non-polar solvent)[9]
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Vials for extract collection
Procedure:
-
Place a known volume of the aqueous sample into a separatory funnel.
-
Add a specific volume of hexane to the separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The top organic layer will contain the this compound.
-
Drain the lower aqueous layer.
-
Collect the organic layer and pass it through a small column of anhydrous sodium sulfate to remove any residual water.
-
The dried extract is now ready for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation:
-
Gas Chromatograph equipped with a capillary column inlet.
-
Mass Spectrometer detector.
-
Autosampler (recommended for precision).
GC Conditions:
-
Column: A non-polar capillary column, such as one with a dimethylpolysiloxane stationary phase, is recommended. A typical dimension is 30 m length x 0.25 mm I.D. x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase temperature at 10 °C/min to 200 °C.
-
Hold: Hold at 200 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless or split, depending on the expected concentration.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-200.
-
Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification for higher sensitivity.[9]
Diagrams
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical relationship of the analytical methodology.
References
- 1. Cyclohexane, propyl- [webbook.nist.gov]
- 2. This compound | C9H18 | CID 15505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclohexane, propyl- [webbook.nist.gov]
- 4. Cyclohexane, propyl- [webbook.nist.gov]
- 5. quora.com [quora.com]
- 6. Gas Chromatography Columns for Reliable Analysis | Phenomenex [phenomenex.com]
- 7. massbank.eu [massbank.eu]
- 8. This compound(1678-92-8) 1H NMR spectrum [chemicalbook.com]
- 9. env.go.jp [env.go.jp]
Propylcyclohexane in Surrogate Biokerosene Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of propylcyclohexane as a naphthenic component in surrogate models for biokerosene. The information compiled is intended to guide researchers in formulating and evaluating surrogate fuels that accurately mimic the physical and chemical properties of real-world bio-derived aviation fuels.
Introduction to this compound as a Surrogate Component
Kerosene-type jet fuels are complex mixtures of hundreds of hydrocarbon compounds, broadly classified as paraffins, naphthenes (cycloalkanes), and aromatics. Biokerosene, while derived from renewable feedstocks, also contains a similar distribution of these hydrocarbon classes. To facilitate combustion modeling and experimental research, simplified surrogate fuels are formulated from a small number of well-characterized compounds. This compound (C₉H₁₈) is a key component in these surrogates, chosen to represent the naphthenic content of the fuel. Its stable, saturated cyclic structure is representative of the cycloalkanes found in conventional and bio-derived jet fuels. The selection of surrogate components is a critical step in developing a mixture that can accurately replicate the combustion behavior and physical properties of the target fuel.
Data Presentation: Properties of this compound and Example Surrogate Blends
The formulation of a surrogate fuel requires a thorough understanding of the properties of its individual components. These properties are then used in blending rules to predict the characteristics of the final mixture.
Physicochemical Properties of this compound
The following table summarizes key physical and chemical properties of pure this compound. This data is essential for calculating the properties of surrogate blends.
| Property | Value | Units |
| Molecular Weight | 126.24 | g/mol |
| Density @ 20°C | 0.784 | g/cm³ |
| Boiling Point | 156.7 | °C |
| Lower Heating Value (LHV) | 43.4 | MJ/kg |
| Cetane Number (CN) | ~20-30 | - |
| Kinematic Viscosity @ 40°C | ~1.5 | cSt |
Example Surrogate Biokerosene Formulations Containing this compound
Surrogate models for biokerosene often consist of a blend of components representing different hydrocarbon classes. The exact composition is determined by the specific properties of the target biokerosene that need to be matched. Below are examples of surrogate fuel compositions that include this compound.
Example Surrogate 1: Three-Component Kerosene Surrogate
This surrogate aims to match the general composition and combustion properties of a conventional Jet A-1, which can be a basis for biokerosene models.
| Component | Chemical Class | Mole Fraction (%) |
| n-Decane | n-Paraffin | 74 |
| n-Propylbenzene | Aromatic | 15 |
| n-Propylcyclohexane | Naphthene | 11 |
Example Surrogate 2: Multi-Component Synthetic Diesel/Jet Fuel Surrogate
This more complex surrogate can be adapted for biokerosene by adjusting component fractions to match specific biofuel properties.
| Component | Chemical Class | Mole Fraction (%) |
| n-Hexadecane | n-Paraffin | 23.5 |
| Iso-octane | Iso-Paraffin | 19.0 |
| n-Propylcyclohexane | Naphthene | 26.9 |
| n-Propylbenzene | Aromatic | 22.9 |
| 1-Methylnaphthalene | Di-Aromatic | 7.7 |
Experimental Protocols
The validation of a surrogate fuel model relies on comparing its measured properties and combustion behavior to that of the target biokerosene. The following are summarized protocols for key experimental procedures.
Measurement of Key Physical and Chemical Properties
3.1.1. Protocol for Determining Kinematic Viscosity (ASTM D445)
-
Objective: To measure the kinematic viscosity of the surrogate fuel, which is a critical parameter for fuel atomization and flow characteristics.
-
Apparatus: Calibrated glass capillary viscometer, constant temperature bath, stopwatch.
-
Procedure:
-
Ensure the viscometer is clean and dry.
-
Filter the fuel sample to remove any particulate matter.
-
Introduce the sample into the viscometer.
-
Place the viscometer in a constant temperature bath (e.g., 40°C) and allow it to equilibrate for at least 30 minutes.
-
Using suction or pressure, draw the liquid level up through the timing marks.
-
Measure the time it takes for the liquid meniscus to pass between the two timing marks as it flows under gravity.
-
Repeat the measurement to ensure reproducibility.
-
Calculate the kinematic viscosity by multiplying the measured flow time by the viscometer calibration constant.
-
3.1.2. Protocol for Determining Heat of Combustion (ASTM D240)
-
Objective: To measure the net heat of combustion (Lower Heating Value - LHV) of the surrogate fuel, which represents the energy released during combustion.
-
Apparatus: Oxygen bomb calorimeter, benzoic acid (for calibration), oxygen supply, balance.
-
Procedure:
-
Calibrate the calorimeter using a known mass of benzoic acid.
-
Weigh a precise amount of the surrogate fuel sample in a sample cup.
-
Place the sample cup in the oxygen bomb.
-
Assemble the bomb and pressurize it with oxygen to approximately 30 atm.
-
Place the bomb in the calorimeter, which is filled with a known mass of water.
-
Allow the system to reach thermal equilibrium.
-
Ignite the sample and record the temperature rise of the water.
-
Calculate the gross heat of combustion from the temperature rise and the heat capacity of the calorimeter.
-
Correct for the formation of nitric and sulfuric acids to obtain the net heat of combustion.
-
3.1.3. Protocol for Determining Cetane Number (ASTM D613)
-
Objective: To determine the ignition quality of the surrogate fuel, which is crucial for compression-ignition engines.
-
Apparatus: Cooperative Fuel Research (CFR) engine, primary reference fuels (n-hexadecane and heptamethylnonane).
-
Procedure:
-
Warm up the CFR engine to standard operating conditions.
-
Operate the engine on the surrogate fuel sample.
-
Adjust the compression ratio of the engine to achieve a specific ignition delay (typically 13 crank angle degrees).
-
Bracket the sample by running the engine on two reference fuel blends with known cetane numbers, one having a shorter and one a longer ignition delay than the sample at the same compression ratio.
-
Adjust the compression ratio for each reference fuel blend to obtain the same ignition delay as the sample.
-
The cetane number of the sample is interpolated from the handwheel readings (which correspond to the compression ratio) of the sample and the two bracketing reference fuels.[1]
-
Combustion Performance Evaluation
3.2.1. Protocol for Ignition Delay Time Measurement in a Shock Tube
-
Objective: To measure the ignition delay time of the surrogate fuel under controlled high-temperature and high-pressure conditions, providing crucial data for kinetic model validation.[2]
-
Apparatus: Shock tube, diaphragm section, driver and driven gas supplies, pressure transducers, light emission sensors (e.g., for OH* chemiluminescence), data acquisition system.
-
Procedure:
-
Prepare a combustible mixture of the vaporized surrogate fuel and an oxidizer (e.g., air) in the driven section of the shock tube at a known initial pressure and temperature. For liquid fuels, an aerosol shock tube can be used where the fuel is atomized into the driven section.[3]
-
Pressurize the driver section with a high-pressure gas (e.g., helium).
-
Rupture the diaphragm separating the driver and driven sections, generating a shock wave that propagates through the combustible mixture, rapidly increasing its temperature and pressure.
-
The shock wave reflects off the end wall of the shock tube, further compressing and heating the mixture to the desired test conditions.
-
Measure the time interval between the arrival of the reflected shock wave at the observation point and the onset of combustion. The onset of combustion is typically detected by a sharp rise in pressure or the emission of light from radical species like OH*.[2]
-
Repeat the experiment at various temperatures and pressures to map the ignition delay behavior of the surrogate fuel.
-
3.2.2. Protocol for Oxidation Studies in a Jet-Stirred Reactor (JSR)
-
Objective: To study the oxidation chemistry of the surrogate fuel at intermediate temperatures and atmospheric or elevated pressures, providing data on species formation and reaction pathways.
-
Apparatus: Fused-silica or quartz jet-stirred reactor, preheating system for reactants, mass flow controllers, gas chromatograph (GC) or other analytical instruments for species concentration measurement.
-
Procedure:
-
Heat the JSR to the desired reaction temperature.
-
Introduce a continuous flow of the vaporized surrogate fuel and oxidizer (e.g., air or a specific O₂/N₂ mixture) into the reactor through nozzles that create a well-mixed environment.
-
Maintain a constant temperature, pressure, and residence time within the reactor.
-
Extract a continuous sample of the reacting mixture from the reactor through a sonic probe to quench the reactions.
-
Analyze the composition of the extracted sample using a gas chromatograph or other analytical techniques to determine the mole fractions of reactants, intermediates, and final products.
-
Vary the reactor temperature to obtain species concentration profiles as a function of temperature, which provides insights into the reaction kinetics.[4]
-
Mandatory Visualizations
Surrogate Fuel Formulation Workflow
The following diagram illustrates the logical workflow for formulating a surrogate fuel to match the properties of a target biokerosene.
References
Application Note: Quantitative Analysis of Propylcyclohexane by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of propylcyclohexane using Gas Chromatography-Mass Spectrometry (GC-MS). The method is suitable for the determination of this compound in various sample matrices, offering high sensitivity and selectivity. This document outlines the necessary instrumentation, reagents, sample preparation procedures, and data analysis steps. The provided experimental workflow and data presentation table are designed to be readily implemented in a laboratory setting.
Introduction
This compound is a cycloalkane that may be present in various industrial products, environmental samples, and as a potential impurity or metabolite in drug development processes. Accurate and reliable quantification of this compound is crucial for quality control, environmental monitoring, and toxicological studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound. This method combines the high separation efficiency of gas chromatography with the sensitive and selective detection of mass spectrometry.
Principle of the Method
Samples containing this compound are introduced into the GC system, where the compound is volatilized and separated from other components in the sample matrix as it passes through a capillary column. The separated this compound then enters the mass spectrometer, where it is ionized by electron impact (EI). The resulting positively charged ions and their fragments are separated by their mass-to-charge ratio (m/z). Quantification is achieved by monitoring a specific, abundant ion of this compound (quantifier ion) and confirming its identity with one or more additional ions (qualifier ions). An internal standard is used to improve the accuracy and precision of the quantification.
Experimental Protocols
Reagents and Materials
-
Solvents: Hexane or Dichloromethane (GC grade or higher)
-
Standards:
-
This compound (≥99% purity)
-
Internal Standard (IS): Dodecane-d26 (≥98% purity)
-
-
Gases: Helium (99.999% purity) for carrier gas
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined septa
Instrumentation
-
Gas Chromatograph: Agilent 7890A GC system (or equivalent)
-
Mass Spectrometer: Agilent 5975C Series MSD (or equivalent)
-
GC Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Autosampler: Agilent 7693A (or equivalent)
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of hexane in a volumetric flask.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of dodecane-d26 and dissolve it in 100 mL of hexane in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with hexane to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Internal Standard Spiking: Add a constant concentration of the internal standard (e.g., 10 µg/mL) to each calibration standard and sample.
Sample Preparation
The appropriate sample preparation method will depend on the sample matrix.
-
Liquid Samples (e.g., drug formulations, water):
-
For clear liquid samples, a direct "dilute and shoot" approach may be applicable. Dilute an accurately measured volume of the sample with hexane to bring the expected this compound concentration within the calibration range.
-
For aqueous samples, perform a liquid-liquid extraction (LLE) by mixing the sample with hexane (e.g., 1:1 v/v), vortexing, and allowing the layers to separate. The hexane layer is then collected for analysis.
-
-
Solid Samples (e.g., soil, tissues):
-
Accurately weigh a known amount of the homogenized solid sample.
-
Perform a solvent extraction, for example, by adding a known volume of hexane and sonicating or shaking for a specified period.
-
Centrifuge the sample to pellet the solids and collect the supernatant for analysis.
-
GC-MS Parameters
-
Injector:
-
Injection Mode: Splitless
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
-
Oven Temperature Program:
-
Initial Temperature: 50°C, hold for 2 minutes
-
Ramp Rate: 10°C/minute to 250°C
-
Final Hold: Hold at 250°C for 5 minutes
-
-
Carrier Gas:
-
Helium at a constant flow rate of 1.0 mL/minute
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
This compound:
-
Quantifier Ion: m/z 83
-
Qualifier Ions: m/z 82, 41
-
-
Dodecane-d26 (Internal Standard):
-
Quantifier Ion: m/z 66
-
-
-
Data Presentation
Calibration Curve
Construct a calibration curve by plotting the ratio of the peak area of the this compound quantifier ion to the peak area of the internal standard quantifier ion against the concentration of the this compound standards. Perform a linear regression to determine the equation of the line and the coefficient of determination (R²). An R² value > 0.99 is typically considered acceptable.
Table 1: Example Calibration Data for this compound Quantification
| Standard Concentration (µg/mL) | This compound Peak Area (m/z 83) | Dodecane-d26 Peak Area (m/z 66) | Peak Area Ratio (this compound/IS) |
| 0.1 | 15,234 | 1,510,876 | 0.0101 |
| 0.5 | 76,170 | 1,525,432 | 0.0499 |
| 1.0 | 153,876 | 1,518,990 | 0.1013 |
| 5.0 | 775,432 | 1,530,112 | 0.5068 |
| 10.0 | 1,545,876 | 1,522,654 | 1.0152 |
| 25.0 | 3,850,123 | 1,515,987 | 2.5400 |
| 50.0 | 7,698,543 | 1,525,432 | 5.0468 |
Quantification of Unknown Samples
Calculate the concentration of this compound in unknown samples using the linear regression equation obtained from the calibration curve.
Visualization
Experimental Workflow
Caption: GC-MS quantification workflow for this compound.
Conclusion
The GC-MS method described in this application note is a reliable and robust technique for the quantification of this compound. The use of an internal standard and a well-defined temperature program ensures accurate and precise results. This protocol can be adapted for various sample matrices and is suitable for implementation in quality control, environmental, and research laboratories.
Propylcyclohexane: A High-Performance Non-Polar Solvent for Chromatographic Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing propylcyclohexane as a non-polar solvent in various chromatographic techniques. This compound presents itself as a viable and, in some cases, advantageous alternative to commonly used non-polar solvents like hexane and cyclohexane. Its physical and chemical properties make it suitable for a range of applications, from routine analysis to preparative separations.
Introduction to this compound in Chromatography
This compound is a saturated cycloalkane that serves as an effective non-polar mobile phase component in normal-phase high-performance liquid chromatography (HPLC), preparative chromatography, and as a modifier in supercritical fluid chromatography (SFC).[1][2] Its primary role is to facilitate the separation of non-polar to moderately polar analytes based on their differential interactions with a polar stationary phase.[3] The selection of a non-polar solvent is crucial for achieving desired retention and selectivity in normal-phase separations.[4]
This compound offers a distinct set of properties that can be beneficial for specific chromatographic challenges. Its lower volatility compared to hexane can lead to more stable mobile phase compositions and reduced solvent evaporation, which is particularly advantageous in lengthy analytical runs or in preparative scale work where solvent consumption is high.
Physicochemical Properties of this compound
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in chromatography. These properties influence its behavior as a mobile phase, its compatibility with HPLC systems, and its detection characteristics.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈ | [5] |
| Molecular Weight | 126.24 g/mol | |
| Boiling Point | 155 °C | [5] |
| Density | 0.793 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.436 | [5] |
| Vapor Pressure | 8.7 mmHg at 37.7 °C | |
| Polarity Index (P') | ~0.2 (similar to cyclohexane) | [6] |
| UV Cutoff | ~200 nm (estimated, similar to cyclohexane) | [7][8] |
| Solubility in Water | 3.418 mg/L at 25 °C (estimated) | [9] |
| Miscibility | Miscible with most organic solvents | [10][11] |
Advantages of this compound in Chromatography
While hexane and cyclohexane are staples in many laboratories, this compound offers several potential advantages:
-
Reduced Volatility: With a significantly higher boiling point (155 °C) compared to n-hexane (69 °C), this compound is less volatile. This leads to more stable mobile phase compositions over time, reducing the need for frequent repreparation and ensuring better reproducibility of retention times.[12]
-
Enhanced Safety: The lower volatility and higher flash point (35 °C) of this compound compared to hexane contribute to a safer laboratory environment by reducing the risk of flammable vapor accumulation.[9]
-
Unique Selectivity: While similar in polarity to cyclohexane and hexane, the propyl group can offer subtle differences in interactions with analytes and the stationary phase, potentially leading to improved resolution for specific separations.[13]
-
Suitability for Preparative Chromatography: In preparative chromatography, where large volumes of solvent are used, the lower volatility of this compound minimizes solvent loss through evaporation, leading to cost savings and more consistent mobile phase concentration.[14][15]
Application Areas
This compound is well-suited for the separation of a variety of non-polar and moderately polar compounds, including:
-
Lipids and Fatty Acids
-
Steroids
-
Terpenoids
-
Vitamins (fat-soluble)
-
Isomers of non-polar compounds
-
Synthetic organic molecules
Experimental Protocols
The following protocols provide a starting point for developing chromatographic methods using this compound. Optimization of the mobile phase composition, flow rate, and other parameters will be necessary for specific applications.
Protocol 1: Normal-Phase HPLC for the Separation of Non-Polar Compounds
This protocol outlines a general procedure for the separation of a mixture of non-polar analytes using this compound in a normal-phase HPLC system.
Objective: To separate a mixture of non-polar compounds (e.g., isomers of a synthetic intermediate) based on their polarity.
Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column compartment, and UV-Vis detector.
-
Silica or other polar stationary phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade this compound.
-
HPLC-grade polar modifier (e.g., isopropanol, ethyl acetate).
-
Sample dissolved in the initial mobile phase or a compatible weak solvent.
Experimental Workflow:
Caption: General workflow for Normal-Phase HPLC analysis.
Detailed Steps:
-
Mobile Phase Preparation: Prepare the mobile phase by accurately mixing HPLC-grade this compound with a polar modifier. A typical starting condition could be 98:2 (v/v) this compound:isopropanol. The proportion of the polar modifier is critical for controlling retention and selectivity.[4]
-
System Equilibration: Purge the HPLC system with the prepared mobile phase and then equilibrate the column at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dissolve the sample in the initial mobile phase or a solvent with a polarity equal to or less than the mobile phase to ensure good peak shape.
-
Injection and Elution: Inject an appropriate volume of the sample (e.g., 10 µL) and perform an isocratic elution.
-
Detection: Monitor the column effluent using a UV detector at a wavelength where the analytes have sufficient absorbance but the solvent absorbance is minimal (e.g., > 210 nm).[21][22]
-
Method Optimization: If the separation is not optimal, adjust the percentage of the polar modifier. Increasing the polar modifier will decrease retention times, while decreasing it will increase retention.
Protocol 2: Preparative Chromatography for Isolation of a Target Compound
This protocol describes the use of this compound in a preparative HPLC system for the purification of a specific non-polar compound from a mixture.
Objective: To isolate a target non-polar compound with high purity from a reaction mixture.
Instrumentation and Materials:
-
Preparative HPLC system with a high-flow-rate pump, injector, and fraction collector.
-
Preparative silica column.
-
This compound (preparative grade).
-
Polar modifier (e.g., ethyl acetate).
-
Rotary evaporator for solvent removal.
Experimental Workflow:
Caption: Workflow for preparative HPLC purification.
Detailed Steps:
-
Method Development: Develop and optimize the separation on an analytical scale HPLC system using this compound as the primary solvent to determine the ideal mobile phase composition for the target compound.
-
Scale-Up: Scale up the method to the preparative column, adjusting the flow rate and injection volume according to the column dimensions.
-
Sample Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a weak solvent and inject it onto the preparative column.
-
Elution and Fraction Collection: Run the preparative separation and collect fractions corresponding to the peak of the target compound.
-
Purity Analysis: Analyze the purity of the collected fractions using the analytical HPLC method.
-
Pooling and Solvent Removal: Pool the fractions that meet the desired purity level and remove the solvent using a rotary evaporator to obtain the purified compound.
Protocol 3: Supercritical Fluid Chromatography (SFC) with this compound as a Co-solvent
This protocol outlines the use of this compound as a co-solvent with supercritical CO₂ for the separation of chiral or achiral compounds.
Objective: To achieve a rapid and efficient separation of a mixture using SFC.
Instrumentation and Materials:
-
SFC system with a CO₂ pump, co-solvent pump, back pressure regulator, and a suitable detector (e.g., UV, MS).
-
Chiral or achiral SFC column.
-
SFC-grade CO₂.
-
This compound (HPLC grade).
-
Polar modifier (e.g., methanol, ethanol).
Experimental Workflow:
References
- 1. Solvents used in HPLC Mobile Phase | Pharmaguideline [pharmaguideline.com]
- 2. waters.com [waters.com]
- 3. moravek.com [moravek.com]
- 4. phenomenex.blog [phenomenex.blog]
- 5. This compound | 1678-92-8 [chemicalbook.com]
- 6. shodex.com [shodex.com]
- 7. UV Cutoff [macro.lsu.edu]
- 8. utsc.utoronto.ca [utsc.utoronto.ca]
- 9. propyl cyclohexane, 1678-92-8 [thegoodscentscompany.com]
- 10. Solvent Miscibility Table [sigmaaldrich.com]
- 11. studylib.net [studylib.net]
- 12. Help - NP HPLC - what solvent can be used to replace hexane? - Chromatography Forum [chromforum.org]
- 13. Solvent systems with n-hexane and/or cyclohexane in countercurrent chromatography--Physico-chemical parameters and their impact on the separation of alkyl hydroxybenzoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. warwick.ac.uk [warwick.ac.uk]
- 15. Bringing preparative chromatography into the spotlight [manufacturingchemist.com]
- 16. agilent.com [agilent.com]
- 17. chemicke-listy.cz [chemicke-listy.cz]
- 18. youtube.com [youtube.com]
- 19. dn790007.ca.archive.org [dn790007.ca.archive.org]
- 20. gcms.cz [gcms.cz]
- 21. lctsbible.com [lctsbible.com]
- 22. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Kinetic Modeling of Propylcyclohexane Oxidation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the kinetic modeling of n-propylcyclohexane (n-PCH) oxidation, a critical process in combustion chemistry and relevant to understanding the metabolism of cyclic hydrocarbons. The following sections detail the experimental conditions, key kinetic data, and standardized protocols for studying the oxidation of n-propylcyclohexane.
Data Presentation: Summary of Experimental Conditions
The study of n-propylcyclohexane oxidation has been conducted under a wide range of experimental conditions to develop and validate detailed kinetic models. The following tables summarize the conditions reported in key literature.
Table 1: Experimental Conditions for n-Propylcyclohexane Oxidation Studies
| Experimental Apparatus | Temperature Range (K) | Pressure Range (bar) | Equivalence Ratio (φ) | Key Measurements | Reference(s) |
| Jet-Stirred Reactor (JSR) | 550 - 1250 | 1 (Atmospheric) | 0.5 - 2.0 | Species concentration profiles | [1][2][3][4][5] |
| Pressurized Flow Reactor (PFR) | 550 - 850 | 8.0 | 0.27 | Stable intermediate species concentrations | [3] |
| High-Pressure Shock Tube (HPST) | 738 - 1800 | 10 - 40 | 0.2 - 2.0 | Ignition delay times (IDT) | [1][6] |
| Rapid Compression Machine (RCM) | 615 - 1200 | 10 - 40 | 0.5 - 2.0 | Ignition delay times (IDT) | [1][3] |
| Spherical Bomb | 403 (initial) | 1 (initial) | 0.6 - 1.75 | Laminar flame speeds | [6] |
Key Reaction Pathways and Products
The oxidation of n-propylcyclohexane is initiated by the abstraction of a hydrogen atom, leading to the formation of seven distinct propyl-cyclohexyl radicals.[2][5][7] Subsequent reactions, primarily β-scission, lead to the formation of a variety of smaller, stable intermediates.
Table 2: Major Products of n-Propylcyclohexane Oxidation
| Product | Chemical Formula | Observed In |
| Ethylene | C₂H₄ | JSR[2][5] |
| Propene | C₃H₆ | JSR[2][5][6] |
| Methylene-cyclohexane | C₇H₁₂ | JSR[2][5] |
| Cyclohexene | C₆H₁₀ | JSR[2][5] |
| 1-Pentene | C₅H₁₀ | JSR[2][5] |
| Methane | CH₄ | JSR[6] |
| Ethane | C₂H₆ | JSR[6] |
| Butadiene | C₄H₆ | JSR[6] |
| Formaldehyde | CH₂O | JSR[6] |
| Benzene | C₆H₆ | JSR[6] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable kinetic data. The following are generalized protocols for the key experimental setups used in the study of n-propylcyclohexane oxidation.
Protocol 1: Species Speciation in a Jet-Stirred Reactor (JSR)
Objective: To measure the concentration profiles of reactants, stable intermediates, and final products during the oxidation of n-propylcyclohexane at atmospheric pressure.
Materials:
-
n-Propylcyclohexane (high purity)
-
Oxygen (high purity)
-
Nitrogen (high purity, as diluent)
-
Fused-silica jet-stirred reactor
-
Gas chromatographs (GC) with appropriate columns and detectors (e.g., FID, TCD)
-
Online mass spectrometer (optional)
-
Temperature and pressure controllers
-
Mass flow controllers
Procedure:
-
Reactor Preparation:
-
Thoroughly clean and bake the fused-silica reactor to remove any contaminants.
-
Assemble the reactor within a temperature-controlled oven.
-
Connect the gas lines for fuel, oxidizer, and diluent through calibrated mass flow controllers.
-
-
Mixture Preparation:
-
Prepare the desired gas mixture of n-propylcyclohexane, oxygen, and nitrogen based on the target equivalence ratio (φ).
-
The fuel is typically introduced as a vapor by bubbling the diluent gas through liquid n-propylcyclohexane maintained at a constant temperature.
-
-
Experimental Run:
-
Sampling and Analysis:
-
Data Collection:
-
Repeat the experiment at different temperatures and equivalence ratios to obtain a comprehensive dataset of species concentration profiles.
-
Protocol 2: Ignition Delay Time Measurement in a High-Pressure Shock Tube (HPST)
Objective: To measure the autoignition delay times of n-propylcyclohexane/air mixtures under high-temperature and high-pressure conditions.
Materials:
-
n-Propylcyclohexane (high purity)
-
Synthetic air (or custom O₂/N₂/Ar mixtures)
-
High-pressure shock tube apparatus
-
Pressure transducers
-
Optical detectors (e.g., for OH* or CH* chemiluminescence)
-
High-speed data acquisition system
Procedure:
-
Mixture Preparation:
-
Prepare the desired fuel/oxidizer mixture in a mixing tank. The composition is determined by the target equivalence ratio and pressure.
-
-
Shock Tube Operation:
-
Evacuate the driven section of the shock tube to a high vacuum.
-
Introduce the prepared gas mixture into the driven section to a specific initial pressure.
-
Pressurize the driver section with a high-pressure driver gas (e.g., helium).
-
-
Initiation of Shock Wave:
-
Rupture the diaphragm separating the driver and driven sections to generate a shock wave.
-
The shock wave travels through the mixture, compressing and heating it to the desired test conditions.
-
-
Data Acquisition:
-
Record the pressure profile using fast-response pressure transducers located along the shock tube.
-
Monitor the onset of ignition by detecting the chemiluminescence from radicals such as OH* or CH* using optical detectors at the end wall of the shock tube.[6]
-
-
Determination of Ignition Delay Time:
-
The ignition delay time is defined as the time interval between the arrival of the reflected shock wave at the end wall and the sharp increase in the chemiluminescence signal.[6]
-
-
Data Analysis:
Visualizations
Reaction Pathway Diagram
Caption: n-Propylcyclohexane oxidation pathway.
Experimental Workflow Diagram
Caption: Kinetic study experimental workflow.
References
Application of Propylcyclohexane in Compression Ignition Engines: A Detailed Overview for Researchers
Application Notes
Propylcyclohexane, a cycloalkane, is a recognized constituent of conventional diesel, gasoline, and jet fuels.[1][2][3][4] Its role in modern fuel science is expanding, particularly as a key component in the formulation of surrogate fuels. These surrogates are crucial for research into advanced combustion engines and for representing novel bio-blendstocks, such as those derived from the catalytic fast pyrolysis of biomass.[5][6][7][8][9] The investigation of this compound and its blends in compression ignition (CI) engines is driven by the need for renewable and sustainable fuel alternatives that can be seamlessly integrated into existing infrastructure.[5][6]
Recent experimental studies have highlighted the potential benefits of utilizing this compound in CI engines. When blended with standard diesel fuel, this compound has been shown to positively influence engine performance and emission characteristics. Notably, research on surrogate fuel mixtures containing both this compound and butylcyclohexane demonstrated that increasing their concentration up to 30% by volume in research-grade No. 2 diesel (DF2) can lead to a higher load output.[5] Furthermore, these blends have been associated with a reduction in sooting propensity, a significant advantage in mitigating particulate matter emissions, without a corresponding negative impact on the formation of nitrogen oxides (NOx).[5]
The fundamental combustion chemistry of n-propylcyclohexane has been a subject of detailed investigation to understand its behavior under engine-relevant conditions. A variety of experimental apparatus, including pressurized flow reactors, jet-stirred reactors, shock tubes, and rapid compression machines, have been employed to elucidate its ignition characteristics over a wide range of temperatures and pressures.[1][2] This foundational research has enabled the development and validation of detailed chemical kinetic models that can accurately predict the combustion behavior of this compound, aiding in the design and optimization of fuel blends for enhanced engine efficiency and reduced emissions.[1][2] While much of the direct engine testing has been with blends, the underlying principles are also informed by studies on similar cycloalkanes, such as cyclohexane, which have also shown promise as diesel fuel additives for improving performance and emissions.[10][11][12][13][14]
Quantitative Data Summary
The following tables summarize the key findings from experimental investigations of this compound and related cycloalkane blends in compression ignition engines.
| Fuel Blend (by volume) | Maximum Load Output | Sooting Propensity | NOx Formation | Reference |
| Baseline (DF2) | Reference | Reference | Reference | [5] |
| Up to 30% SF1.12 in DF2 | Increased | Decreased | No significant impact | [5] |
SF1.12 is a surrogate fuel containing butylcyclohexane and this compound.
Table 2: Combustion Characteristics of n-Propylcyclohexane from Various Experimental Setups
| Experimental Setup | Temperature Range | Pressure Range | Equivalence Ratio (Φ) | Key Measurement | Reference |
| Pressurized Flow Reactor | 550–850 K | 8.0 bar | 0.27 | Stable intermediate species | [1] |
| Jet Stirred Reactor | 550–800 K | Atmospheric | 0.5–2.0 | Speciation during oxidation | [1] |
| Rapid Compression Machine | 650–1200 K | 20 and 40 bar | 0.5, 1.0 | Ignition Delay Times (IDTs) | [1] |
| Shock Tube | 650–1200 K | 20 and 40 bar | 0.5, 1.0 | Ignition Delay Times (IDTs) | [1] |
Experimental Protocols
This section details the methodologies for key experiments involving the application of this compound in compression ignition engines.
Protocol 1: Single-Cylinder CI Engine Testing of this compound Blends
Objective: To evaluate the performance and emission characteristics of diesel fuel blended with a surrogate fuel containing this compound.
Materials:
-
Single-cylinder compression ignition research engine (e.g., Ricardo Hydra).[5][6]
-
Research-grade No. 2 diesel (DF2).[5]
-
Surrogate fuel (SF1.12) containing this compound and butylcyclohexane.[5]
-
Fuel blending equipment.
-
Engine instrumentation for measuring load, in-cylinder pressure, and exhaust gas emissions (NOx, soot).
Procedure:
-
Fuel Blending: Prepare the test fuels by blending the surrogate fuel (SF1.12) with DF2 in desired volumetric concentrations (e.g., up to 30%).[5] Ensure thorough mixing.
-
Engine Setup:
-
Install the single-cylinder Ricardo Hydra research engine and connect all necessary instrumentation.[6]
-
Set the engine to the desired operating conditions (e.g., constant speed, varying injection timing and duration).
-
-
Experimental Runs:
-
Load Variation: While holding the start of injection constant, vary the injection duration from the maximum load (knock limit) to a lower percentage (e.g., 40% of max load).[5]
-
Injection Timing Sweep: While holding the fuel-air equivalence ratio constant, sweep the start of fuel injection across a predefined range.[5]
-
-
Data Acquisition: For each operating point, record the following data:
-
Engine load output.
-
In-cylinder pressure data for combustion analysis.
-
Exhaust gas concentrations of NOx and soot.
-
-
Data Analysis:
-
Compare the load output, sooting propensity, and NOx formation of the fuel blends to the baseline DF2.
-
Analyze the in-cylinder pressure data to understand combustion phasing and heat release rates.
-
Protocol 2: Determination of Ignition Delay Times of n-Propylcyclohexane
Objective: To measure the ignition delay times of n-propylcyclohexane under various conditions using a rapid compression machine (RCM) and a shock tube (ST).
Materials:
-
Rapid Compression Machine (RCM).[1]
-
Shock Tube (ST).[1]
-
n-Propylcyclohexane (high purity).
-
Oxidizer (e.g., synthetic air).
-
Gas mixing and delivery system.
-
Pressure transducers and data acquisition system.
Procedure:
-
Mixture Preparation: Prepare mixtures of n-propylcyclohexane and the oxidizer at specified equivalence ratios (e.g., 0.5 and 1.0).[1]
-
RCM Experiments (Low to Intermediate Temperatures):
-
Introduce the prepared gas mixture into the RCM reaction chamber.
-
Rapidly compress the mixture to the target pressure (e.g., 20 or 40 bar) and temperature (e.g., 650 K to 950 K).[1]
-
Record the pressure history using a pressure transducer. The ignition delay time is defined as the time from the end of compression to the maximum rate of pressure rise.
-
-
ST Experiments (Intermediate to High Temperatures):
-
Introduce the prepared gas mixture into the driven section of the shock tube.
-
Rupture the diaphragm to generate a shock wave that compresses and heats the gas to the desired conditions (e.g., 950 K to 1200 K and 20 or 40 bar).[1]
-
Measure the ignition delay time using pressure and/or species concentration diagnostics (e.g., chemiluminescence from OH*). The ignition delay is the time between the shock arrival and the onset of rapid combustion.
-
-
Data Analysis:
-
Plot the measured ignition delay times as a function of temperature for each pressure and equivalence ratio.
-
Compare the experimental data with predictions from chemical kinetic models.
-
Visualizations
Caption: Experimental workflow for testing this compound blends in a CI engine.
Caption: Impact of this compound on CI engine parameters.
References
- 1. research.chalmers.se [research.chalmers.se]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 6. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 7. This compound | 1678-92-8 [chemicalbook.com]
- 8. This compound 99 1678-92-8 [sigmaaldrich.com]
- 9. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. researchgate.net [researchgate.net]
- 11. US4378973A - Diesel fuel containing cyclohexane, and oxygenated compounds - Google Patents [patents.google.com]
- 12. Effect of Cyclohexane on the Combustion Characteristics of Multi-Component Gasoline Surrogate Fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enhancing diesel engine efficiency and emission performance through oxygenated and non-oxygenated additives: A comparative study of alcohol and cycloalkane impacts on diesel-biodiesel blends: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Application Notes and Protocols for the Synthesis of Propylcyclohexane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of various functionalized derivatives of propylcyclohexane. The protocols outlined below are intended to serve as a foundational guide for researchers engaged in the synthesis of novel chemical entities with potential applications in drug discovery and development. The inclusion of quantitative data, experimental workflows, and reaction pathways is designed to facilitate reproducibility and adaptation for specific research needs.
Introduction
This compound derivatives represent a versatile scaffold in medicinal chemistry. The cyclohexane ring provides a three-dimensional framework that can be functionalized to explore chemical space and optimize interactions with biological targets. The propyl group can influence lipophilicity and binding affinity. This document details the synthesis of key this compound intermediates, including alcohols, ketones, carboxylic acids, and the direct functionalization of the this compound core through halogenation and nitration.
Synthesis of Oxygenated this compound Derivatives
Oxygenated derivatives of this compound, such as alcohols and ketones, are valuable precursors for a wide range of further chemical modifications.
Synthesis of 4-Propylcyclohexanone
4-Propylcyclohexanone can be synthesized from 4-propylphenol via catalytic hydrogenation.
Experimental Protocol: Synthesis of 4-Propylcyclohexanone
-
Materials: 4-Propylphenol (5.0 mmol, 681 mg), 2 wt% Pt on a suitable support (98 mg), deionized water (40 mL), high-pressure batch reactor (e.g., OM Lab-Tech MMJ-100, 100 mL), hydrogen gas, ethyl acetate.
-
Procedure:
-
Charge the high-pressure batch reactor with 4-propylphenol, the platinum catalyst, and deionized water.
-
Seal the reactor and pressurize with hydrogen gas to 2 MPa at room temperature.
-
Heat the reactor to the desired reaction temperature while stirring at 600 rpm.
-
Maintain the reaction at the set temperature for 1 hour.
-
After cooling to room temperature, depressurize the reactor.
-
Extract the reaction mixture with ethyl acetate.
-
The organic layer can be analyzed by GC and GC-MS to determine conversion and product distribution.
-
Synthesis of cis-4-Propylcyclohexanol
The stereoselective synthesis of cis-4-propylcyclohexanol can be achieved through the enzymatic reduction of 4-propylcyclohexanone.
Experimental Protocol: Biocatalytic Reduction of 4-Propylcyclohexanone
-
Materials: 4-Propylcyclohexanone (125 g/L), mutant alcohol dehydrogenase from Lactobacillus kefir (LK-TADH, A94T/F147L/L199H/A202L) expressed in E. coli (30 g/L wet cells), glucose dehydrogenase (GDH) expressed in E. coli (10 g/L wet cells), NAD+ (0.1 g/L), glucose, 2 M Na2CO3, ethyl acetate.
-
Procedure:
-
In a 2 L reaction vessel, combine 4-propylcyclohexanone, LK-TADH cells, GDH cells, NAD+, and glucose (at a 1.2 mol/mol ratio to the substrate) in a suitable buffer at a pH of 7.0-8.0.
-
Maintain the reaction temperature at 35°C.
-
Monitor and maintain the pH between 7.0 and 8.0 by the automated addition of 2 M Na2CO3.
-
Upon completion of the reaction, extract the mixture three times with an equal volume of ethyl acetate.
-
The combined organic layers can be concentrated and the product purified by distillation or chromatography.
-
| Precursor | Product | Catalyst/Enzyme | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity/Selectivity |
| 4-Propylphenol | 4-Propylcyclohexanone | 2 wt% Pt | Water | Varies | 1 | - | - |
| 4-Propylcyclohexanone | cis-4-Propylcyclohexanol | LK-TADH / GDH | Buffer | 35 | - | >99 (conversion) | 99.5% cis-isomer |
Table 1: Summary of reaction conditions and yields for the synthesis of oxygenated this compound derivatives.
Synthesis of Propylcyclohexanecarboxylic Acid
Propylcyclohexanecarboxylic acid is a useful building block for the synthesis of amides, esters, and other derivatives with potential biological activity.
Experimental Protocol: Synthesis of cis-4-Propylcyclohexanecarboxylic Acid
This synthesis proceeds via the hydrolysis of the corresponding nitrile.
-
Materials: cis-4-Propylcyclohexanenitrile (5.17 g), concentrated sulfuric acid, deionized water, ethyl acetate, 1N sodium hydroxide solution, 3N hydrochloric acid, anhydrous magnesium sulfate.
-
Procedure:
-
To the nitrile, add 30 ml of a 1:1 mixture of water and concentrated sulfuric acid.
-
Stir the mixture at 110-130°C for three hours.
-
After cooling to room temperature, pour the reaction mixture into 60 ml of water and extract with ethyl acetate.
-
Concentrate the extract under reduced pressure.
-
To the residue, add 30 ml of 1N aqueous sodium hydroxide and stir for five minutes at room temperature.
-
Extract the alkaline aqueous solution with diethyl ether to remove any neutral impurities.
-
Adjust the pH of the remaining aqueous solution to 3 with 3N hydrochloric acid and extract with ethyl acetate.
-
Wash the extract with water and saturated aqueous sodium chloride solution, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
| Precursor | Product | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| cis-4-Propylcyclohexanenitrile | cis-4-Propylcyclohexanecarboxylic Acid | H2SO4, H2O | 110-130 | 3 | - |
Table 2: Reaction conditions for the synthesis of cis-4-Propylcyclohexanecarboxylic Acid.
Direct Functionalization of this compound
Direct functionalization of the this compound core allows for the introduction of key functional groups that can serve as handles for further derivatization.
Free Radical Bromination of this compound
Free radical bromination is a method to introduce a bromine atom onto the alkane scaffold. The regioselectivity of this reaction is dependent on the stability of the resulting radical intermediate (tertiary > secondary > primary).
Experimental Protocol: Free Radical Bromination (General Procedure)
-
Materials: this compound, N-Bromosuccinimide (NBS), a radical initiator (e.g., AIBN or benzoyl peroxide), a non-polar solvent (e.g., carbon tetrachloride or cyclohexane), light source (e.g., UV lamp).
-
Procedure:
-
Dissolve this compound in the chosen solvent in a reaction vessel equipped with a condenser and a light source.
-
Add N-Bromosuccinimide and the radical initiator to the solution.
-
Heat the mixture to reflux while irradiating with the light source to initiate the reaction.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture and filter to remove succinimide.
-
Wash the filtrate with aqueous sodium thiosulfate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
The resulting mixture of brominated products can be separated by fractional distillation or chromatography.
-
Expected Regioselectivity: The major product is expected to be the tertiary bromide, 1-bromo-1-propylcyclohexane, due to the higher stability of the tertiary radical intermediate. Secondary bromination on the cyclohexane ring and the propyl chain will also occur to a lesser extent.
Vapor Phase Nitration of this compound
Vapor phase nitration is a high-temperature process for introducing a nitro group onto an alkane.
Experimental Protocol: Vapor Phase Nitration (General Procedure)
-
Materials: this compound, nitric acid (concentrated), a tube furnace or similar high-temperature reactor.
-
Procedure:
-
The nitration is typically carried out in a continuous flow reactor.
-
This compound is vaporized and preheated.
-
Nitric acid is also vaporized and mixed with the hot this compound vapor.
-
The reaction mixture is passed through a heated reaction zone (typically 350-450°C).
-
The residence time in the reactor is carefully controlled to maximize the yield of the desired mononitrated product and minimize side reactions.
-
The product stream is cooled, and the nitroalkanes are separated from unreacted starting materials and byproducts.
-
Expected Products: A mixture of nitrothis compound isomers is expected, with the distribution depending on the reaction conditions.
| Reaction | Reagents | Conditions | Major Product(s) |
| Free Radical Bromination | NBS, AIBN/light | Reflux in CCl4 | 1-Bromo-1-propylcyclohexane (and other isomers) |
| Vapor Phase Nitration | HNO3 (vapor) | 350-450°C | Mixture of nitrothis compound isomers |
Table 3: General conditions for the direct functionalization of this compound.
Synthesis of Aminated this compound Derivatives
Aminated this compound derivatives are of significant interest in drug discovery, as the amino group can be a key pharmacophore.
Experimental Protocol: Synthesis of trans-4-Propylcyclohexylamine
A common route to aminocyclohexanes involves the reduction of an oxime or the reductive amination of a ketone. Alternatively, hydrogenation of an aniline precursor can be employed.
-
Materials: 4-Propylaniline, ruthenium dioxide, dioxane, hydrogen gas, autoclave.
-
Procedure:
-
In a 300 ml stirred autoclave, dissolve 4-propylaniline (0.28 mole) in 100 ml of dioxane.
-
Add 0.5 g of ruthenium dioxide to the solution.
-
Pressurize the autoclave with hydrogen to 300 bar.
-
Heat the reaction to 140°C and maintain until the pressure remains constant (approximately 3 hours).
-
Cool the autoclave, vent the hydrogen, and filter the reaction mixture.
-
Evaporate the solvent under reduced pressure and purify the residue by fractional distillation.
-
| Precursor | Product | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) |
| 4-Propylaniline | 4-Propylcyclohexylamine | RuO2 | Dioxane | 140 | 300 | 71 |
Table 4: Reaction conditions for the synthesis of 4-Propylcyclohexylamine.
Experimental Workflows and Reaction Pathways
The following diagrams illustrate the synthetic pathways and a general experimental workflow for the synthesis and purification of this compound derivatives.
Caption: Synthesis of oxygenated this compound derivatives.
Caption: General experimental workflow for direct functionalization.
Biological and Pharmacological Context
While specific biological data for a wide range of this compound derivatives are not extensively available, the cyclohexane scaffold is present in numerous biologically active molecules. Derivatives of cyclohexane have been investigated for a variety of therapeutic applications, including as antimicrobial, anticancer, and anti-inflammatory agents. The introduction of functional groups such as hydroxyl, carboxyl, and amino moieties onto the this compound core provides opportunities to modulate the pharmacokinetic and pharmacodynamic properties of potential drug candidates. The lipophilic nature of the this compound skeleton can be advantageous for membrane permeability, while the functional groups can engage in specific interactions with biological targets. Further research is warranted to explore the full potential of this class of compounds in drug discovery.
Propylcyclohexane as a Reference Standard in Analytical Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propylcyclohexane is a saturated cyclic hydrocarbon that serves as a reliable reference standard in various analytical chemistry applications. Its stable chemical nature, well-defined physical properties, and high purity make it an excellent candidate for use as a calibration standard, internal standard, and quality control standard, particularly in gas chromatography (GC) and other chromatographic techniques. This document provides detailed application notes and protocols for the effective use of this compound as a reference standard in analytical laboratories.
This compound is particularly valuable in the analysis of hydrocarbon-rich samples, such as fuels and environmental extracts. Its use as a component in surrogate models for biokerosene and jet fuel underscores its relevance and reliability in complex hydrocarbon matrices.[1][2]
Physicochemical Properties and Purity
A thorough understanding of the physicochemical properties of a reference standard is crucial for its proper application. This compound is a colorless liquid with properties that are well-documented and consistent.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈ | [3] |
| Molecular Weight | 126.24 g/mol | [1][3] |
| CAS Number | 1678-92-8 | [3][4] |
| Boiling Point | 155 °C | [1][2] |
| Density | 0.793 g/mL at 25 °C | [1][2] |
| Refractive Index | n20/D 1.436 | [1][2] |
| Flash Point | 35 °C (closed cup) | [1] |
| Vapor Pressure | 8.7 mmHg (37.7 °C) | [1] |
Purity:
This compound is commercially available in high purity grades, typically ≥98.0% or 99%, which is suitable for most analytical applications.[2][5] The purity of the standard should always be verified by consulting the Certificate of Analysis (CoA) provided by the supplier.
Table 2: Commercially Available Purity Grades of this compound
| Supplier | Purity Grade | Analytical Technique for Purity |
| Sigma-Aldrich | 99% | Gas Chromatography (GC) |
| TCI AMERICA | >98.0% (GC) | Gas Chromatography (GC) |
| BOC Sciences | For experimental / research use only | Not specified |
Applications in Analytical Chemistry
This compound's primary role as a reference standard is in chromatographic analysis, particularly for the quantification of hydrocarbons and related compounds.
Internal Standard in Gas Chromatography (GC)
An internal standard (IS) is a compound added to a sample in a known concentration to facilitate the quantification of an analyte. This compound is an effective internal standard for the GC analysis of volatile and semi-volatile organic compounds due to its chemical inertness and distinct retention time.
Key Advantages as an Internal Standard:
-
Chemical Inertness: Does not react with analytes or the sample matrix.
-
Elution Profile: Typically elutes in a region of the chromatogram with minimal interference from common analytes.
-
Structural Similarity: As a saturated hydrocarbon, it behaves chromatographically similarly to other alkanes and cycloalkanes.
Calibration Standard
This compound can be used to prepare calibration curves for the quantification of other hydrocarbons. A series of solutions with known concentrations of this compound are analyzed to establish a linear relationship between concentration and instrument response.
Quality Control (QC) Standard
A QC standard is used to monitor the performance of an analytical method over time. A solution of this compound at a known concentration can be analyzed with each batch of samples to ensure the method is performing within established control limits.
Experimental Protocols
The following protocols provide a general framework for the use of this compound as a reference standard. These should be adapted and validated for specific applications and instrumentation.
Protocol 1: Preparation of a this compound Stock Standard Solution
This protocol describes the preparation of a 1000 µg/mL stock solution of this compound.
Materials:
-
This compound (≥99% purity)
-
Methanol, Hexane, or other suitable solvent (HPLC grade or equivalent)
-
Class A volumetric flasks (10 mL and 100 mL)
-
Analytical balance
-
Micropipettes
Procedure:
-
Accurately weigh approximately 10 mg of this compound into a tared 10 mL volumetric flask.
-
Record the exact weight.
-
Dissolve the this compound in a small amount of the chosen solvent.
-
Bring the flask to volume with the solvent.
-
Cap and invert the flask several times to ensure homogeneity.
-
This creates a stock solution of approximately 1000 µg/mL. Calculate the exact concentration based on the weight and volume.
-
For working standards, perform serial dilutions of the stock solution.
Diagram: Workflow for Preparation of Standard Solutions
Caption: Workflow for the preparation of this compound standard solutions.
Protocol 2: Use of this compound as an Internal Standard in GC Analysis of Hydrocarbons
This protocol outlines the use of this compound as an internal standard for the quantification of C8-C20 hydrocarbons in a sample.
Materials:
-
This compound stock solution (from Protocol 1)
-
Sample containing hydrocarbons
-
GC-FID or GC-MS system
Procedure:
-
Sample Preparation: To each sample, standard, and blank, add a precise volume of the this compound stock solution to achieve a final concentration within the calibration range of the analytes. A typical concentration might be 10 µg/mL.
-
GC Analysis: Inject the prepared samples into the GC system.
-
Data Analysis:
-
Identify the peaks corresponding to the analytes and this compound.
-
Calculate the response factor (RF) for each analyte relative to the internal standard using a calibration standard:
-
RF = (Areaanalyte / Concanalyte) / (AreaIS / ConcIS)
-
-
Calculate the concentration of the analyte in the samples:
-
Concanalyte = (Areaanalyte / AreaIS) * (ConcIS / RF)
-
-
Table 3: Example GC Parameters for Hydrocarbon Analysis
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Oven Program | 40 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Diagram: Logic for Internal Standard Quantification
Caption: Logical workflow for quantification using an internal standard.
Stability and Storage
Proper storage of reference standards is essential to maintain their integrity and ensure the accuracy of analytical results.
-
Storage Conditions: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[2] Recommended storage temperature is typically 2-8°C.[2]
-
Stability: As a saturated hydrocarbon, this compound is chemically stable under recommended storage conditions. However, its volatility requires storage in a well-sealed container to prevent changes in concentration. Long-term stability studies for certified reference materials are typically conducted by the manufacturer. For in-house prepared solutions, it is recommended to perform periodic checks against a freshly prepared standard to verify stability.
Safety Precautions
This compound is a flammable liquid and vapor.[1][3] Users should consult the Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
Conclusion
This compound is a versatile and reliable reference standard for analytical chemistry, particularly for chromatographic applications involving the analysis of hydrocarbons. Its well-defined properties, high purity, and chemical stability make it an excellent choice for use as an internal standard, calibration standard, and quality control standard. The protocols and information provided in this document offer a comprehensive guide for its effective implementation in a laboratory setting. As with any analytical method, proper validation is essential to ensure accurate and precise results.
References
Troubleshooting & Optimization
Troubleshooting peak tailing in propylcyclohexane GC analysis
This guide provides comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address peak tailing issues encountered during the gas chromatography (GC) analysis of propylcyclohexane.
Troubleshooting Guide
Q1: What is peak tailing and why is it a significant problem in GC analysis?
Peak tailing is a chromatographic issue where the peak's trailing edge extends, creating an asymmetrical shape instead of a symmetrical Gaussian peak.[1] This distortion is problematic because it can decrease the resolution between adjacent peaks and introduce inaccuracies in peak integration, which negatively affects the reliability of quantitative analysis.[2] Peak asymmetry is often quantified using the Tailing Factor (Tf) or Asymmetry Factor (As); a value greater than 1.5 typically indicates a significant tailing issue that requires investigation.[2]
Q2: I am observing peak tailing specifically with this compound, a non-polar hydrocarbon. What are the most probable causes?
When analyzing a non-polar compound like this compound, peak tailing is most often caused by physical issues within the GC system rather than chemical interactions. The likely causes, in order of probability, are:
-
Improper Column Installation: This is a very common cause. Issues include a poor column cut, installing the column at the incorrect depth in the inlet, or creating dead volumes.[3][4] A jagged or uneven cut can create turbulence, while incorrect positioning can lead to unswept volumes where analyte molecules are delayed.[3]
-
Inlet Contamination: The inlet liner is a common site for the accumulation of non-volatile residues from previous samples or septum particles. These deposits can create active sites or physical obstructions that interfere with the sample path, causing tailing.
-
Column Contamination: Non-volatile material can accumulate at the head of the GC column. This contamination disrupts the proper partitioning of the analyte into the stationary phase, leading to peak broadening and tailing.[3][4]
-
Low Split Ratio: In split injections, if the split ratio is too low, the flow rate through the inlet may be insufficient for an efficient and rapid transfer of the sample onto the column, which can manifest as tailing.[5] A minimum of 20 mL/minute of total flow through the inlet is generally recommended.[5]
Q3: How can I systematically diagnose the root cause of the peak tailing?
A systematic approach is crucial for efficient troubleshooting. The first step is to determine the extent of the problem by observing which peaks are affected.
-
If all peaks in the chromatogram (including the solvent) are tailing: The issue is likely physical or related to a major system fault.[3] This points towards problems like a poorly installed column, a significant leak, or dead volume in the flow path.[3][6]
-
If only the this compound peak (or other specific analytes) tails: This suggests an interaction between the analyte and a specific part of the system. While less common for non-polar compounds, it often points to contamination in the liner or at the head of the column.[3]
-
If only early eluting peaks tail: This can be caused by a "solvent effect violation," where the initial oven temperature is too high relative to the solvent's boiling point, preventing proper focusing of the analytes at the column head.[6]
-
If only later eluting peaks tail: This may indicate a cold spot in the system or a carrier gas flow rate that is too low.[6]
The following workflow can guide your diagnostic process.
Caption: Troubleshooting workflow for diagnosing peak tailing.
Frequently Asked Questions (FAQs)
Q1: Can the sample solvent cause peak tailing for this compound? Yes. A mismatch in polarity between the solvent and the stationary phase can cause peak shape issues.[5] For a non-polar analyte like this compound on a common non-polar column (e.g., DB-5), using a highly polar solvent could potentially cause distortion. Additionally, if using splitless injection, the initial oven temperature should be about 20-40°C below the solvent's boiling point to ensure proper solvent focusing.[6] If this condition isn't met, early eluting peaks can tail.[6]
Q2: How often should I perform routine inlet maintenance? Routine inlet maintenance is one of the most effective ways to prevent peak tailing.[5] For systems with heavy use, the septum should be changed daily to prevent coring and leaks. The inlet liner should be inspected regularly and replaced whenever contamination is visible or when peak shape begins to deteriorate. A good practice is to replace the liner after every 100-200 injections, but this can vary greatly depending on sample cleanliness.
Q3: What GC column is appropriate for this compound analysis? this compound is a non-polar alkane. Therefore, a non-polar stationary phase is the ideal choice. A column with a 5% phenyl / 95% dimethylpolysiloxane phase (e.g., DB-5, ZB-5, HP-5) is a versatile and excellent option that separates compounds primarily by their boiling points.[7]
Q4: Can my injection volume be too high? Yes. Injecting too large a mass of the analyte can overload the column, where the stationary phase becomes saturated.[1] This is a common cause of peak fronting, but can also contribute to tailing. If you suspect column overload, try diluting the sample and re-injecting.[1]
Data & Parameters
Table 1: Typical GC Starting Parameters for this compound Analysis
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film, 5% Phenyl-Methylpolysiloxane | Standard non-polar column offering a good balance of efficiency and capacity.[7] |
| Inlet Temperature | 250 °C | Ensures rapid vaporization of the analyte without thermal degradation. |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overload and ensures a sharp injection band. |
| Injection Volume | 1.0 µL | A standard volume that minimizes the risk of overload. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gases providing good efficiency. |
| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow) | Optimal flow for good separation efficiency on a 0.25 mm ID column. |
| Oven Program | 50 °C (hold 2 min), then ramp 10 °C/min to 200 °C | A basic temperature program to elute this compound and other hydrocarbons. |
| Detector | FID (Flame Ionization Detector) | Highly sensitive to hydrocarbons. |
| Detector Temp. | 280 °C | Prevents condensation of analytes in the detector. |
Table 2: Troubleshooting Summary for Peak Tailing
| Potential Cause | Observable Symptom | Recommended Solution(s) |
| Poor Column Cut | All peaks tail, may appear "chair-shaped".[3] | Re-cut the column ensuring a clean, 90° angle. Inspect with a magnifier.[2] |
| Incorrect Column Position | All peaks tail or are broad. | Re-install the column at the manufacturer-specified depth in the inlet.[2] |
| Contaminated Inlet Liner | Analyte-specific tailing, loss of response. | Replace the inlet liner, septum, and O-ring.[5] |
| Column Head Contamination | Tailing worsens over time, often with peak broadening.[3] | Trim 10-20 cm from the inlet end of the column.[3][4] |
| System Leaks | Tailing, noisy baseline, poor reproducibility. | Use an electronic leak detector to check all fittings, especially the septum nut.[8] |
| Column Overload | Peak fronting is more common, but tailing can occur. | Dilute the sample or decrease the injection volume.[1] |
Experimental Protocols
Protocol 1: GC Inlet Maintenance (Liner and Septum Replacement)
Objective: To replace consumable parts in the GC inlet to eliminate sources of contamination and leaks.
Materials:
-
New, deactivated inlet liner appropriate for your inlet
-
New inlet septum
-
New O-ring or graphite seal for the liner
-
Wrenches for the septum nut
-
Clean, lint-free gloves
-
Forceps
Procedure:
-
Cool Down: Set the GC inlet temperature to ambient (e.g., 40 °C) and wait for it to cool completely. Turn off detector gases if necessary.
-
Wear Gloves: Put on lint-free gloves to avoid contaminating the new parts.
-
Remove Septum Nut: Once the inlet is cool, use the appropriate wrench to unscrew and remove the septum nut.
-
Replace Septum: Remove the old septum with forceps and replace it with a new one.
-
Remove Liner: Carefully lift the old liner out of the inlet using forceps. Note its orientation. Dispose of the old liner and its O-ring.
-
Inspect and Clean Inlet: Visually inspect the inside of the inlet body. If residue is present, gently clean it with a lint-free swab lightly dampened with a suitable solvent (e.g., methanol or hexane). Allow it to dry completely.
-
Install New Liner: Place the new O-ring on the new liner and, using forceps, carefully insert it into the inlet in the correct orientation.
-
Reassemble: Screw the septum nut back on and tighten it to be finger-tight, then use a wrench to tighten it an additional quarter-turn. Do not overtighten.
-
Leak Check: Restore gas flow to the system and use an electronic leak detector to confirm there are no leaks around the septum nut.
Protocol 2: GC Column Installation and Conditioning
Objective: To properly install a GC column to ensure an inert, leak-free flow path.
Materials:
-
GC column
-
New ferrules and nuts for the inlet and detector
-
Ceramic scoring wafer or diamond-tipped scribe
-
Ruler or measuring guide from the GC manufacturer
-
Low-power magnifier (e.g., 10x)
-
Wrenches for column nuts
Procedure:
-
Cut the Column:
-
Wearing gloves, uncoil about 30 cm of the column from the cage.
-
Using a ceramic scoring wafer, gently score the polyimide coating. Do not apply excessive pressure.
-
Gently flex the column at the score to create a clean, square break.
-
Inspect the cut end with a magnifier. It should be a flat, 90-degree surface with no jagged edges or shards.[3] If the cut is poor, repeat the process.
-
-
Install Ferrule and Nut:
-
Slide the column nut onto the column, followed by the ferrule. Ensure the ferrule is oriented correctly.
-
-
Set Insertion Depth:
-
Using the GC manufacturer's guide or a ruler, measure the correct distance from the ferrule to the end of the column for both the inlet and detector.[3] This distance is critical for good chromatography.
-
-
Install in Inlet:
-
Carefully insert the column into the inlet to the predetermined depth.
-
Finger-tighten the column nut.
-
Turn on the carrier gas and verify flow is coming out of the detector end of the column (e.g., by dipping it in a vial of isopropanol and looking for bubbles).
-
Heat the inlet to its setpoint. Once hot, use a wrench to tighten the nut an additional half-turn.
-
-
Install in Detector:
-
Repeat the insertion process for the detector end of the column.
-
Finger-tighten the nut.
-
-
Condition the Column:
-
Set the carrier gas to the analytical flow rate.
-
Set the oven temperature to 40 °C and hold for 15 minutes to purge the column of air.
-
Without injecting a sample, program the oven to heat at 5-10 °C/min to a temperature about 20 °C above your maximum analysis temperature (but below the column's maximum rated temperature).
-
Hold at this temperature for 1-2 hours.
-
Cool the oven down.
-
-
Final Tighten and Leak Check: Once the system is at the initial method temperature, re-tighten the detector column nut (about a quarter-turn). Perform a final leak check on all fittings.
System Relationships Diagram
Caption: Relationship between general causes and specific faults of peak tailing.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. Restek - Blog [restek.com]
- 7. GC Tech Tip: ParametersTo Consider for GC Column | Phenomenex [phenomenex.com]
- 8. GC (MS) problem with tailing peaks - Chromatography Forum [chromforum.org]
Technical Support Center: Optimizing Reaction Conditions with Propylcyclohexane as a Solvent
Welcome to the technical support center for utilizing propylcyclohexane as a reaction solvent. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues. This compound is a non-polar, aprotic, high-boiling solvent that is gaining interest as a greener alternative to solvents like toluene and xylenes. This guide will help you effectively incorporate it into your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound that make it a potentially useful solvent?
This compound offers a unique combination of properties that can be advantageous in certain chemical transformations. Its high boiling point allows for a wide range of reaction temperatures, while its non-polar, aprotic nature makes it suitable for reactions involving organometallics and other water-sensitive reagents. Furthermore, its lower toxicity profile compared to aromatic solvents like toluene makes it a more environmentally friendly option.
Table 1: Comparison of Physicochemical Properties of this compound and Common Non-Polar Solvents
| Property | This compound | Toluene | o-Xylene |
| Boiling Point (°C) | 155[1] | 111 | 144 |
| Density (g/mL at 25°C) | 0.793[1] | 0.867 | 0.880 |
| Vapor Pressure (mmHg at 37.7°C) | 8.7[1] | 36.7 | 10.1 |
| Flash Point (°C) | 35[2] | 4 | 32 |
| Water Solubility | Very Low | Very Low | Very Low |
| Polarity | Non-polar | Non-polar | Non-polar |
| Aprotic/Protic | Aprotic | Aprotic | Aprotic |
Q2: When should I consider using this compound as a solvent?
Consider using this compound when:
-
Your reaction requires a high temperature (above the boiling point of toluene).
-
You are using water-sensitive reagents, such as Grignard reagents or organolithiums.
-
You are looking for a greener, less toxic alternative to aromatic hydrocarbon solvents.
-
Your starting materials and products are soluble in non-polar, aliphatic solvents.
Q3: What are the main challenges I might face when using this compound?
The primary challenges when using this compound as a solvent include:
-
Solubility Issues: Being a non-polar aliphatic hydrocarbon, it may not effectively dissolve polar starting materials, reagents, or catalysts.
-
Slower Reaction Rates: For reactions that benefit from the π-interactions provided by aromatic solvents, reaction rates might be slower in this compound.
-
Product Isolation: Its high boiling point can make it difficult to remove by rotary evaporation at standard pressures.
-
Lack of Precedent: As it is not a conventional reaction solvent, there is a limited amount of published data and established protocols.
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
If you are observing low or no conversion of your starting materials, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Table 2: Troubleshooting Low Conversion in this compound
| Possible Cause | Recommended Solution |
| Poor Solubility of Reactants/Catalysts | * Visually inspect the reaction mixture for undissolved solids. * Consider adding a co-solvent like THF or 1,4-dioxane to improve solubility. * If applicable, use a phase-transfer catalyst. |
| Suboptimal Reaction Temperature | * Gradually increase the reaction temperature in increments of 10-20°C. This compound's high boiling point (155°C) provides a wide operational range. * Monitor for potential side product formation at higher temperatures. |
| Inefficient Mixing | * Increase the stirring rate. * For viscous mixtures or reactions with suspended solids, switch to a mechanical stirrer. |
| Deactivated Reagents or Catalysts | * Ensure all reagents are of high purity and were stored under appropriate conditions. * For air/moisture-sensitive catalysts, ensure they were handled under an inert atmosphere. |
Issue 2: Difficulty in Product Isolation and Solvent Removal
The high boiling point of this compound can present challenges during work-up and product purification.
Workflow for Product Isolation
Caption: Workflow for product isolation from this compound.
Table 3: Troubleshooting Product Isolation from this compound
| Problem | Recommended Solution |
| Difficulty Removing Solvent by Rotary Evaporation | * Use a high-vacuum pump (<1 mmHg) and a higher bath temperature (be mindful of product stability). * For thermally sensitive products, consider Kugelrohr distillation for solvent removal. |
| Product is a Solid | * Attempt to precipitate the product by adding a co-solvent in which the product is insoluble (e.g., pentane, hexane). * Cool the solution to induce crystallization. |
| Product is an Oil | * After aqueous work-up, perform a solvent exchange by adding a more volatile solvent (e.g., dichloromethane, diethyl ether) and then removing it by rotary evaporation. Repeat this process several times. |
| Emulsion Formation During Aqueous Work-up | * Add brine (saturated aqueous NaCl solution) to help break the emulsion. * Filter the entire mixture through a pad of Celite®. |
Experimental Protocols
The following are generalized protocols that should be adapted and optimized for your specific substrates and reaction scale.
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling
This protocol is a starting point for performing a Suzuki-Miyaura coupling using this compound as a solvent.
Reaction Scheme: Ar-X + Ar'-B(OH)₂ → Ar-Ar'
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
This compound (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous this compound via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-140°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a more volatile solvent like ethyl acetate or diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for a Grignard Reaction
This protocol outlines the formation of a Grignard reagent and its subsequent reaction with an electrophile in this compound.
Reaction Scheme: R-X + Mg → R-MgX; R-MgX + E⁺ → R-E
Materials:
-
Magnesium turnings (1.2 equiv)
-
Organic halide (R-X, 1.0 equiv)
-
Electrophile (e.g., ketone, aldehyde, 1.0 equiv)
-
This compound (anhydrous)
-
Initiator (e.g., a small crystal of iodine)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Place magnesium turnings in a flame-dried flask under an inert atmosphere.
-
Add a small amount of anhydrous this compound and the initiator (e.g., iodine).
-
Add a small portion of the organic halide to initiate the reaction (indicated by heat evolution and disappearance of the iodine color).
-
Once initiated, add the remaining organic halide dropwise in this compound at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring until the magnesium is consumed.
-
Cool the Grignard reagent to the desired reaction temperature (e.g., 0°C or room temperature).
-
Add the electrophile dropwise as a solution in anhydrous this compound.
-
Stir until the reaction is complete (monitor by TLC or GC-MS).
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with a volatile organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product.
References
Identifying and minimizing side reactions of propylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize side reactions when working with propylcyclohexane.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed with this compound?
A1: this compound can undergo several types of side reactions depending on the experimental conditions. The most prevalent include:
-
Oxidation: Uncontrolled oxidation can lead to a mixture of products, including cyclohexanone and cyclohexanol derivatives, and in more extreme cases, ring-opening byproducts.
-
Dehydrogenation: At elevated temperatures and in the presence of certain catalysts, this compound can be dehydrogenated to form propylbenzene and related aromatic compounds.[1][2]
-
Isomerization: Under acidic conditions, the cyclohexane ring can undergo rearrangement, or the propyl group can isomerize or be cleaved, leading to the formation of other alkylated cyclohexanes or cyclopentanes.[1]
-
Halogenation: Free-radical halogenation can result in a mixture of mono- and poly-halogenated isomers at various positions on both the ring and the propyl chain, making regioselectivity a significant challenge.
-
Friedel-Crafts Type Reactions: When using this compound derivatives in Friedel-Crafts alkylations, carbocation rearrangements are a common side reaction, leading to isomeric products.[3]
Q2: How can I minimize the formation of propylbenzene during my reaction?
A2: The formation of propylbenzene is due to dehydrogenation, which is favored at high temperatures (above 300 °C) and atmospheric pressure, particularly with platinum-based catalysts.[1] To minimize this side reaction:
-
Control Temperature: Keep the reaction temperature as low as possible to disfavor the thermodynamically favorable aromatization.
-
Hydrogen Pressure: If applicable to your reaction, maintaining a high hydrogen pressure can suppress dehydrogenation.[1]
-
Catalyst Choice: Avoid catalysts known to promote dehydrogenation, such as platinum on carbon, if this is not the desired reaction.
Q3: What causes isomerization of the this compound skeleton, and how can I prevent it?
A3: Isomerization and ring contraction to cyclopentane derivatives are typically catalyzed by acid.[1] This can be due to acidic catalysts or acidic impurities in your reagents or reaction medium. To prevent this:
-
Use Non-Acidic Catalysts: Whenever possible, opt for neutral or basic reaction conditions.
-
Purify Reagents: Ensure all starting materials and solvents are free from acidic impurities.
-
Control Reaction Time: Prolonged reaction times, even under mildly acidic conditions, can promote isomerization.
Troubleshooting Guides
Problem 1: Low yield of the desired product with a complex mixture of byproducts in an oxidation reaction.
| Possible Cause | Troubleshooting Step |
| Over-oxidation | Reduce the amount of oxidizing agent. Lower the reaction temperature. Decrease the reaction time. |
| Lack of Selectivity | Use a more selective oxidizing agent. For example, PCC or PDC for oxidation of a secondary alcohol to a ketone. |
| Ring Opening | Avoid harsh oxidizing agents like hot, concentrated KMnO4. Use milder conditions. |
| Radical Side Reactions | Add a radical inhibitor if the reaction mechanism allows. Ensure the reaction is performed under an inert atmosphere if sensitive to autoxidation. |
Problem 2: Formation of multiple isomers during halogenation.
| Possible Cause | Troubleshooting Step |
| Lack of Regioselectivity in Free-Radical Halogenation | Bromination is generally more selective than chlorination for the most substituted carbon. Consider using NBS (N-bromosuccinimide) for allylic or benzylic-type bromination if applicable to a derivative. |
| Polyhalogenation | Use a stoichiometric amount or a slight excess of the alkane relative to the halogenating agent. |
| Light-Induced Reactions | Conduct the reaction in the dark if the desired pathway does not require photoinitiation, to minimize unwanted radical reactions. |
Problem 3: Unexpected alkylated aromatic byproducts in Friedel-Crafts reactions.
| Possible Cause | Troubleshooting Step |
| Carbocation Rearrangement | Use a milder Lewis acid. Perform the reaction at a lower temperature to minimize rearrangements.[3] Consider using Friedel-Crafts acylation followed by reduction, which is less prone to rearrangements. |
| Polyalkylation | Use a large excess of the aromatic substrate to favor monoalkylation. |
| Dealkylation/Realkylation | Avoid excessively high temperatures and long reaction times, which can lead to equilibrium-controlled product distribution. |
Quantitative Data on Side Reactions
The following table summarizes quantitative data on product distribution in the hydrodeoxygenation of 4-propylphenol, a common precursor for this compound, highlighting the formation of propylbenzene as a significant byproduct under certain conditions.
| Catalyst | Temperature (°C) | H2 Pressure (bar) | This compound Selectivity (%) | Propylbenzene Selectivity (%) | Reference |
| Pt/Nb2O5 | 350 | 20 | Not specified | 77 | [4] |
| Pt/Nb2O5 | 375 | 30 | Not specified | Favored | [5] |
| Pt-Mo bimetallic | 300 | ~23.6 | >97 | ~0.7 | [2] |
Key Experimental Protocols
Protocol 1: Synthesis of 4-Propylcyclohexanone from 4-Propylphenol
This protocol describes the conversion of 4-propylphenol to 4-propylcyclohexanone, where n-propylcyclohexane and n-propylbenzene can be potential byproducts.
Materials:
-
4-propylphenol (5.0 mmol, 681 mg)
-
Catalyst (2 wt% Pt loading, 98 mg)
-
Water (40 mL)
-
High-pressure batch reactor (e.g., OM Lab-Tech MMJ-100, SUS316, 100 mL)
-
Ethyl acetate for extraction
-
Internal standard for GC analysis (e.g., 2-isopropylphenol)
Procedure:
-
Charge the high-pressure reactor with 4-propylphenol, the catalyst, and water.
-
Pressurize the reactor with H2 to 2 MPa at room temperature.
-
Heat the reactor to the desired reaction temperature while stirring at 600 rpm.
-
Maintain the reaction temperature for 1 hour.
-
After the reaction, cool the reactor to room temperature.
-
Extract the reaction mixture with ethyl acetate.
-
Analyze the organic layer by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product distribution.[6]
Minimizing Side Reactions:
-
Propylbenzene formation: Can be minimized by keeping the reaction temperature below 300°C and maintaining a high H2 pressure.
-
This compound formation: This is a fully hydrogenated product. To favor the ketone, optimization of reaction time and temperature is crucial to stop the reaction at the intermediate stage.
Visualizing Reaction Pathways and Workflows
Logical Flow for Troubleshooting Side Reactions
Caption: Troubleshooting flowchart for common side reactions.
Experimental Workflow for Minimizing Dehydrogenation
Caption: Workflow to minimize propylbenzene byproduct.
References
Propylcyclohexane degradation and stabilization techniques
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation and stabilization of propylcyclohexane in a laboratory and manufacturing setting. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important in pharmaceutical applications?
This compound is a saturated cycloalkane that can be used as a non-polar solvent or as a component in pharmaceutical formulations. Its stability is crucial because degradation can introduce impurities into the drug product. These impurities can potentially affect the safety, efficacy, and quality of the final therapeutic product.[1][2] Regulatory bodies like the ICH have strict guidelines on the identification and control of impurities in drug substances and products.[3]
Q2: What are the primary pathways of this compound degradation under storage and experimental conditions?
While generally stable, this compound can degrade over time, primarily through two pathways:
-
Autoxidation: This is a slow, spontaneous reaction with atmospheric oxygen that forms hydroperoxides and subsequently other oxygenated species like ketones and alcohols.[4][5][6] This process is accelerated by heat, light, and the presence of metal ion catalysts.
-
Photodegradation: Exposure to light, particularly UV radiation, can initiate the formation of free radicals, leading to the degradation of this compound.[7][8]
Q3: What are the common degradation products of this compound that I should be aware of?
Based on the degradation pathways of similar cycloalkanes, the following are potential degradation products you might encounter:
-
Propylcyclohexyl hydroperoxides (various isomers)
-
Propylcyclohexanone (various isomers)
-
Propylcyclohexanol (various isomers)
-
Lower molecular weight alkanes and alkenes (from ring-opening reactions under more strenuous conditions)
Q4: Can impurities be present in newly purchased this compound?
Yes, commercial grades of this compound may contain low levels of impurities from the manufacturing process. These can include other C9 isomers, related cycloalkanes, and aromatic compounds.[9] It is recommended to verify the purity of a new batch of solvent, especially for sensitive applications.
Troubleshooting Guides
Issue 1: An unknown peak is observed in my HPLC/GC analysis of a formulation containing this compound.
-
Possible Cause 1: Degradation of this compound. The unknown peak could be a degradation product such as a hydroperoxide, ketone, or alcohol.
-
Troubleshooting Steps:
-
Review Storage Conditions: Check if the this compound was exposed to air, light, or high temperatures for an extended period.
-
Perform Peroxide Test: Use a peroxide test strip to check for the presence of hydroperoxides.
-
Conduct Forced Degradation Study: Subject a pure sample of your this compound to stress conditions (e.g., heat, UV light, oxidation) and analyze the resulting mixture by HPLC/GC. The appearance of a peak at the same retention time as your unknown peak can help confirm its identity as a degradant.
-
Use Mass Spectrometry: If available, use LC-MS or GC-MS to obtain the mass of the unknown peak to aid in its identification.[10][11]
-
-
-
Possible Cause 2: Leached Impurity. The impurity may have leached from storage containers or processing equipment.[12][13][14][15][16]
-
Troubleshooting Steps:
-
Analyze a Blank: Run a sample of the solvent that has been in contact with the container/equipment under the same conditions to see if the peak is present.
-
Review Container Material: Check the compatibility of the storage container material with this compound.
-
-
Issue 2: My drug product is showing a loss of potency over time in a this compound-containing formulation.
-
Possible Cause: Drug-Solvent or Drug-Impurity Interaction. A degradation product of this compound could be reacting with your active pharmaceutical ingredient (API).
-
Troubleshooting Steps:
-
Characterize Impurities: Identify any new peaks in your stability samples using the methods described in Issue 1.
-
Evaluate Excipient Interactions: Consider the potential for acidic or basic excipients in your formulation to catalyze the degradation of this compound or your API.[17][18][19]
-
Implement Stabilization: Consider adding an antioxidant to your formulation to inhibit the oxidation of this compound.
-
-
Stabilization Techniques
To prevent the degradation of this compound, consider the following stabilization techniques:
-
Proper Storage:
-
Store in a tightly sealed, amber glass container to protect from light and air.[16]
-
Store in a cool, dark place.
-
Consider purging the container with an inert gas like nitrogen or argon before sealing to displace oxygen.
-
-
Use of Antioxidants:
-
For applications where it is permissible, the addition of a small amount of an antioxidant can significantly inhibit autoxidation.[20][21]
-
Commonly used antioxidants for hydrocarbon solvents include:
-
Butylated hydroxytoluene (BHT)
-
Butylated hydroxyanisole (BHA)
-
-
The appropriate concentration of the antioxidant should be determined experimentally but is typically in the range of 10-100 ppm.
-
Data Presentation
Table 1: Potential Impurities in this compound
| Impurity Class | Specific Examples | Potential Source | Recommended Analytical Technique |
| Oxidation Products | Propylcyclohexyl hydroperoxides, Propylcyclohexanones, Propylcyclohexanols | Autoxidation during storage | GC-MS, LC-MS, Peroxide Test Strips |
| Manufacturing By-products | Other C9 isomers, Methylcyclohexane, Toluene | Synthesis process | GC-MS[9] |
| Leachables | Phthalates, Adipates, Silicone Oligomers | Plastic containers and tubing | GC-MS, LC-MS[12][13][14] |
Table 2: Forced Degradation Conditions for this compound
| Stress Condition | Typical Parameters | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours | Generally stable |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours | Generally stable |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Formation of hydroperoxides, ketones, and alcohols |
| Thermal | 70 °C for 48 hours | Accelerated oxidation |
| Photolytic | Exposure to UV light (e.g., 254 nm) for 24 hours | Free-radical degradation |
Experimental Protocols
Protocol 1: Peroxide Test for this compound
Objective: To qualitatively or semi-quantitatively determine the presence of hydroperoxides in this compound.
Materials:
-
This compound sample
-
Commercial peroxide test strips (e.g., Quantofix®)
-
Deionized water
Procedure:
-
Dip the test strip into the this compound sample for 1 second.
-
Shake off excess liquid.
-
Since this compound is a non-volatile organic solvent, moisten the test field with one drop of deionized water after the solvent has evaporated.
-
Wait for the time specified in the manufacturer's instructions (typically 15-60 seconds).
-
Compare the color of the test field to the color scale provided with the test strips to estimate the peroxide concentration.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
Objective: To develop a reverse-phase HPLC method to separate this compound from its potential degradation products.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound sample (pure and stressed)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A good starting point is 70:30 (v/v) acetonitrile:water.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (as this compound has no strong chromophore, this low wavelength is for detecting potential degradation products with carbonyl groups).
-
-
Sample Preparation:
-
Dilute the this compound sample in acetonitrile to an appropriate concentration.
-
Prepare samples from forced degradation studies in the same manner.
-
-
Analysis: Inject the samples and monitor the chromatogram for the appearance of new peaks in the stressed samples compared to the pure sample.
-
Method Optimization: Adjust the mobile phase composition (gradient elution may be necessary), flow rate, and other parameters to achieve adequate separation of the parent peak from any degradation peaks.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. BVL - Product chemistry - Relevant impurities of technical active substances [bvl.bund.de]
- 3. mac-mod.com [mac-mod.com]
- 4. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elib.uni-stuttgart.de [elib.uni-stuttgart.de]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. Restek - Chromatograms [restek.com]
- 10. This compound | C9H18 | CID 15505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Extractables/leachables from plastic tubing used in product manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. scite.ai [scite.ai]
- 15. Extractable/leachable substances from plastic materials used as pharmaceutical product containers/devices. | Semantic Scholar [semanticscholar.org]
- 16. Controlled Extraction Studies Applied to Polyvinyl Chloride and Polyethylene Materials: Conclusions from the ELSIE Controlled Extraction Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. BASIC PRINCIPLES OF DRUG- EXCIPIENTS INTERACTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmtech.com [pharmtech.com]
- 20. scielo.br [scielo.br]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Propylcyclohexane Analysis in GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues with propylcyclohexane during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Troubleshooting Guide
This guide addresses common problems encountered during the GC-MS analysis of this compound, particularly concerning co-elution with other components.
Question 1: I am observing a broad or tailing peak for this compound. What are the potential causes and solutions?
Answer:
Peak broadening or tailing for this compound can be indicative of several issues within your GC-MS system. Below is a workflow to diagnose and resolve this problem.
Caption: Troubleshooting workflow for this compound peak shape issues.
Potential Causes and Solutions:
-
Injection Volume: An excessive injection volume can overload the column, leading to peak distortion.
-
Solution: Reduce the injection volume.
-
-
Solvent Effects: The sample solvent may not be compatible with the stationary phase or the initial oven temperature.
-
Solution: Ensure the solvent is appropriate for your column and consider a solvent with a lower boiling point or adjust the initial oven temperature to be about 10-20°C below the solvent's boiling point.
-
-
Inlet Contamination: The inlet liner can accumulate non-volatile residues, which can interact with the analyte.
-
Solution: Replace the inlet liner. Regular replacement is good practice, especially when analyzing complex matrices.
-
-
Column Issues: Degradation of the stationary phase or contamination at the head of the column can cause peak tailing.
-
Solution: Condition the column according to the manufacturer's instructions. If the problem persists, trim a small portion (e.g., 10-20 cm) from the front of the column. In severe cases, the column may need to be replaced.
-
-
Temperature Program: An initial temperature that is too high can cause the analyte to move through the column too quickly without proper focusing, while a rapid temperature ramp can lead to co-elution with other compounds.
-
Solution: Lower the initial oven temperature and/or decrease the temperature ramp rate.[1]
-
Question 2: I suspect this compound is co-eluting with another compound. How can I confirm and resolve this?
Answer:
Co-elution is a common challenge, especially when analyzing complex mixtures containing isomers. The following steps will help you identify and resolve co-elution issues involving this compound.
Confirmation of Co-elution:
-
Examine the Peak Shape: Look for asymmetrical peaks, such as those with a "shoulder" or a broader-than-expected peak width.
-
Mass Spectral Analysis:
-
Review the Mass Spectrum across the Peak: Acquire mass spectra from the leading edge, apex, and tailing edge of the peak. If the spectra are not identical, it is a strong indication of co-elution.
-
Extracted Ion Chromatograms (EICs): If you suspect a particular co-eluting compound, plot the EICs for the characteristic ions of both this compound and the suspected interferent. If the peak shapes or retention times of the EICs differ, co-elution is occurring.
-
Resolution Strategies:
Caption: Logical relationship between chromatographic and mass spectrometric solutions for co-elution.
-
Chromatographic Optimization:
-
Change the GC Column: The most effective way to resolve co-eluting compounds is often to use a column with a different stationary phase chemistry (i.e., a different polarity).[1] Isomers that co-elute on a non-polar column may be separated on a mid-polar or polar column.
-
Optimize the Temperature Program: A slower temperature ramp rate can improve the separation of closely eluting compounds.[1]
-
Adjust the Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas can enhance column efficiency and improve resolution.
-
-
Mass Spectral Deconvolution: When chromatographic separation is not fully achieved, the mass spectrometer can be used to differentiate and quantify the co-eluting compounds.
-
Utilize Unique Fragment Ions: If the co-eluting compounds have different mass spectra, you can use extracted ion chromatograms (EICs) of unique fragment ions for quantification. This allows for the individual quantification of each compound even if their chromatographic peaks overlap.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common compounds that co-elute with this compound?
A1: The most common co-eluents for this compound are its structural isomers, which have the same molecular weight (126.24 g/mol ) and often similar boiling points. These include:
-
Isothis compound
-
Ethylmethylcyclohexanes (e.g., 1-ethyl-2-methylcyclohexane, 1-ethyl-3-methylcyclohexane, 1-ethyl-4-methylcyclohexane)
-
Trimethylcyclohexanes (e.g., 1,2,3-trimethylcyclohexane, 1,2,4-trimethylcyclohexane, 1,3,5-trimethylcyclohexane)
-
Other C9 hydrocarbons, such as nonane and its isomers, may also co-elute depending on the analytical conditions.
Q2: How can I use retention indices to help identify this compound and its co-eluting isomers?
A2: Retention indices (RI) are a useful tool for the identification of compounds in GC. They normalize retention times relative to a series of n-alkanes, making them less dependent on variations in chromatographic conditions between different instruments and laboratories. By comparing the experimentally determined RI of an unknown peak to a database of known RI values, you can increase the confidence of your compound identification. For isomers that may have similar mass spectra, a difference in their retention indices can be a key differentiating factor.
Data Presentation: Retention Indices and Mass Spectral Data
The following tables summarize the Kovats retention indices for this compound and some of its common isomers on a non-polar stationary phase, along with their key mass spectral fragments.
Table 1: Kovats Retention Indices of this compound and C9 Isomers on a Non-Polar Column (e.g., DB-5, HP-5MS)
| Compound | Kovats Retention Index (RI) |
| n-Nonane | 900 |
| Isothis compound | 901 |
| This compound | 939 |
| 1-Ethyl-2-methylcyclohexane (cis) | 957 |
| 1-Ethyl-3-methylcyclohexane (cis) | 960 |
| 1-Ethyl-4-methylcyclohexane (cis) | 963 |
| 1,2,3-Trimethylcyclohexane | 973 |
| 1,2,4-Trimethylcyclohexane | 952 |
| 1,3,5-Trimethylcyclohexane | 933 |
Note: Retention indices can vary slightly between different columns and analytical conditions.
Table 2: Key Mass-to-Charge Ratios (m/z) for this compound and Selected Isomers
| Compound | Molecular Ion (M+) | Base Peak | Other Key Fragments |
| This compound | 126 | 83 | 55, 69, 97 |
| Isothis compound | 126 | 83 | 55, 69, 111 |
| 1-Ethyl-2-methylcyclohexane | 126 | 97 | 55, 69, 83, 111 |
| 1,3,5-Trimethylcyclohexane | 126 | 111 | 55, 69, 83, 97 |
Q3: Can you provide a starting GC-MS method for the analysis of this compound and its isomers?
A3: Yes, the following is a general-purpose GC-MS method that can be used as a starting point for the analysis of C9 hydrocarbons. This method should be optimized for your specific instrument and application.
Experimental Protocols
Recommended GC-MS Method for Separation of this compound and its Isomers
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column. For improved separation of isomers, a mid-polar column such as a DB-17ms or a more polar wax-type column could be evaluated.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: Split/splitless injector at 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: 3°C/min to 120°C.
-
Ramp 2: 10°C/min to 250°C, hold for 5 minutes.
-
-
MSD Transfer Line: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-300). For higher sensitivity and specificity, Selected Ion Monitoring (SIM) can be used.
Sample Preparation:
Samples should be diluted in a suitable solvent (e.g., hexane, dichloromethane) to a concentration appropriate for your instrument's sensitivity. The inclusion of an internal standard is recommended for accurate quantification.
Data Analysis:
Compound identification should be based on a combination of mass spectral library matching (e.g., NIST library) and comparison of experimental retention indices with known values. For co-eluting peaks, quantification should be performed using extracted ion chromatograms of unique fragment ions.
References
Technical Support Center: Purification of Propylcyclohexane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of propylcyclohexane from its isomeric impurities.
Introduction
This compound is a cycloalkane that, along with its isomers, finds application in various research and industrial processes. The purification of this compound is often complicated by the presence of structural isomers which exhibit very similar physical properties, making separation a significant challenge. This guide addresses common issues encountered during purification and provides detailed experimental protocols for effective separation.
I. Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound from its isomers so difficult?
A1: The primary challenge lies in the nearly identical boiling points of this compound and its common isomers, such as isothis compound. As shown in the table below, their boiling points are the same, rendering conventional fractional distillation ineffective for separation.[1] Other C9H18 isomers also have very close boiling points, further complicating the purification process.
Q2: I performed a fractional distillation, but my this compound is still impure. What went wrong?
A2: Standard fractional distillation relies on differences in boiling points to separate components of a mixture.[2] Since this compound and its key isomeric impurities have virtually the same boiling point, this method will not yield a pure product. More advanced separation techniques are required.
Q3: What are the recommended methods for purifying this compound from its isomers?
A3: Due to the challenge of identical or very close boiling points, the following advanced methods are recommended:
-
Extractive Distillation: This technique involves introducing a high-boiling point solvent that alters the relative volatilities of the isomers, enabling their separation by distillation.[3]
-
Azeotropic Distillation: This method uses an entrainer that forms azeotropes with one or more of the isomers, allowing for their separation.[4][5]
-
Preparative Gas Chromatography (GC): A powerful technique that separates compounds based on their differential partitioning between a mobile gas phase and a stationary phase. It is highly effective for separating isomers.[6][7][8]
-
Preparative High-Performance Liquid Chromatography (HPLC): This method separates components based on their interactions with a stationary phase under high pressure. It can be a viable option for isomer separation, particularly with the right column and mobile phase selection.[9]
Q4: How can I identify the specific isomeric impurities in my sample?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective technique for identifying the specific isomers present in your this compound sample. The gas chromatograph separates the individual isomers, and the mass spectrometer provides a fragmentation pattern for each, allowing for their identification.
II. Data Presentation: Physical Properties of this compound and Isomers
The following table summarizes the key physical properties of this compound and some of its common C9H18 isomers. The similarity in boiling points underscores the difficulty of separation via conventional distillation.
| Compound | Molecular Formula | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| n-Propylcyclohexane | C₉H₁₈ | 1678-92-8 | 126.24 | 155 |
| Isothis compound | C₉H₁₈ | 696-29-7 | 126.24 | 155 |
| 1,1,2-Trimethylcyclohexane | C₉H₁₈ | 7094-26-0 | 126.24 | 148-150 |
| cis,cis,cis-1,2,3-Trimethylcyclohexane | C₉H₁₈ | 1678-96-2 | 126.24 | 145.6 |
| 1,2,4-Trimethylcyclohexane | C₉H₁₈ | 2234-75-5 | 126.24 | ~145 |
| 1-Ethyl-1-methylcyclohexane | C₉H₁₈ | 4926-90-3 | 126.24 | ~150 |
III. Experimental Protocols
A. Extractive Distillation
Objective: To separate this compound from its isomers by altering their relative volatilities using a high-boiling point solvent.
Materials:
-
Impure this compound
-
High-purity N-methyl-2-pyrrolidone (NMP) or sulfolane (as the extractive solvent)
-
Extractive distillation column
-
Solvent recovery column
-
Heating mantles, condensers, and receiving flasks
-
Gas chromatograph for analysis
Protocol:
-
Set up the extractive distillation and solvent recovery columns.
-
Introduce the impure this compound feed into the middle of the extractive distillation column.
-
Introduce the heated extractive solvent (NMP or sulfolane) near the top of the column. The solvent should be fed at a rate that is typically 1 to 4 times the feed rate of the hydrocarbon mixture.
-
Heat the reboiler of the extractive distillation column to maintain a steady boil-up rate.
-
The more volatile component (this compound) will move up the column and be collected as the overhead product.
-
The less volatile isomers will move down the column with the solvent and be collected as the bottoms product.
-
Transfer the bottoms product to the solvent recovery column.
-
Heat the solvent recovery column to distill the isomeric impurities from the high-boiling point solvent.
-
The purified solvent is collected from the bottom of the recovery column and can be recycled back to the extractive distillation column.
-
Analyze the purity of the collected this compound fraction using gas chromatography.
B. Preparative Gas Chromatography (GC)
Objective: To achieve high-purity separation of this compound from its isomers using a chromatographic technique.
Materials:
-
Impure this compound
-
Preparative gas chromatograph equipped with a fraction collector
-
High-purity helium or nitrogen as the carrier gas
-
A suitable polar capillary column (e.g., a polyethylene glycol or a cyano-based stationary phase)
-
Injection syringes
Protocol:
-
Install a polar preparative GC column in the gas chromatograph.
-
Set the oven temperature program. An initial temperature of around 80°C, held for 5 minutes, followed by a ramp of 5°C/min to 150°C is a good starting point.
-
Set the injector and detector temperatures to 250°C.
-
Set the carrier gas flow rate appropriate for the column dimensions.
-
Inject a small analytical-scale sample to determine the retention times of this compound and its isomers.
-
Based on the analytical run, set the collection windows for the fraction collector to isolate the this compound peak.
-
Perform multiple injections of the impure this compound, collecting the target fraction with each run.
-
Combine the collected fractions of pure this compound.
-
Analyze the purity of the final product using analytical GC.
IV. Troubleshooting Guides
A. Distillation-Based Methods
| Issue | Possible Cause | Troubleshooting Steps |
| Poor separation in fractional distillation | Identical or very close boiling points of isomers. | 1. Confirm the boiling points of the components in your mixture. 2. Switch to a more suitable separation technique like extractive distillation or preparative GC. |
| Column flooding in extractive distillation | Excessive vapor flow rate or insufficient column diameter.[10] | 1. Reduce the reboiler heat input to decrease the vapor rate. 2. Ensure the column is not undersized for the desired throughput. |
| Solvent loss in extractive distillation | Inefficient solvent recovery. | 1. Optimize the operating conditions of the solvent recovery column (temperature and pressure). 2. Check for leaks in the system. |
| Low product purity in extractive distillation | Incorrect solvent-to-feed ratio or insufficient column efficiency. | 1. Adjust the solvent-to-feed ratio. 2. Ensure the column has a sufficient number of theoretical plates for the separation. |
B. Chromatography-Based Methods
| Issue | Possible Cause | Troubleshooting Steps |
| Poor peak resolution in preparative GC | Inappropriate column or temperature program. | 1. Use a more polar column to enhance selectivity for isomers. 2. Optimize the temperature ramp rate; a slower ramp can improve separation. |
| Peak fronting or tailing in GC | Column overloading or active sites on the column. | 1. Reduce the injection volume. 2. Use a column with better deactivation or a guard column. |
| Low recovery from fraction collector | Incorrectly set collection windows. | 1. Perform a new analytical run to verify retention times. 2. Adjust the timing of the fraction collection windows. |
| Baseline drift in GC | Column bleed or contaminated carrier gas. | 1. Condition the column at a high temperature. 2. Ensure the use of high-purity carrier gas and check for leaks. |
V. Visualized Workflows and Logic
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 6. nahrainuniv.edu.iq [nahrainuniv.edu.iq]
- 7. vurup.sk [vurup.sk]
- 8. Isolation of natural products by preparative gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. fiveable.me [fiveable.me]
Propylcyclohexane Synthesis: Technical Support Center
Welcome to the technical support center for propylcyclohexane synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is typically synthesized via several key methods:
-
Hydrogenation of propylbenzene: This is a direct method involving the catalytic hydrogenation of the aromatic ring of propylbenzene.
-
Hydrodeoxygenation (HDO) of lignin-derived phenols: Compounds like 4-propylphenol and 4-propylguaiacol can be converted to this compound, often using bifunctional catalysts.[1][2]
-
Grignard Reaction: This involves the reaction of a cyclohexyl halide (e.g., bromocyclohexane) with a propyl Grignard reagent (propylmagnesium bromide).
-
Gilman Reagent Synthesis: A multi-step process starting from cyclohexene can also be employed to produce this compound.[3][4]
Q2: I am getting a low yield in the hydrogenation of propylbenzene. What are the potential causes?
A2: Low yields in the hydrogenation of propylbenzene can stem from several factors:
-
Catalyst Activity: The catalyst (e.g., Rh/silica) may be deactivated or poisoned.[5] Ensure proper handling and storage of the catalyst.
-
Reaction Conditions: Temperature and pressure play a crucial role. The reaction is typically first-order with respect to propylbenzene, so optimizing these parameters is key.[6]
-
Hydrogen Purity: Impurities in the hydrogen gas can poison the catalyst.
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using techniques like GC-MS.
Q3: What byproducts can I expect during the hydrodeoxygenation of 4-propylphenol?
A3: The hydrodeoxygenation of 4-propylphenol can lead to several byproducts, including n-propylbenzene and 4-propylcyclohexanone.[7] The selectivity towards this compound is highly dependent on the catalyst and reaction conditions. Bifunctional catalysts with both metal and acid sites are often used to promote the complete hydrodeoxygenation pathway.[1]
Q4: How can I purify the final this compound product?
A4: Purification of this compound typically involves removing unreacted starting materials, catalysts, and byproducts. Common purification techniques include:
-
Distillation: Fractional distillation is effective for separating this compound from components with different boiling points.[8]
-
Chromatography: Column chromatography can be used for smaller-scale purifications to achieve high purity.
-
Washing: The reaction mixture can be washed with aqueous solutions to remove water-soluble impurities. For instance, after a Grignard reaction, a wash with an acidic solution is necessary to quench the reaction and remove magnesium salts.
-
Adsorption: Treatment with adsorbents like silica gel can remove certain impurities.[9]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Low Conversion of Starting Material | Inactive catalyst. | Ensure the catalyst is fresh or properly activated. Consider a different catalyst. |
| Suboptimal reaction temperature or pressure. | Optimize temperature and pressure based on literature protocols for the specific reaction. | |
| Insufficient reaction time. | Monitor the reaction over time to determine the optimal duration. | |
| Formation of Multiple Byproducts | Non-selective catalyst. | Use a more selective catalyst. For HDO, a bifunctional catalyst can improve selectivity.[1] |
| Reaction temperature is too high, leading to side reactions. | Lower the reaction temperature to favor the desired product formation. | |
| Presence of impurities in starting materials or solvents. | Ensure the purity of all reagents and solvents. | |
| Difficulty in Product Isolation | Formation of an emulsion during workup. | Add brine (saturated NaCl solution) to break the emulsion. |
| Product co-elutes with impurities during chromatography. | Optimize the solvent system for chromatography to improve separation. | |
| Product is lost during distillation. | Use a fractionating column and carefully control the distillation temperature and pressure. |
Experimental Protocols
1. Synthesis of this compound via Hydrogenation of Propylbenzene
-
Materials: Propylbenzene, Rh/silica catalyst, Deuterium gas (for mechanistic studies if desired), solvent (e.g., a hydrocarbon).
-
Procedure:
-
In a high-pressure reactor, combine propylbenzene and the Rh/silica catalyst.
-
Seal the reactor and purge with an inert gas, followed by hydrogen or deuterium gas.
-
Pressurize the reactor to the desired pressure (e.g., 3 barg).[5]
-
Heat the reaction mixture to the target temperature (e.g., 343 K) with constant stirring.[5]
-
Maintain the reaction for a set period, monitoring the progress by taking aliquots and analyzing them via GC-MS.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the gas.
-
Filter the reaction mixture to remove the catalyst.
-
Purify the resulting liquid by fractional distillation to obtain pure this compound.
-
2. Synthesis of this compound via Hydrodeoxygenation of 4-Propylphenol
-
Materials: 4-propylphenol, bifunctional catalyst (e.g., Pt on an acidic support), water (as solvent), hydrogen gas, ethyl acetate (for extraction).[7]
-
Procedure:
-
Add 4-propylphenol, the catalyst, and water to a high-pressure batch reactor.[7]
-
Seal the reactor and pressurize with hydrogen gas to approximately 2 MPa at room temperature.[7]
-
Heat the reactor to the desired reaction temperature (e.g., 300°C) while stirring continuously (e.g., 600 rpm).[7]
-
Hold the reaction at this temperature for a specified time (e.g., 1 hour).[7]
-
After the reaction, cool the reactor to room temperature.
-
Extract the reaction mixture with ethyl acetate.[7]
-
Analyze the organic layer by GC and GC-MS to determine the conversion and product distribution.[7]
-
The catalyst can be recovered by centrifugation, washed with ethyl acetate, and dried for reuse.[7]
-
Data Summary
Table 1: Reaction Conditions and Yields for this compound Synthesis
| Synthesis Method | Starting Material | Catalyst | Temperature (°C) | Pressure (MPa) | Yield of this compound (%) | Key Byproducts |
| Hydrodeoxygenation | 4-Propylphenol | Pt-based | 300 | 1.5 | 7% | n-Propylbenzene, 4-Propylcyclohexanone[7] |
| Hydrodeoxygenation | 4-Propylguaiacol | Pt@SLS | 80 | 1 | 82.3% | - |
| Hydrogenation | Propylbenzene | Rh/silica | 70 | 0.3 | High conversion | - |
Visualizations
Caption: Reaction pathway for this compound synthesis from 4-propylphenol.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.caf.ac.cn [journals.caf.ac.cn]
- 3. homework.study.com [homework.study.com]
- 4. homework.study.com [homework.study.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. 4-Propylcyclohexanone synthesis - chemicalbook [chemicalbook.com]
- 8. US2637749A - Process for purification of cyclohexane - Google Patents [patents.google.com]
- 9. US4433194A - Purification of cyclohexane - Google Patents [patents.google.com]
Technical Support Center: Thermal Decomposition Kinetics of Propylcyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the thermal decomposition kinetics of propylcyclohexane.
Frequently Asked Questions (FAQs)
Q1: What is the expected decomposition behavior of this compound at different temperatures?
A1: this compound decomposition is highly temperature-dependent. At lower temperatures, the reaction is slow, requiring long reaction times to achieve significant decomposition. As the temperature increases, the reaction rate increases substantially. For example, at 375 °C, only about 5% of this compound decomposes after 32 hours.[1][2] In contrast, at 450 °C, approximately 20% decomposition is observed in just 40 minutes.[1][2]
Q2: What is the typical experimental setup for studying the thermal decomposition of this compound?
A2: A common method involves thermally stressing aliquots of this compound in sealed stainless steel ampule reactors at controlled temperatures.[1][3] The extent of decomposition over time is then quantified using gas chromatography (GC).[1][3][4]
Q3: What are the primary products of this compound thermal decomposition?
A3: The thermal decomposition of this compound is complex and can proceed through multiple reaction pathways, yielding various products.[1] Gas chromatography-mass spectrometry (GC-MS) analysis is typically used to identify these products.[1]
Q4: How is the kinetic analysis of this compound decomposition typically performed?
A4: The kinetic analysis is generally done by monitoring the decrease in this compound concentration over time. The data is often fitted to a first-order rate law to determine the rate constants (k) for decomposition at different temperatures.[1][2]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible kinetic data.
-
Possible Cause 1: Inconsistent reaction temperatures.
-
Troubleshooting: Ensure the reactor heating system maintains a stable and uniform temperature (within ±1 °C).[1] Use a calibrated thermometer to verify the temperature of the thermostatted blocks holding the reactors.
-
-
Possible Cause 2: Leaks in the reactor system.
-
Troubleshooting: Individually pressure-test each reactor to ensure it can withstand pressures exceeding the experimental conditions (e.g., >100 MPa).[1] Regularly inspect reactor seals and valves for any signs of wear or damage.
-
-
Possible Cause 3: Changes in the reactor surface properties.
-
Troubleshooting: The surface of the reactors can change with use, potentially affecting surface-catalyzed decomposition. To account for this, it is good practice to use a set of reactors of varying ages and to rotate their use.[1] This helps to average out any effects from individual reactor histories.
-
Issue 2: Discrepancies between experimental and literature-reported rate constants.
-
Possible Cause 1: Differences in experimental pressure.
-
Troubleshooting: Be aware that pressure can influence decomposition kinetics and product distribution.[3] For instance, rate constants determined at high pressures (e.g., 34.5 MPa) may differ from those obtained at lower pressures (e.g., ~4 MPa).[1][2][3] Clearly report the initial pressure in your experimental protocol.
-
-
Possible Cause 2: Different reactor materials.
-
Troubleshooting: The material of the reactor can have a catalytic effect on the decomposition. Studies using stainless steel reactors may yield different results from those using glass reactors.[1][2][3] Note the reactor material in your experimental records for accurate comparison with literature data.
-
Issue 3: Unexpected peaks in the gas chromatogram.
-
Possible Cause 1: Contamination of the sample or reactor.
-
Troubleshooting: Implement a rigorous cleaning procedure for the reactors before each experiment. This can involve rinsing with solvents like acetone and toluene, followed by drying.[1] Run blank experiments with unheated this compound to ensure the absence of decomposition products in the initial sample and a clean chromatographic baseline.[1]
-
-
Possible Cause 2: Formation of secondary decomposition products.
-
Troubleshooting: At higher temperatures and longer reaction times, initial decomposition products may undergo further reactions.[1] Analyze samples at various reaction times to track the evolution of product peaks and identify primary versus secondary products.
-
Quantitative Data Summary
The following tables summarize the kinetic data for the thermal decomposition of this compound based on experimental studies.
Table 1: First-Order Rate Constants and Decomposition Times for this compound [1][2][3]
| Temperature (°C) | Rate Constant, k (s⁻¹) | Half-life, t₀.₅ (h) | Time for 1% Decomposition, t₀.₀₁ (h) |
| 375 | 3.66 x 10⁻⁷ | 526 | 7.8 |
| 400 | 2.55 x 10⁻⁶ | 75.5 | 1.1 |
| 425 | 1.63 x 10⁻⁵ | 11.8 | 0.17 |
| 450 | 8.63 x 10⁻⁵ | 2.23 | 0.032 |
Table 2: Arrhenius Parameters for this compound Decomposition [1][3][4]
| Parameter | Value |
| Pre-exponential Factor, A | 2.56 x 10¹⁶ s⁻¹ |
| Activation Energy, Eₐ | 283 kJ·mol⁻¹ |
Experimental Protocols
Detailed Methodology for Thermal Decomposition Kinetics Study
This protocol is based on the methodology described by Widegren et al.[1][3]
-
Reactor Preparation:
-
Use high-pressure ampule reactors constructed from 316L stainless steel tubing.
-
Clean each reactor thoroughly by rinsing with acetone and toluene, followed by drying.
-
Determine the internal volume of each reactor gravimetrically using a solvent of known density (e.g., toluene).
-
-
Sample Loading:
-
Place a known mass of high-purity this compound into each reactor.
-
Pressurize the reactors to the desired initial pressure (e.g., 34.5 MPa).
-
-
Thermal Decomposition Reaction:
-
Place the sealed reactors into pre-heated, thermostatted blocks to initiate the decomposition reaction.
-
Maintain the desired reaction temperature (e.g., 375, 400, 425, or 450 °C) for a specific duration.
-
At each temperature, conduct experiments for several different reaction times to monitor the progress of the decomposition.
-
-
Sample Analysis:
-
After the specified reaction time, quench the reaction by removing the reactors from the heating blocks and allowing them to cool to room temperature.
-
Analyze the contents of each reactor using gas chromatography (GC) to determine the extent of this compound decomposition.
-
Use a suitable internal standard for accurate quantification.
-
-
Data Analysis:
-
Plot the natural logarithm of the fraction of remaining this compound versus time.
-
Determine the first-order rate constant (k) from the slope of the resulting linear fit.
-
Use the rate constants obtained at different temperatures to construct an Arrhenius plot (ln(k) vs. 1/T) and determine the Arrhenius parameters (A and Eₐ).
-
Visualizations
Caption: Experimental workflow for studying this compound decomposition kinetics.
Caption: Troubleshooting flowchart for inconsistent experimental results.
References
Addressing matrix effects in propylcyclohexane analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the analysis of propylcyclohexane.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: Matrix effects are the alteration of an analyte's signal response (either suppression or enhancement) due to the presence of other components in the sample matrix.[1] In this compound analysis, particularly when using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), co-eluting compounds from complex matrices such as plasma, soil, or crude oil can interfere with the ionization process, leading to inaccurate quantification.[1][2] This can result in either underestimation or overestimation of the true this compound concentration.
Q2: I am observing significant signal suppression for this compound in my plasma samples. What is the most likely cause and what are my immediate troubleshooting steps?
A2: Signal suppression in plasma samples is often caused by non-volatile or semi-volatile compounds co-eluting with this compound and interfering with the ionization source of the mass spectrometer. A common cause in biological samples is the presence of phospholipids or other lipids.
A troubleshooting workflow to address this issue is outlined below. The initial steps involve simple dilutions and checking instrument cleanliness before moving to more complex sample preparation modifications.
Q3: What are the most effective sample preparation techniques to minimize matrix effects for this compound analysis?
A3: The choice of sample preparation technique depends on the complexity of the matrix. For volatile compounds like this compound, common and effective methods include:
-
Protein Precipitation (PPT): A simple and fast method for biological fluids like serum or plasma, where a solvent like acetonitrile or methanol is used to precipitate proteins.[3][4] The supernatant is then analyzed. While effective at removing proteins, it may not remove other interfering substances like phospholipids.
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids (e.g., an aqueous sample and an organic solvent). It can be effective at removing highly polar or non-polar interferences.
-
Solid-Phase Extraction (SPE): SPE offers a more selective cleanup by using a solid sorbent to retain either the analyte or the interferences. For a non-polar compound like this compound, a reversed-phase (e.g., C18) or a normal-phase sorbent could be used depending on the matrix.
Q4: How does Stable Isotope Dilution (SID) work, and can it compensate for matrix effects in this compound analysis?
A4: Stable Isotope Dilution (SID) is a powerful technique for accurate quantification in mass spectrometry.[5] It involves adding a known amount of an isotopically labeled version of the analyte (e.g., this compound-d14) to the sample as an internal standard (IS).[5] This IS is chemically identical to the analyte and will behave similarly during sample preparation and analysis, experiencing the same degree of matrix effect (ion suppression or enhancement).[5] By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, accurate quantification can be achieved even in the presence of significant matrix effects.[6][7]
Q5: Can I use matrix-matched calibration instead of stable isotope-labeled internal standards?
A5: Yes, matrix-matched calibration is a viable alternative when a suitable stable isotope-labeled standard is unavailable or too costly. This method involves preparing calibration standards in a blank matrix that is free of the analyte but as similar as possible to the samples being analyzed. This approach helps to compensate for matrix effects because the standards and the samples will experience similar signal suppression or enhancement.[8] However, finding a truly blank matrix can be challenging, and variability between different batches of the matrix can introduce inaccuracies.[8]
Troubleshooting Guides & Experimental Protocols
Guide 1: Addressing Inconsistent this compound Recovery
This guide provides a systematic approach to troubleshooting poor or inconsistent recovery of this compound during sample preparation.
Protocol 1: Generic Protein Precipitation for this compound in Plasma
This protocol provides a general procedure for the extraction of this compound from plasma samples. Note: This is a representative protocol and should be optimized for your specific application.
-
Sample Preparation:
-
Thaw plasma samples and an internal standard (IS) spiking solution (e.g., this compound-d14 in methanol) on ice.
-
Vortex the plasma samples to ensure homogeneity.
-
-
Extraction:
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS spiking solution.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.[4]
-
Vortex the mixture vigorously for 30 seconds.
-
-
Separation:
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully transfer the supernatant to a GC vial.
-
Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.
-
Protocol 2: Generic Solid-Phase Extraction (SPE) for this compound in Water
This protocol outlines a general SPE procedure for extracting and concentrating this compound from aqueous samples. Note: This is a representative protocol and should be optimized.
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load 100 mL of the water sample (spiked with an appropriate internal standard) onto the cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
Wash the cartridge with 3 mL of a 5% methanol in water solution to remove polar interferences.
-
-
Drying:
-
Dry the cartridge thoroughly by applying a vacuum for 15-20 minutes.
-
-
Elution:
-
Elute the this compound from the cartridge with 2 x 1 mL of hexane into a collection tube.
-
-
Analysis:
-
Evaporate the eluate to a final volume of 200 µL under a gentle stream of nitrogen.
-
Transfer to a GC vial for analysis.
-
Data Presentation
The following tables present hypothetical data to illustrate the impact of different mitigation strategies on this compound analysis.
Table 1: Comparison of Matrix Effects in Different Sample Preparation Methods
| Sample Preparation Method | Matrix | Analyte Peak Area (Spiked Sample) | Analyte Peak Area (Solvent Standard) | Matrix Effect (%) |
| Dilute-and-Shoot (1:10) | Plasma | 65,000 | 100,000 | -35.0% (Suppression) |
| Protein Precipitation | Plasma | 82,000 | 100,000 | -18.0% (Suppression) |
| Liquid-Liquid Extraction | Plasma | 91,000 | 100,000 | -9.0% (Suppression) |
| Solid-Phase Extraction | Plasma | 98,000 | 100,000 | -2.0% (Suppression) |
Matrix Effect (%) is calculated as: ((Peak Area in Spiked Sample / Peak Area in Solvent) - 1) * 100
Table 2: Effectiveness of Internal Standards in Compensating for Matrix Effects
| Calibration Method | Matrix | Calculated Concentration (ng/mL) | True Concentration (ng/mL) | Accuracy (%) |
| External Calibration | Plasma | 68 | 100 | 68.0% |
| Matrix-Matched Calibration | Plasma | 96 | 100 | 96.0% |
| Stable Isotope Dilution | Plasma | 101 | 100 | 101.0% |
Accuracy (%) is calculated as: (Calculated Concentration / True Concentration) * 100
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. organomation.com [organomation.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Stable Isotope Dilution Mass Spectrometry for Membrane Transporter Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Variability of matrix effects in liquid and gas chromatography-mass spectrometry analysis of pesticide residues after QuEChERS sample preparation of different food crops - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Injection Parameters for Propylcyclohexane in Gas Chromatography
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography (GC) injection parameters for the analysis of propylcyclohexane. Here you will find troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting Guide
This guide provides systematic approaches to resolving common problems encountered during the GC analysis of this compound.
Question: Why am I observing poor peak shape (tailing or fronting) for my this compound peak?
Answer:
Poor peak shape is a common issue that can arise from several factors. Follow these steps to diagnose and resolve the problem:
-
Check for Active Sites: Active sites within the GC inlet (liner, septum) or on the column can interact with your analyte, causing peak tailing.
-
Solution: Use a deactivated inlet liner and a high-quality, low-bleed GC column suitable for nonpolar compounds. Regularly replace the septum and liner to prevent the accumulation of active sites.[1]
-
-
Evaluate for Column Overloading: Injecting a sample that is too concentrated can lead to peak fronting.
-
Solution: Try diluting your sample or using a split injection to decrease the amount of sample introduced onto the column.[1]
-
-
Verify Temperature Settings: An injection port or initial oven temperature that is too low can result in slow vaporization and broadened peaks.
-
Solution: Ensure the injector temperature is appropriate for the volatility of this compound. A good starting point is typically 250-300°C.[1] Optimize the initial oven temperature to ensure sharp focusing of the analyte at the head of the column.
-
Question: My chromatogram shows a high baseline or "ghost peaks." What is the likely cause?
Answer:
A high or noisy baseline and the appearance of unexpected peaks (ghost peaks) are often indicative of contamination.[1][2]
-
Septum Bleed: The septum can degrade at high temperatures, releasing volatile compounds that appear as ghost peaks.
-
Solution: Use high-quality, low-bleed septa and replace them regularly.
-
-
Contaminated Carrier Gas: Impurities in the carrier gas can contribute to a high baseline and ghost peaks.
-
Solution: Ensure the use of high-purity carrier gas and install or replace gas purifiers.[3]
-
-
Sample Carryover: Residuals from previous injections can elute in subsequent runs.
-
Column Bleed: At elevated temperatures, the stationary phase of the column can degrade and elute, causing a rising baseline.
-
Solution: Ensure you are operating within the recommended temperature limits for your column. If the column is old or has been subjected to harsh conditions, it may need to be replaced.[2]
-
Question: I am experiencing poor resolution and peak overlap. How can I improve separation?
Answer:
Achieving good separation is crucial for accurate analysis.[2]
-
Optimize the Oven Temperature Program: The rate at which the oven temperature increases significantly impacts resolution.
-
Solution: A slower temperature ramp rate (e.g., 5-10°C/min) generally provides better separation of closely eluting compounds.[1] Experiment with different temperature programs to find the optimal conditions for your sample.
-
-
Select an Appropriate GC Column: The choice of GC column is critical for separating analytes.
-
Solution: For non-polar compounds like this compound, a non-polar stationary phase is the most effective choice, as separation will occur primarily based on boiling points.[5] A longer column or a column with a smaller internal diameter can also improve resolution, though this may increase analysis time.[6]
-
-
Adjust Carrier Gas Flow Rate: The flow rate of the carrier gas affects the time analytes spend in the column and thus the separation.
-
Solution: Optimize the carrier gas flow rate. An excessively high or low flow rate can lead to suboptimal separation.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal initial GC parameters for analyzing this compound?
A1: The following table provides a good starting point for method development. These parameters may require further optimization based on your specific instrument and sample matrix.
| Parameter | Recommended Setting | Rationale |
| Injector Type | Split/Splitless | Offers flexibility for varying sample concentrations.[8][9][10][11][12][13] |
| Injector Temperature | 250 - 300 °C | Ensures rapid and complete vaporization of this compound.[1][14] |
| Injection Mode | Split (e.g., 50:1 ratio) | Suitable for higher concentration samples to prevent column overload.[8] |
| Splitless | Ideal for trace analysis to maximize sensitivity.[8][10][11][12] | |
| Injection Volume | 1 µL | A standard volume; adjust as needed based on sample concentration and sensitivity requirements. |
| Carrier Gas | Helium or Hydrogen | Provides good efficiency and resolution.[15] |
| Carrier Gas Flow Rate | 1 - 2 mL/min | A typical flow rate for many capillary columns.[16] |
| GC Column | Non-polar (e.g., 100% Dimethylpolysiloxane, 5% Phenyl Polysiloxane) | "Like dissolves like" principle; separates alkanes based on boiling point.[5] |
| Oven Temperature Program | Initial: 40-60°C (hold 1-2 min), Ramp: 10°C/min to 250°C | A starting point; adjust based on the complexity of the sample matrix. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID is robust for hydrocarbons; MS provides identification. |
Q2: Should I use a split or splitless injection for this compound?
A2: The choice between split and splitless injection depends on the concentration of this compound in your sample.
-
Split Injection: Use for samples with high concentrations of this compound to avoid overloading the column. A split ratio (e.g., 50:1) directs a portion of the sample to the column while the rest is vented.[8][9][10][11][12][13]
-
Splitless Injection: Use for trace analysis where the concentration of this compound is very low. In this mode, the entire vaporized sample is transferred to the column, maximizing sensitivity.[8][9][10][11][12]
Q3: How can I prevent discrimination of my sample during injection?
A3: Sample discrimination can occur when the composition of the sample entering the column does not accurately represent the original sample, often due to differences in boiling points of the components.[17]
-
Fast Injection: A rapid injection minimizes the time the needle resides in the hot injector, reducing the potential for selective vaporization of more volatile components.
-
Injector Temperature: Ensure the injector temperature is high enough to vaporize all sample components simultaneously.
-
Liner Choice: Using a liner with glass wool can aid in the vaporization process and create a more homogeneous vapor cloud, but it can also be a site for analyte degradation if not properly deactivated.
Experimental Protocols
Protocol for Optimizing Injection Parameters
This protocol provides a systematic approach to optimizing injection parameters for the analysis of this compound.
-
Sample Preparation:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., hexane) at a known concentration.
-
-
Initial GC-MS Setup:
-
Set up the GC-MS system with the initial parameters recommended in the FAQ table.
-
-
Injector Temperature Optimization:
-
Inject the standard solution at various injector temperatures (e.g., 220°C, 250°C, 280°C, 300°C) while keeping other parameters constant.
-
Evaluate the chromatograms for peak shape and area. Select the temperature that provides a sharp, symmetrical peak with the highest response.
-
-
Split Ratio/Splitless Time Optimization (if applicable):
-
For Split Injection: Inject the standard at different split ratios (e.g., 20:1, 50:1, 100:1). Choose a ratio that prevents peak fronting while providing adequate sensitivity.
-
For Splitless Injection: Optimize the splitless time (the duration the split vent is closed). Inject the standard with varying splitless times (e.g., 0.5 min, 0.75 min, 1.0 min). The optimal time allows for the complete transfer of the analyte to the column without excessive solvent tailing.
-
-
Carrier Gas Flow Rate Optimization:
-
Vary the carrier gas flow rate (e.g., 0.8 mL/min, 1.0 mL/min, 1.2 mL/min, 1.5 mL/min) while keeping the optimized injector parameters constant.
-
Analyze the resulting chromatograms for peak resolution and analysis time. A Van Deemter plot can be constructed to determine the optimal flow rate that provides the highest efficiency (narrowest peaks).
-
-
Oven Temperature Program Optimization:
-
With the optimized injection parameters, adjust the oven temperature program.
-
Modify the initial temperature, hold time, and ramp rate to achieve the desired separation from other components in your sample matrix within a reasonable analysis time.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 5. benchchem.com [benchchem.com]
- 6. gcms.cz [gcms.cz]
- 7. GC Carrier Gas Guide: Selection & Applications | Phenomenex [phenomenex.com]
- 8. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. restek.com [restek.com]
- 13. Split vs Splitless Injection [restek.com]
- 14. GC Injection Techniques for Accurate Chromatography | Phenomenex [phenomenex.com]
- 15. chromacademy.com [chromacademy.com]
- 16. researchgate.net [researchgate.net]
- 17. glsciences.eu [glsciences.eu]
Validation & Comparative
Propylcyclohexane vs. Other Cycloalkanes: A Comparative Guide for Solvent Selection in Pharmaceutical Development
For researchers, scientists, and drug development professionals, the choice of solvent is a critical decision that can significantly impact reaction efficiency, product purity, and overall process sustainability. This guide provides an objective comparison of propylcyclohexane against other common cycloalkane solvents—cyclohexane, methylcyclohexane, and cyclopentane—supported by available data and outlining experimental protocols for their evaluation.
Cycloalkanes are widely utilized as non-polar solvents in organic synthesis due to their inertness and ability to dissolve a range of non-polar compounds. While cyclohexane has historically been a common choice, there is growing interest in alternatives like this compound that may offer advantages in specific applications. This guide aims to equip scientists with the information needed to make informed decisions about solvent selection for their research and development activities.
Physical and Chemical Properties: A Tabular Comparison
The selection of a solvent often begins with an evaluation of its fundamental physical and chemical properties. These properties influence reaction conditions, work-up procedures, and safety considerations. The following table summarizes key data for this compound and its alternatives.
| Property | This compound | Cyclohexane | Methylcyclohexane | Cyclopentane |
| Molecular Formula | C₉H₁₈ | C₆H₁₂ | C₇H₁₄ | C₅H₁₀ |
| Molecular Weight ( g/mol ) | 126.24[1] | 84.16 | 98.19[2] | 70.13[3] |
| Boiling Point (°C) | 155-157[4] | 80.7 | 101 | 49.3[1][5] |
| Melting Point (°C) | -95 | 6.5 | -126.6 | -94[5] |
| Density (g/mL at 25°C) | 0.793[4] | 0.779 | 0.770 | 0.745[5] |
| Flash Point (°C) | 35 | -20 | -4 | -37[5] |
| Water Solubility | Insoluble | Insoluble | Insoluble | Insoluble[3] |
Performance in Organic Synthesis: A Comparative Overview
Direct comparative studies on the performance of these cycloalkanes as solvents in specific pharmaceutical synthesis steps are limited in publicly available literature. However, based on their physical properties and general solvent characteristics, we can infer potential advantages and disadvantages.
Solubility: The larger alkyl side chain of this compound may offer slightly different solubility characteristics compared to cyclohexane or methylcyclohexane for certain organic molecules, potentially improving the solubility of highly non-polar or long-chain substrates. However, experimental verification is crucial.
Reaction Kinetics: The higher boiling point of this compound allows for conducting reactions at elevated temperatures, which can be advantageous for sluggish transformations. For instance, in reactions where higher energy input is required to overcome activation barriers, this compound could offer faster reaction rates compared to lower-boiling cycloalkanes.
Work-up and Purification: The lower volatility of this compound compared to cyclopentane and cyclohexane can be a double-edged sword. While it reduces solvent loss through evaporation, it may require more energy-intensive methods for removal during product isolation (e.g., distillation under reduced pressure).
Experimental Protocols for Solvent Evaluation
To facilitate a data-driven selection process, the following experimental protocols are recommended for comparing the performance of this compound and other cycloalkanes in a specific chemical transformation.
Protocol 1: Comparative Solubility Determination
Objective: To quantitatively compare the solubility of a target compound (e.g., a key intermediate or API) in this compound, cyclohexane, methylcyclohexane, and cyclopentane at various temperatures.
Methodology:
-
Sample Preparation: Prepare saturated solutions of the target compound in each solvent at a series of controlled temperatures (e.g., 25°C, 50°C, 75°C).
-
Equilibration: Stir the solutions for a sufficient time to ensure equilibrium is reached.
-
Quantification: Carefully withdraw a known volume of the supernatant from each saturated solution, ensuring no solid particles are transferred.
-
Analysis: Determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography (GC) if the compound is volatile.
-
Data Presentation: Plot solubility (in g/L or mol/L) as a function of temperature for each solvent.
Protocol 2: Comparative Reaction Performance Evaluation
Objective: To compare the effect of each cycloalkane solvent on the yield, reaction rate, and impurity profile of a target chemical reaction.
Methodology:
-
Reaction Setup: Perform the target reaction in parallel in each of the four cycloalkane solvents under identical conditions (e.g., temperature, concentration of reactants, catalyst loading).
-
Reaction Monitoring: Monitor the progress of the reaction over time by taking aliquots from each reaction mixture and analyzing them by HPLC or GC to determine the consumption of starting materials and the formation of the product.
-
Work-up and Isolation: Upon completion, quench the reactions and perform a standardized work-up and product isolation procedure for each.
-
Analysis:
-
Yield: Determine the isolated yield of the product for each reaction.
-
Purity: Analyze the purity of the isolated product using HPLC or GC, paying close attention to the formation of any byproducts.
-
Reaction Rate: From the reaction monitoring data, calculate the initial reaction rate or the time to reach a certain conversion for each solvent.
-
-
Data Presentation: Tabulate the yield, purity, and reaction rate data for a clear comparison.
Green Chemistry and Sustainability Considerations
The principles of green chemistry are increasingly important in pharmaceutical development. The choice of solvent has a significant impact on the overall environmental footprint of a process.
Process Mass Intensity (PMI): PMI is a key metric to evaluate the "greenness" of a process and is defined as the total mass of materials used (raw materials, solvents, reagents, process water) to produce a certain mass of product.[6][7]
E-Factor: The E-Factor is another widely used metric that measures the mass of waste produced per unit of product.[2][8]
A simplified workflow for evaluating the greenness of a solvent choice is presented below:
Conclusion
This compound presents a viable alternative to more traditional cycloalkane solvents, particularly for reactions requiring higher temperatures. Its physical properties suggest potential advantages in specific solubility and reaction rate applications. However, a lack of direct comparative data necessitates a case-by-case experimental evaluation. By employing the standardized protocols outlined in this guide, researchers and drug development professionals can generate the necessary data to make an informed and justifiable solvent selection, balancing performance, safety, and sustainability objectives. The systematic collection and analysis of such data will be invaluable in building a more comprehensive understanding of the relative merits of this compound and other cycloalkanes in pharmaceutical synthesis.
References
- 1. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 2. youtube.com [youtube.com]
- 3. Cyclopentane | C5H10 | CID 9253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Physical And Chemical Properties Of Cyclopentane - Exhibitions and Meetings - News [sirloongchem.com]
- 6. Process Mass Intensity Calculation Tool - ACS Community [communities.acs.org]
- 7. Process Mass Intensity Metric – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Propylcyclohexane in Biofuel Blends: A Comparative Performance Analysis
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of propylcyclohexane as a biofuel component against other common alternatives. The following sections provide a detailed analysis supported by experimental data, outlining the performance characteristics of this compound blends in comparison to biodiesel and ethanol blends.
This compound, a cycloalkane, is emerging as a significant component in the development of advanced biofuels. It is particularly relevant as a surrogate for naphthenic compounds found in bio-oils derived from the catalytic fast pyrolysis of lignocellulosic biomass. Understanding its performance in relation to established biofuels like fatty acid methyl esters (FAME), commonly known as biodiesel, and ethanol is crucial for the advancement of sustainable fuel technologies.
Quantitative Performance Comparison
The performance of a biofuel is determined by a combination of its physicochemical properties and its behavior during combustion in an engine. The following tables summarize key quantitative data for this compound, biodiesel (FAME), and ethanol, and their respective blends with diesel fuel.
Table 1: Physicochemical Properties of Biofuel Components
| Property | This compound | Biodiesel (FAME) | Ethanol | Conventional Diesel |
| Chemical Formula | C₉H₁₈ | ~C₁₉H₃₆O₂ | C₂H₅OH | ~C₁₂H₂₃ |
| Density @ 15°C ( kg/m ³) | ~780 | 860 - 900[1] | ~789 | 820 - 845 |
| Kinematic Viscosity @ 40°C (mm²/s) | ~1.5 | 3.5 - 5.0[1] | ~1.2 | 2.0 - 4.5 |
| Lower Heating Value (MJ/kg) | ~43.5 | 37 - 40[2] | ~26.8 | ~43 |
| Cetane Number | < 30 | 47 - 65[3] | ~8 | 40 - 55 |
| Oxygen Content (wt%) | 0 | ~11 | ~35 | 0 |
Note: Values for this compound are typical estimates. Biodiesel properties can vary based on feedstock.
Table 2: Engine Performance and Emissions Comparison of Biofuel Blends in a Compression-Ignition Engine (Relative to Conventional Diesel)
| Parameter | This compound Blend (Estimated) | Biodiesel (B20) Blend | Ethanol (E10) Blend |
| Brake Thermal Efficiency (BTE) | Slight Increase | ~-6% to Similar[3] | Similar to Slight Decrease[4] |
| Brake Specific Fuel Consumption (BSFC) | Slight Decrease | ~+15%[3] | Slight Increase[4] |
| NOx Emissions | Similar | +5% to +15%[3] | -2.2% to +15%[4][5] |
| CO Emissions | Decrease | -10% to -50%[6] | Variable[7] |
| Hydrocarbon (HC) Emissions | Decrease | -20% to -50%[3] | Variable[7] |
| Smoke/Particulate Matter (PM) | Significant Decrease | -10% to -50%[6] | Significant Decrease (~44%)[5] |
Note: Data is synthesized from multiple sources and normalized against a diesel baseline for comparative purposes.[2][3][4][6][7][8][9][10][11][12][13][14][15][16][17][18][19] The performance of this compound blends is an estimation based on the performance of cyclohexane blends and the general properties of cycloalkanes.[11]
Experimental Protocols
The data presented in this guide is based on standardized experimental procedures for evaluating the performance of fuels in compression-ignition (CI) engines. A generalized protocol for such an experiment is outlined below.
General Experimental Protocol for CI Engine Biofuel Testing
-
Fuel Preparation and Characterization:
-
Biofuel blends are prepared volumetrically with a diesel base fuel (e.g., B20, E10).
-
Key fuel properties of the blends, such as density, viscosity, cetane number, and heating value, are determined according to relevant ASTM standards (e.g., ASTM D975 for diesel, ASTM D6751 for biodiesel).[20]
-
-
Engine Test Setup:
-
A single-cylinder, four-stroke, direct-injection diesel engine is typically used. The engine is coupled to a dynamometer to control and measure engine load and speed.
-
Instrumentation is installed to measure:
-
Cylinder pressure
-
Fuel flow rate
-
Airflow rate
-
Exhaust gas temperature
-
Emissions (NOx, CO, HC, smoke opacity/PM) using a gas analyzer and a smoke meter.
-
-
-
Test Procedure:
-
The engine is warmed up to a stable operating temperature using standard diesel fuel.
-
Baseline performance and emissions data are recorded at various engine loads and a constant speed.
-
The engine is then switched to the biofuel blend, and after a stabilization period, the same performance and emissions measurements are recorded under the identical load and speed conditions.
-
The data for the biofuel blend is then compared to the baseline diesel data.
-
Mandatory Visualizations
Synthesis of this compound from Biomass
The production of this compound from lignocellulosic biomass is a multi-step process that involves the depolymerization of lignin and subsequent hydrodeoxygenation and saturation of the resulting aromatic compounds.
General Combustion Pathway of this compound
The combustion of this compound in a diesel engine is a complex series of reactions. The following diagram illustrates a simplified, high-level overview of the process.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ijaes.journals.ekb.eg [ijaes.journals.ekb.eg]
- 4. mdpi.com [mdpi.com]
- 5. Impact of Ethanol–Diesel Blend on CI Engine Performance and Emissions | Semantic Scholar [semanticscholar.org]
- 6. Effects of Different Biodiesel-Diesel Blend Fuel on Combustion and Emission Characteristics of a Diesel Engine | MDPI [mdpi.com]
- 7. Effects of ethanol addition to diesel–biodiesel blends on the CI engine characteristics | Science and Technology for Energy Transition (STET) [stet-review.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 2017erp.com [2017erp.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. astrj.com [astrj.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. matec-conferences.org [matec-conferences.org]
Validating Propylcyclohexane as a Cornerstone for Jet Fuel Surrogates
An Objective Comparison for Researchers in Combustion and Fuel Development
Real-world jet fuels like Jet A, JP-5, and JP-8 are complex blends of hundreds of hydrocarbon species, making them challenging to model for combustion simulations.[1] To facilitate precise numerical studies of engine combustion, researchers rely on surrogate fuels—simpler mixtures of a few well-characterized compounds designed to emulate the physical and chemical properties of the target fuel.[1][2] Propylcyclohexane is a critical component in many surrogate formulations, chosen to represent the cycloalkane (or naphthene) class of hydrocarbons, which are a significant fraction of conventional jet fuels.[1][3] This guide provides a comparative analysis of this compound's performance, supported by experimental data, to validate its role in accurately simulating jet fuel combustion.
The Role of this compound
Jet fuels are broadly composed of paraffins (n-alkanes and iso-alkanes), cycloalkanes, and aromatics.[1][3] Each class contributes differently to the fuel's overall properties. Cycloalkanes, for instance, influence density and heat release characteristics.[3] this compound is selected not only for being a representative cycloalkane but also because its combustion properties can be experimentally studied and modeled.
Comparative Data of Key Fuel Properties
The effectiveness of a surrogate fuel is determined by how well its properties match those of the real fuel. This involves emulating key physical, chemical, and combustion characteristics.[2] The following tables summarize quantitative data comparing this compound and surrogate mixtures containing it against typical jet fuel properties.
Table 1: Physical and Chemical Property Comparison
| Property | This compound (C₉H₁₈) | n-Dodecane (C₁₂H₂₆) | Toluene (C₇H₈) | Typical Jet A/JP-8 |
| Molecular Weight ( g/mol ) | 126.24 | 170.34 | 92.14 | ~133-145 |
| Density @ 20°C (g/mL) | ~0.776 | ~0.749 | ~0.867 | 0.775 - 0.840 |
| Lower Heating Value (MJ/kg) | ~43.4 | ~44.1 | ~40.6 | ~42.8 - 43.5 |
| H/C Ratio | 2.0 | 2.17 | 1.14 | ~1.9 - 2.1 |
| Derived Cetane Number (DCN) | < 20 | ~88 | < 10 | 35 - 55 |
| Threshold Sooting Index (TSI) | ~10-15 | ~10 | ~70-80 | 15 - 26 |
Note: Values are approximate and can vary based on specific experimental conditions and data sources. DCN and TSI for single components are often used as blending values.
Table 2: Combustion Performance Data of a this compound-Containing Surrogate
A three-component surrogate consisting of n-decane, n-propylbenzene, and this compound has been shown to be a reliable substitute for jet fuel in kinetic modeling studies.[2] The following data pertains to a surrogate with 76.7% n-decane, 13.2% n-propylbenzene, and 10.1% this compound (by wt.).[4]
| Combustion Property | Surrogate Mixture | Jet A-1 | Experimental Conditions |
| Laminar Flame Speed (m/s) | ~0.75 | ~0.75 | T = 473 K, P = 0.1 MPa, φ = 1.1 |
| Ignition Delay Time (μs) | Nearly Identical | Nearly Identical | T > 1100 K |
Data synthesized from experimental results where the surrogate successfully reproduced the flame speed of Jet A-1.[4] Ignition delay times for surrogates containing n-propylcyclohexane also show good agreement with real fuels at high temperatures.[5]
Key Experimental Validation Protocols
The validation of this compound as a surrogate component relies on a suite of standardized experiments designed to probe combustion phenomena under controlled conditions.[6][7] These experiments provide the quantitative data necessary to compare surrogate performance against real fuels and to refine chemical kinetic models.[2][6]
Ignition Delay Time (IDT) Measurement
-
Apparatus: Shock Tubes (ST) and Rapid Compression Machines (RCMs).[7][8]
-
Methodology:
-
A mixture of fuel and oxidizer (e.g., air) is rapidly compressed to high temperatures and pressures.
-
In a Shock Tube , this is achieved by the rupture of a diaphragm, which sends a shock wave into the gas mixture, heating and pressurizing it in microseconds.
-
In an RCM , a piston mechanically compresses the gas mixture in milliseconds.
-
The ignition delay time is the period between the end of compression and the onset of combustion, typically detected by a sharp rise in pressure or light emission from excited chemical species like OH*.[9]
-
These experiments are crucial for validating a surrogate's autoignition characteristics, especially the negative temperature coefficient (NTC) behavior observed in many fuels.[2][10]
-
Species Concentration Measurement
-
Apparatus: Jet Stirred Reactors (JSRs) and Pressurized Flow Reactors (PFRs).[2][7][8]
-
Methodology:
-
Fuel and oxidizer are continuously fed into a reactor vessel where they are rapidly mixed to ensure uniform temperature and composition.
-
The reactor is maintained at a constant temperature and pressure for a specific residence time.
-
Gas is continuously extracted from the reactor and analyzed using techniques like gas chromatography (GC) to measure the mole fractions of stable intermediate species, reactants, and final products.[2]
-
JSR and PFR experiments provide critical data on the fuel oxidation pathways, which is used to validate the detailed reaction steps within a chemical kinetic mechanism.[2][11]
-
Laminar Flame Speed Measurement
-
Apparatus: Constant volume spherical bomb or counterflow twin-flame burner.[7][12]
-
Methodology:
-
In the counterflow twin-flame method, two opposed jets—one of fuel/oxidizer/diluent and the other of oxidizer/diluent—create a stabilized, flat flame front.
-
The velocity of the unburned gas mixture at the point of extinction or at a stable position is measured. This velocity is the laminar flame speed.
-
Particle Image Velocimetry (PIV) or Laser Doppler Anemometry (LDA) can be used to measure the gas velocity profile precisely.
-
Laminar flame speed is a fundamental property that depends on the fuel's reactivity, diffusivity, and thermal properties. Matching the flame speed of a real fuel is a key validation target for surrogates.[4][13]
-
Visualizing Relationships and Workflows
Diagrams created using Graphviz help to clarify the logical connections between concepts and the steps in the validation process.
Caption: Logical relationship between real jet fuel, its chemical classes, and surrogate components.
Caption: Experimental workflow for the validation of a jet fuel surrogate component.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Jet Fuels JP-4 and JP-7 - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. elib.dlr.de [elib.dlr.de]
- 6. web.stanford.edu [web.stanford.edu]
- 7. research.chalmers.se [research.chalmers.se]
- 8. DSpace [repository.kaust.edu.sa]
- 9. researchgate.net [researchgate.net]
- 10. Effects of n-Heptane/Methane Blended Fuel on Ignition Delay Time in Pre-Mixed Compressed Combustion [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. torroja.dmt.upm.es [torroja.dmt.upm.es]
- 13. researchgate.net [researchgate.net]
Comparative Analysis of Propylcyclohexane Isomers: A Guide for Researchers
This guide provides a detailed comparison of the structural and physicochemical properties of n-propylcyclohexane and isopropylcyclohexane, two common isomers of C9H18. The information presented is intended for researchers, scientists, and professionals in drug development who require a fundamental understanding of how the arrangement of the propyl group on the cyclohexane ring influences molecular properties and potential applications.
Physicochemical Properties
The seemingly minor difference in the attachment of the propyl group—a straight chain versus a branched isomer—leads to notable variations in the physical properties of n-propylcyclohexane and isothis compound. These differences are critical in contexts such as solvent selection, reaction condition optimization, and predicting the behavior of these molecules in biological systems.
| Property | n-Propylcyclohexane | Isothis compound | Reference |
| Molecular Formula | C₉H₁₈ | C₉H₁₈ | |
| Molecular Weight | 126.24 g/mol | 126.24 g/mol | |
| Boiling Point | 155-156 °C | 154-155 °C | |
| Melting Point | -88.9 °C | -89.3 °C | |
| Density | 0.793 g/mL at 25 °C | 0.8023 g/mL at 20 °C | |
| Refractive Index | n20/D 1.436 | n20/D 1.442 |
Structural and Conformational Analysis
The primary distinction between n-propylcyclohexane and isothis compound lies in their conformational preferences and the resulting steric interactions. Both molecules adopt a chair conformation for the cyclohexane ring to minimize angular and torsional strain. However, the energetic cost of placing the alkyl substituent in an axial versus an equatorial position differs significantly between the two isomers.
The larger steric bulk of the isopropyl group compared to the n-propyl group results in more significant 1,3-diaxial interactions when it is in the axial position. Consequently, the equilibrium for isothis compound strongly favors the conformation where the isopropyl group is in the equatorial position to a greater extent than for n-propylcyclohexane. This has implications for the reactivity of adjacent functional groups and the overall shape and lipophilicity of molecules containing these moieties, which are critical parameters in drug design.
Experimental Protocols
Isomer Separation and Identification via Gas Chromatography-Mass Spectrometry (GC-MS)
A standard method for separating and identifying n-propylcyclohexane and isothis compound is GC-MS. The slight difference in their boiling points and molecular shapes allows for their separation on a non-polar capillary column.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.
-
Final hold: Hold at 200 °C for 5 minutes.
-
-
Injector and Detector Temperature: 250 °C.
-
Mass Spectrometry: Operated in electron ionization (EI) mode at 70 eV. The mass spectra will show characteristic fragmentation patterns that can be used to confirm the identity of each isomer by comparison with a spectral library.
Conformational Analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy
Low-temperature NMR spectroscopy can be employed to study the conformational equilibrium of the two isomers. By cooling the sample, the rate of chair-flipping of the cyclohexane ring can be slowed down, allowing for the observation of distinct signals for the axial and equatorial conformers. The relative integrals of these signals can be used to determine the equilibrium constant and the free energy difference (A-value) between the two conformations.
-
Instrumentation: A high-field NMR spectrometer.
-
Solvent: A solvent with a low freezing point, such as deuterated toluene (toluene-d8) or deuterated chloroform (CDCl₃).
-
Temperature: The experiment should be conducted at a range of low temperatures, starting from room temperature and going down to the freezing point of the solvent, to observe the coalescence and subsequent splitting of the signals.
Logical Workflow for Isomer Comparison
The following diagram illustrates a logical workflow for the comparative analysis of this compound isomers, from initial sample preparation to final data analysis and application consideration.
Caption: Workflow for the comparative analysis of this compound isomers.
Conclusion
The choice between n-propylcyclohexane and isothis compound in a research or development context should be guided by their distinct physicochemical properties and conformational behaviors. While their molecular weights are identical, differences in boiling point, density, and particularly steric hindrance can have significant downstream effects. For instance, in drug design, the more conformationally locked and sterically demanding isothis compound might be used to probe specific binding pockets, whereas the more flexible n-propylcyclohexane could be employed where a less rigid substituent is desired. The experimental protocols outlined provide a framework for researchers to further investigate and leverage the unique characteristics of these isomers in their specific applications.
A Comparative Guide to the Quantification of Propylcyclohexane: GC-FID vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of propylcyclohexane, a saturated cyclic hydrocarbon, is critical in various fields, including fuel analysis, environmental monitoring, and as an impurity in pharmaceutical manufacturing. This guide provides an objective comparison of two common analytical techniques for this compound quantification: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is supported by established analytical principles and representative experimental data for similar analytes.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key performance characteristics of GC-FID and GC-MS for the quantification of this compound. It is important to note that while direct comparative validation data for this compound was not available in the public domain, the presented values are based on typical performance characteristics observed for similar C9 hydrocarbons and cycloalkanes.[1][2][3][4][5]
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation by GC, detection by flame ionization of organic compounds. | Separation by GC, detection by mass-to-charge ratio of ionized molecules. |
| Linearity (R²) | ≥ 0.999[2][5] | ≥ 0.998 |
| Limit of Detection (LOD) | ~1-10 ng/mL | Scan Mode: ~0.1-1 ng/mL SIM Mode: ~0.01-0.1 ng/mL[6] |
| Limit of Quantification (LOQ) | ~5-30 ng/mL | Scan Mode: ~0.5-5 ng/mL SIM Mode: ~0.05-0.5 ng/mL[6][7] |
| Accuracy (Recovery) | 95-105%[8][9] | 90-110%[8][9] |
| Precision (Repeatability, %RSD) | < 2%[5] | < 5% |
| Selectivity | Good for well-separated peaks. | Excellent, based on mass fragmentation patterns. |
| Cost | Lower | Higher |
| Primary Use | Robust quantification of known analytes. | Identification and quantification, especially in complex matrices. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the quantification of this compound using GC-FID and GC-MS.
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
This method is suitable for the routine quantification of this compound in relatively clean sample matrices.
1. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in a suitable volatile solvent (e.g., hexane or pentane) to achieve a concentration within the calibration range.
-
Add a known concentration of an internal standard (e.g., decane or undecane) to all standards and samples to correct for injection volume variations.[10]
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet: Split/splitless injector at 250°C with a split ratio of 20:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
Data Acquisition: Collect the chromatogram and integrate the peak areas for this compound and the internal standard.
3. Calibration and Quantification:
-
Prepare a series of calibration standards of this compound with the internal standard.
-
Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Determine the concentration of this compound in the samples from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is ideal for both the identification and quantification of this compound, especially in complex matrices where co-eluting peaks may interfere with FID analysis. The use of Selected Ion Monitoring (SIM) mode can significantly enhance sensitivity.
1. Sample Preparation:
-
Follow the same sample preparation procedure as for GC-FID, ensuring the final concentration is appropriate for the sensitivity of the MS detector.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: Same as for GC-FID.
-
Inlet and Carrier Gas: Same as for GC-FID.
-
Oven Temperature Program: Same as for GC-FID.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: Scan from m/z 40 to 200 for qualitative and quantitative analysis.
-
Selected Ion Monitoring (SIM): Monitor characteristic ions for this compound (e.g., m/z 83, 126) and the internal standard for enhanced sensitivity and selectivity.[11]
-
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
3. Calibration and Quantification:
-
Prepare calibration standards and generate a calibration curve as described for GC-FID.
-
For SIM mode, use the peak area of the selected quantifier ion for this compound.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the quantification of this compound by GC-FID and GC-MS.
Caption: Experimental workflow for this compound quantification by GC-FID.
Caption: Experimental workflow for this compound quantification by GC-MS.
Conclusion: Choosing the Right Method
The choice between GC-FID and GC-MS for this compound quantification depends on the specific requirements of the analysis.
-
GC-FID is a cost-effective, robust, and highly precise method for the routine quantification of this compound in samples where the analyte is well-resolved from other components. Its simple operation and lower maintenance make it an excellent choice for quality control laboratories.
-
GC-MS offers superior selectivity and sensitivity, making it the preferred method for complex matrices where interferences are likely.[12] The ability to confirm the identity of this compound based on its mass spectrum provides a higher degree of confidence in the results. For trace-level analysis, the use of SIM mode in GC-MS provides significantly lower detection limits.[11]
For drug development professionals, where the identification and quantification of impurities are critical, GC-MS is the more appropriate technique. For routine analysis of known formulations or raw materials, GC-FID can provide the necessary accuracy and precision with lower operational costs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. total petroleum hydrocarbons method linearity problem - Chromatography Forum [chromforum.org]
- 4. researchgate.net [researchgate.net]
- 5. redalyc.org [redalyc.org]
- 6. researchgate.net [researchgate.net]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. m.youtube.com [m.youtube.com]
- 9. eurachem.org [eurachem.org]
- 10. whitman.edu [whitman.edu]
- 11. researchgate.net [researchgate.net]
- 12. 6-napse.com [6-napse.com]
Propylcyclohexane as a Molecular Probe: A Comparative Guide for Validation Studies
For Researchers, Scientists, and Drug Development Professionals
In the realm of drug metabolism and safety assessment, the use of molecular probes to validate the activity of cytochrome P450 (CYP) enzymes is a cornerstone of preclinical research. These probes are well-characterized substrates for specific CYP isoforms, enabling researchers to investigate potential drug-drug interactions and understand the metabolic pathways of new chemical entities. While a variety of compounds have been established as reliable probes, this guide explores the concept of using a simple aliphatic hydrocarbon, propylcyclohexane, as a potential molecular probe and compares its hypothetical utility against established probes for key human CYP enzymes: CYP2B6, CYP2C9, and CYP3A4.
Introduction to Molecular Probes for CYP Validation
Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a critical role in the metabolism of a vast array of xenobiotics, including approximately 75% of all marketed drugs.[1][2] The activity of these enzymes can vary significantly between individuals due to genetic polymorphisms, disease states, and co-administration of other drugs. Therefore, it is crucial to characterize the interaction of new drug candidates with major CYP isoforms.
An ideal molecular probe for CYP validation studies should exhibit:
-
High specificity for a single CYP isoform.
-
A well-defined metabolic pathway leading to a readily quantifiable metabolite.
-
Reproducible and robust kinetics (e.g., Michaelis-Menten).
-
Commercially available standards for both the parent compound and its metabolites.
-
A validated and sensitive analytical method for detection.
This guide provides a comparative analysis of this compound against the following FDA-recommended in vitro probe substrates:[3]
-
Bupropion for CYP2B6
-
Diclofenac for CYP2C9
-
Midazolam for CYP3A4/5
This compound: A Hypothetical Molecular Probe
Hypothetical Metabolic Pathway of this compound:
The lack of published data on the specific CYP isoforms involved and the kinetics of its metabolism makes it a purely investigational tool at this stage. Its utility as a reliable probe would depend on demonstrating high specificity for a particular CYP enzyme and developing robust analytical methods for its hydroxylated metabolites.
Established Molecular Probes: A Performance Comparison
The following sections detail the properties and experimental data for the established CYP probe substrates.
CYP2B6 Probe: Bupropion
Bupropion is an antidepressant that is extensively metabolized in humans, with its primary metabolic pathway, hydroxylation to hydroxybupropion, being almost exclusively catalyzed by CYP2B6.[1][5] This high degree of specificity makes bupropion an excellent in vitro probe for CYP2B6 activity.
Metabolic Pathway of Bupropion:
CYP2C9 Probe: Diclofenac
Diclofenac, a nonsteroidal anti-inflammatory drug (NSAID), is primarily metabolized by CYP2C9 to its major metabolite, 4'-hydroxydiclofenac.[6][7] Its well-established metabolic pathway and the commercial availability of standards make it a reliable probe for CYP2C9.
Metabolic Pathway of Diclofenac:
CYP3A4/5 Probe: Midazolam
Midazolam, a short-acting benzodiazepine, is extensively metabolized by CYP3A4 and CYP3A5 to its primary active metabolite, 1'-hydroxymidazolam.[8][9] Due to the high abundance and broad substrate specificity of CYP3A4 in the human liver, midazolam is the gold-standard probe for assessing CYP3A4/5 activity.
Metabolic Pathway of Midazolam:
Quantitative Data Summary
The following table summarizes the available Michaelis-Menten kinetic parameters for the established probe substrates. No published data is available for this compound.
| Molecular Probe | Target CYP | Km (µM) | Vmax (pmol/min/mg protein or pmol/min/pmol CYP) | Source |
| This compound | Unknown | Not Available | Not Available | - |
| Bupropion | CYP2B6 | 85 - 158.5 | 1697 ± 81 (pmol/min/mg protein) | [10] |
| Diclofenac | CYP2C9 | 9 ± 1 | 432 ± 15 (pmol/min/mg protein) | [7] |
| Midazolam | CYP3A4/5 | 3.3 - 5.8 | 1.7 ± 1.4 (nmol/min/mg protein) | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible in vitro studies. Below are generalized protocols for the established probe substrates.
General Experimental Workflow for CYP Inhibition Assays
Protocol for Bupropion Hydroxylation Assay (CYP2B6)
-
Incubation Mixture: Prepare a mixture in a 96-well plate containing 100 mM potassium phosphate buffer (pH 7.4), human liver microsomes (or recombinant CYP2B6), and varying concentrations of bupropion.[1]
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding a pre-warmed NADPH regenerating system (containing glucose-6-phosphate, β-NADP+, glucose-6-phosphate dehydrogenase, and magnesium chloride).[1]
-
Incubation: Incubate at 37°C for 10 minutes. The reaction should be within the linear range for time and protein concentration.
-
Reaction Termination: Stop the reaction by adding an acidic solution (e.g., 20% trichloroacetic acid) containing an internal standard (e.g., hydroxybupropion-d6).[1]
-
Sample Preparation: Centrifuge the plate to precipitate proteins. Transfer the supernatant for analysis.
-
Analysis: Quantify the formation of hydroxybupropion using a validated LC-MS/MS method.[1]
Protocol for Diclofenac 4'-Hydroxylation Assay (CYP2C9)
-
Incubation Mixture: Combine human liver microsomes (or recombinant CYP2C9), potassium phosphate buffer (pH 7.4), and various concentrations of diclofenac.
-
Pre-incubation: Pre-warm the mixture at 37°C for a few minutes.
-
Reaction Initiation: Start the reaction by adding a pre-warmed NADPH regenerating system.
-
Incubation: Incubate at 37°C for a predetermined time, ensuring linearity of metabolite formation.
-
Reaction Termination: Terminate the reaction by adding a cold organic solvent like acetonitrile, which also serves to precipitate proteins. An internal standard (e.g., 4'-hydroxydiclofenac-d4) should be included in the termination solution.[7]
-
Sample Preparation: Vortex and centrifuge the samples. Collect the supernatant.
-
Analysis: Analyze the formation of 4'-hydroxydiclofenac by LC-MS/MS.[7]
Protocol for Midazolam 1'-Hydroxylation Assay (CYP3A4/5)
-
Incubation Mixture: In a microcentrifuge tube or 96-well plate, add human liver microsomes (or recombinant CYP3A4/5), phosphate buffer (pH 7.4), and a range of midazolam concentrations.
-
Pre-incubation: Pre-incubate the mixture at 37°C for approximately 5 minutes.
-
Reaction Initiation: Initiate the reaction with the addition of a pre-warmed NADPH regenerating system.
-
Incubation: Incubate the reaction at 37°C for a time period where the reaction is linear (typically 5-15 minutes).[4]
-
Reaction Termination: Stop the reaction with a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard (e.g., 2H4-midazolam).
-
Sample Preparation: Centrifuge the samples to remove precipitated protein and transfer the supernatant.
-
Analysis: Quantify the 1'-hydroxymidazolam formed using a validated LC-MS/MS method.
Conclusion
The validation of CYP enzyme activity is a critical step in drug development. Established molecular probes such as bupropion, diclofenac, and midazolam offer reliable and reproducible methods for assessing the activity of CYP2B6, CYP2C9, and CYP3A4/5, respectively. These probes are well-characterized, with extensive supporting data and validated analytical methods.
This compound, while theoretically a potential substrate for CYP-mediated metabolism, remains an unvalidated tool. To be considered a useful molecular probe, extensive research would be required to:
-
Identify the specific CYP isoform(s) responsible for its metabolism.
-
Characterize the kinetics of its metabolism to determine its specificity and affinity.
-
Develop and validate robust analytical methods for its metabolites.
Until such data becomes available, this compound's role as a molecular probe in formal validation studies is not supported. Researchers and drug development professionals should continue to rely on well-established and regulatory-accepted probe substrates for accurate and reliable assessment of CYP enzyme activity. This ensures the generation of high-quality data crucial for making informed decisions regarding the safety and metabolic profile of new drug candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of recombinant cytochrome P450 enzymes as an in vitro system for metabolic clearance predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective Bupropion Hydroxylation by Cytochrome P450 CYP2B6 and Cytochrome P450 Oxidoreductase Genetic Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacogenomics of CYP2C9: Functional and Clinical Considerations† - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Utility of recombinant cytochrome p450 enzymes: a drug metabolism perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Propylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the two primary analytical methods for the quantification and identification of propylcyclohexane: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs and in understanding the parameters for cross-validation.
Executive Summary
This compound, a cycloalkane, is a volatile organic compound relevant in various fields, including as a component in surrogate fuels and as a potential impurity in pharmaceutical processes. Accurate and precise analytical methods are crucial for its quantification and identification. Gas chromatography is the technique of choice for such volatile compounds. This guide focuses on the two most common detectors used with GC for this purpose: the Flame Ionization Detector (FID) and the Mass Spectrometer (MS).
GC-FID is a robust and widely used technique for quantifying hydrocarbons. It offers high precision and a wide linear range. GC-MS, on the other hand, provides not only quantitative data but also qualitative structural information, making it a powerful tool for unequivocal identification. The cross-validation of these methods is essential to ensure the reliability and interchangeability of analytical results.
Performance Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of GC-FID and GC-MS for the analysis of volatile hydrocarbons like this compound. The values presented are representative and may vary depending on the specific instrumentation, method parameters, and sample matrix.
| Performance Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation by volatility and interaction with a stationary phase, followed by detection of ions formed upon combustion in a hydrogen flame. | Separation by volatility and interaction with a stationary phase, followed by ionization and mass-based detection of the analyte and its fragments. |
| Linearity (R²) | Typically ≥ 0.999[1][2] | Typically ≥ 0.995[3] |
| Accuracy (% Recovery) | 90-110% (typical)[4] | 85-115% (typical)[4] |
| Precision (% RSD) | < 5%[4] | < 10%[3] |
| Limit of Detection (LOD) | ~0.1 - 1 mg/L[5] | ~0.1 - 1 µg/L (Scan), < 0.1 µg/L (SIM)[3][6] |
| Limit of Quantification (LOQ) | ~0.5 - 2 mg/L[5] | ~0.5 - 2 µg/L (Scan), < 0.5 µg/L (SIM)[3][6] |
| Selectivity | Good for well-separated peaks. | Excellent, based on unique mass fragmentation patterns. |
| Identification Capability | Based on retention time only. | Confident identification based on mass spectrum library matching. |
Experimental Protocols
Detailed methodologies for the analysis of this compound using GC-FID and GC-MS are provided below. These are general protocols and may require optimization for specific applications.
Gas Chromatography-Flame Ionization Detection (GC-FID) Method
This method is suitable for the quantitative analysis of this compound.
a. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable volatile solvent (e.g., hexane or pentane) of high purity.
-
Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples. A minimum of five concentration levels is recommended for the calibration curve.[7]
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
For unknown samples, dilute them with the solvent to fall within the calibrated range.
b. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Injector: Split/splitless inlet.
-
Column: A non-polar capillary column, such as a DB-1 or HP-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating this compound from other hydrocarbons.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at 10 °C/min.
-
Hold: Maintain at 150 °C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 300 °C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Nitrogen or Helium): 25 mL/min.
c. Data Analysis:
-
Integrate the peak area of this compound in the chromatograms of the standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the coefficient of determination (R²).
-
Use the calibration curve to determine the concentration of this compound in the unknown samples and QC samples.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for both the quantitative and qualitative analysis of this compound.
a. Sample Preparation:
The sample preparation procedure is the same as for the GC-FID method.
b. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Injector: Split/splitless inlet.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted; splitless mode can be used for trace analysis).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at 10 °C/min.
-
Hold: Maintain at 150 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: For qualitative analysis and identification, scan a mass range of m/z 40-200.
-
Selected Ion Monitoring (SIM): For enhanced sensitivity in quantitative analysis, monitor characteristic ions of this compound (e.g., m/z 83, 126).
-
c. Data Analysis:
-
Qualitative Analysis: Identify the this compound peak by comparing its retention time and mass spectrum with a reference spectrum from a library (e.g., NIST).
-
Quantitative Analysis: Integrate the peak area of a characteristic ion (in SIM mode) or the total ion chromatogram (in full scan mode).
-
Construct a calibration curve and calculate the concentration of this compound in samples as described for the GC-FID method.
Mandatory Visualizations
The following diagrams illustrate the decision-making process for method selection and the workflow for cross-validation.
References
- 1. redalyc.org [redalyc.org]
- 2. Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture [scielo.org.co]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. gcms.labrulez.com [gcms.labrulez.com]
- 7. researchgate.net [researchgate.net]
Comparing the sooting propensity of propylcyclohexane and other fuels
Propylcyclohexane, a component of some synthetic fuels, exhibits a lower sooting propensity compared to aromatic compounds but a higher tendency to soot than straight-chain alkanes. This guide provides a comparative analysis of the sooting characteristics of this compound against other representative fuels, supported by experimental data and detailed methodologies for key sooting propensity metrics.
Quantitative Comparison of Sooting Propensity
The tendency of a fuel to form soot can be quantified using several metrics, including the Yield Sooting Index (YSI), the Threshold Sooting Index (TSI), and the smoke point. A higher YSI or TSI value and a lower smoke point indicate a greater propensity for soot formation.
| Fuel Compound | Chemical Class | Yield Sooting Index (YSI) | Threshold Sooting Index (TSI) | Smoke Point (mm) |
| n-Heptane | n-Alkane | 8.7 | - | >60 |
| Iso-octane (2,2,4-Trimethylpentane) | Iso-Alkane | - | - | 42.8 |
| Cyclohexane | Cycloalkane | 42.7 | - | - |
| Methylcyclohexane | Cycloalkane | 53.6 | 5 | - |
| This compound | Cycloalkane | ~60-70 (Estimated) | - | - |
| Benzene | Aromatic | 100 | - | - |
| Toluene | Aromatic | - | - | ~6 |
| 1-Methylnaphthalene | Naphthalene | - | 100 | 4.43 - 5 |
Note: A dash (-) indicates that a specific value was not found in the reviewed literature. The YSI for this compound is an estimation based on its role in surrogate fuels and trends in similar compounds.
Experimental Protocols
The quantitative data presented in this guide are derived from established experimental methodologies designed to measure the sooting propensity of fuels. The following sections detail the protocols for the key experiments cited.
Yield Sooting Index (YSI)
The Yield Sooting Index (YSI) provides a quantitative measure of a fuel's tendency to form soot when burned.[4]
Methodology:
-
A small concentration, typically 1000 ppm, of the test compound is doped into the methane fuel of a methane/air non-premixed flame in a co-flow burner.[4]
-
The resulting change in the maximum soot concentration is measured.[4]
-
The YSI is calculated based on this change, often using reference compounds to establish a scale.[5] For instance, a common scale sets the YSI of n-hexane to 0 and benzene to 100.[5] Soot concentration is typically measured using non-intrusive optical techniques like laser-induced incandescence (LII) or color-ratio pyrometry.[5][6]
Threshold Sooting Index (TSI)
The Threshold Sooting Index (TSI) is another metric used to quantify the sooting tendency of fuels and is derived from the smoke point measurement.
Methodology:
-
The smoke point of the fuel is determined using a standardized apparatus, such as the one described in ASTM D1322.[7]
-
The TSI is then calculated using the smoke point value and the molecular weight of the fuel.[7]
-
The TSI scale is typically normalized by assigning reference fuels specific values, such as setting the TSI of methylcyclohexane to 5 and 1-methylnaphthalene to 100.[4][8] This normalization allows for comparison of data from different apparatuses.[4]
Smoke Point (ASTM D1322)
The smoke point is the maximum height of a smoke-free flame of a fuel burned in a standard lamp.[7] A higher smoke point indicates a lower sooting tendency.[6][9]
Methodology:
-
The fuel sample is burned in a wick-fed lamp with a chimney, as specified in the ASTM D1322 standard.[9][10]
-
The flame height is gradually increased until a smoky tail is observed.[9]
-
The maximum flame height in millimeters that can be achieved without smoking is recorded as the smoke point.[9] The apparatus includes a millimeter scale to measure the flame height.[10] Both manual and automated procedures exist for this measurement.[6]
Logical Relationship of Sooting Propensity Metrics
The different metrics for sooting propensity are interconnected, with the smoke point often serving as a foundational measurement for the Threshold Sooting Index. The Yield Sooting Index provides a more direct measure of soot yield under specific flame conditions. The following diagram illustrates the logical flow from experimental observation to the derived indices.
References
- 1. d-nb.info [d-nb.info]
- 2. elib.dlr.de [elib.dlr.de]
- 3. A comparative study of the sooting tendencies of various C5–C8 alkanes, alkenes and cycloalkanes in counterflow diffusion flames - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 5. Flow Reactor Study of the Soot Precursors of Novel Cycloalkanes as Synthetic Jet Fuel Compounds: Octahydroindene, p‑Menthane, and 1,4-Dimethylcyclooctane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C9H18 | CID 15505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cyclohexane, propyl- [webbook.nist.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. propyl cyclohexane, 1678-92-8 [thegoodscentscompany.com]
A Comparative Guide to the Validation of Kinetic Models for Propylcyclohexane Combustion
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of prominent kinetic models for the combustion of propylcyclohexane, a key surrogate for cyclic alkanes found in conventional and alternative fuels. The performance of these models is evaluated against a range of experimental data, with detailed methodologies provided for each key experiment. This document is intended to assist researchers in selecting and applying the most appropriate kinetic model for their specific research needs in areas such as fuel design, combustion diagnostics, and emissions reduction.
Overview of Kinetic Models
The combustion of this compound is a complex process involving a vast network of chemical reactions. Kinetic models aim to simulate this process by mathematically describing the rates of these reactions. In this guide, we focus on the validation of two distinct types of models:
-
Detailed Kinetic Models: These models, such as the one developed by Ahmed et al. (2021), provide a comprehensive representation of the reaction chemistry, often including thousands of reactions and hundreds of species.[1][2][3] They are computationally intensive but offer a high level of detail and accuracy across a wide range of conditions.
-
Simplified (or Reduced) Kinetic Models: These models, exemplified by the work of Lian et al. (2024), are derived from detailed models by eliminating less important species and reactions.[4] They are computationally less demanding, making them suitable for integration into larger computational fluid dynamics (CFD) simulations of reacting flows.
Validation Against Ignition Delay Times
Ignition delay time (IDT) is a critical global parameter for characterizing fuel reactivity. It is defined as the time interval between the initial compression of a fuel/oxidizer mixture and the onset of ignition. Accurate prediction of IDT is crucial for engine design and performance optimization.
Experimental Protocols
IDTs for this compound are typically measured using shock tubes (ST) and rapid compression machines (RCMs). These facilities allow for the precise control of temperature, pressure, and mixture composition.
-
Shock Tube (ST) Methodology: A high-pressure driver gas is used to rupture a diaphragm, generating a shock wave that travels through the test gas mixture, rapidly heating and compressing it. The ignition delay time is typically measured as the time between the passage of the reflected shock wave and the sharp increase in pressure or the emission of light from a specific radical (e.g., OH*).[1][3][5]
-
Rapid Compression Machine (RCM) Methodology: A piston is used to rapidly compress the fuel/air mixture in a combustion chamber. The ignition delay time is defined as the time from the end of compression to the maximum rate of pressure rise.[1][3][6] RCMs are particularly useful for studying low-to-intermediate temperature combustion phenomena.
Experimental Workflow: Shock Tube
References
A Comparative Analysis of Propylcyclohexane and Methylcyclohexane Reactivity
For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative reactivity of propylcyclohexane and methylcyclohexane. This document provides an objective analysis of their performance in key chemical transformations, supported by experimental data, detailed methodologies, and clear visual representations of reaction pathways and workflows.
Introduction: Structural and Energetic Considerations
This compound and methylcyclohexane are alkyl-substituted cycloalkanes, differing by the length of their alkyl chains. This structural difference fundamentally influences their reactivity. The propyl group, being larger and with more C-H bonds of varying strengths (primary and secondary) compared to the methyl group, offers different sites for radical attack and influences the molecule's overall stability and reaction pathways. Generally, the longer alkyl chain in this compound leads to a greater number of possible radical intermediates and products upon reaction.[1][2]
The stability of the substituted cyclohexane ring is also a key factor, with equatorial substitution being more stable than axial substitution due to reduced steric strain. Both molecules will predominantly exist in a chair conformation with the alkyl group in the equatorial position to minimize steric hindrance. However, the energetic cost of the axial conformation is slightly different, which can influence reaction equilibria and rates.
Comparative Reactivity Analysis
The reactivity of these two compounds is best understood by examining their behavior under different reaction conditions, primarily combustion/oxidation, catalytic dehydrogenation, and pyrolysis.
Combustion and Oxidation
In combustion chemistry, reactivity is often characterized by the ignition delay time (IDT), which is the time lag between the introduction of a fuel/oxidizer mixture to high temperature and pressure, and the onset of combustion. A shorter IDT indicates higher reactivity.
Experimental data from shock tube studies show that at high temperatures (above approximately 1200 K), n-propylcyclohexane has a shorter ignition delay time than methylcyclohexane, indicating it is more reactive.[3] This increased reactivity is attributed to the presence of the n-propyl group, which facilitates easier C-C bond fission and provides more sites for H-atom abstraction, leading to a faster generation of reactive radicals like H and OH. As the temperature decreases, the difference in reactivity between the two compounds becomes less pronounced.[3]
Table 1: Comparative Ignition Delay Times (IDT) at High Temperatures
| Compound | Temperature (K) | Pressure (atm) | Equivalence Ratio (Φ) | Ignition Delay Time (µs) | Reference |
|---|---|---|---|---|---|
| Methylcyclohexane | ~1350 | 1.0 | 1.0 | ~100 | [3] |
| n-Propylcyclohexane | ~1350 | 1.0 | 1.0 | ~60 | [3] |
| Methylcyclohexane | ~1250 | 10.0 | 1.0 | ~400 | [4] |
| n-Propylcyclohexane | ~1250 | 10.0 | 1.0 | ~250 |[1][4] |
Catalytic Dehydrogenation
Catalytic dehydrogenation, particularly of methylcyclohexane to toluene, is a well-studied reaction due to its potential for hydrogen storage.[5] This reaction is typically carried out over platinum-based catalysts. The primary products are the corresponding aromatic compound (toluene or propylbenzene) and hydrogen gas.
While extensive data exists for methylcyclohexane, directly comparable kinetic data for this compound under the same conditions is less available in the reviewed literature. However, studies on methylcyclohexane show high conversion rates at elevated temperatures.[5] For instance, over a commercial 0.3 wt% Pt/Al2O3 catalyst, methylcyclohexane conversion can reach 97.5% at 430°C.[5] The reaction kinetics are often described by a first-order reversible model.[5] It is expected that this compound would also undergo dehydrogenation, though reaction rates and selectivity may differ due to the electronic and steric effects of the propyl group.
Table 2: Dehydrogenation Performance of Methylcyclohexane
| Catalyst | Temperature (°C) | H₂/MCH Molar Ratio | Max. Conversion (%) | Apparent Activation Energy (kJ/mol) | Reference |
|---|---|---|---|---|---|
| 0.3 wt% Pt/Al₂O₃ | 430 | 0 | 97.5 | 100.6 | [5] |
| 1.0 wt% Pt/γ-Al₂O₃ | 300-340 | Varied | - | 62.9 | [6] |
| Single-site Pt/CeO₂ | 350 | 0 | ~30 | - |[6] |
Pyrolysis
Pyrolysis involves the thermal decomposition of a compound in an inert atmosphere. The product distribution provides insight into the relative strengths of the chemical bonds within the molecule. For alkylcyclohexanes, pyrolysis can proceed via ring-opening, cleavage of the alkyl side chain (dealkylation), or dehydrogenation.[7]
Studies on the pyrolysis of alkylcyclohexanes indicate that the primary reaction pathways include the scission of the C-C bond between the ring and the alkyl substituent, and various ring-opening isomerizations.[4][7] For methylcyclohexane, major products include methane, ethene, propene, and smaller alkanes. For this compound, the longer side chain allows for β-scission reactions, leading to the formation of ethene and a cyclohexylmethyl radical, or propene and a cyclohexyl radical.[4] This additional reaction pathway for the side chain can lead to a more complex product mixture compared to methylcyclohexane.
Key Experimental Protocols
The data presented above are derived from specific experimental setups. The following sections detail the methodologies for two common techniques used to study combustion and oxidation reactivity.
Protocol for Ignition Delay Time Measurement in a Shock Tube
Ignition delay time is a key global metric for fuel reactivity and is measured using a shock tube.[8]
-
Mixture Preparation: A homogenous mixture of the fuel (this compound or methylcyclohexane), an oxidizer (typically air or O₂), and a diluent (e.g., Argon) is prepared in a mixing tank. Fuel concentration is typically low (e.g., 0.5-1%).[3]
-
Shock Tube Operation: The shock tube is divided into a high-pressure "driver" section and a low-pressure "driven" section, separated by a diaphragm.[9] The prepared fuel mixture is introduced into the driven section. The driver section is filled with a high-pressure gas (e.g., Helium).
-
Shock Wave Generation: The diaphragm is ruptured, causing the high-pressure driver gas to expand rapidly, generating a shock wave that travels through the fuel-oxidizer mixture in the driven section. This wave heats and compresses the gas almost instantaneously.[8][9]
-
Ignition Event: The shock wave reflects off the end wall of the tube, further compressing and heating the gas to the desired test conditions (e.g., 1100-1650 K, 1 atm).[3]
-
Data Acquisition: The onset of ignition is detected by a rapid increase in pressure, measured by a transducer at the end wall, and/or by monitoring the emission from excited radical species like OH* (at ~306 nm) using a photodetector.[8][10]
-
IDT Determination: The ignition delay time is defined as the time interval between the arrival of the reflected shock wave at the observation point and the sharp increase in the pressure or emission signal indicating ignition.[8]
Protocol for Speciation Analysis in a Jet-Stirred Reactor (JSR)
A Jet-Stirred Reactor (JSR) is used to study reaction kinetics and product formation under well-controlled, steady-state conditions.[11][12]
-
Reactor Setup: A JSR typically consists of a spherical or cylindrical quartz vessel with inlet nozzles designed to create a turbulent, homogenous mixture of reactants inside the reactor.[12][13] The reactor is placed inside an oven to maintain a constant, uniform temperature (e.g., 700-1250 K).[11]
-
Reactant Flow: Gaseous reactants (fuel, O₂, diluent like N₂ or Ar) are precisely metered by mass flow controllers and pre-heated before being injected into the reactor through the nozzles.[14]
-
Steady State: The system is allowed to run for a period significantly longer than the reactor's residence time (typically 0.1 to several seconds) to ensure a steady state is reached, where the concentration of all species within the reactor is constant.[12]
-
Sampling: A sample of the reacting mixture is continuously extracted from the reactor through a low-pressure sonic probe. This rapid pressure drop quenches the reactions, preserving the species concentrations as they were inside the reactor.
-
Analysis: The sampled gases are then analyzed using techniques such as Gas Chromatography (GC) for stable species or Mass Spectrometry (MS) for both stable species and reactive intermediates.[11]
-
Data Collection: By varying the reactor temperature, equivalence ratio, or residence time, concentration profiles of reactants, intermediates, and products can be generated to validate and refine chemical kinetic models.[15]
Visualizing Reaction Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.chalmers.se [research.chalmers.se]
- 5. paspk.org [paspk.org]
- 6. escholarship.org [escholarship.org]
- 7. Pyrolysis of alkylcyclohexanes in or near the supercritical phase. Product distribution and reaction pathways (1996) | Wei Chuan Lai | 53 Citations [scispace.com]
- 8. petersengroup.tamu.edu [petersengroup.tamu.edu]
- 9. mdpi.com [mdpi.com]
- 10. Shock tube ignition delay times and modeling of jet fuel mixtures | Hanson Research Group [hanson.stanford.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Propylcyclohexane Disposal: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of propylcyclohexane is paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste from generation to disposal, adhering to the highest safety standards.
Immediate Safety and Handling Precautions
This compound is a flammable liquid and requires careful handling to mitigate risks.[1][2][3] Always consult the Safety Data Sheet (SDS) before working with this chemical.[4]
Personal Protective Equipment (PPE): When handling this compound, it is essential to wear appropriate PPE to ensure personal safety. This includes:
-
Eye Protection: Eyeshields or faceshields.[2]
-
Hand Protection: Chemical-resistant gloves.[2]
-
Respiratory Protection: A suitable respirator, such as a type ABEK (EN14387) respirator filter, should be used if ventilation is inadequate.[2]
-
Skin and Body Protection: A lab coat and appropriate footwear are necessary to prevent skin contact.
Handling and Storage:
-
Store this compound in a cool, well-ventilated area away from heat, sparks, open flames, and other ignition sources.[5]
-
Keep containers tightly closed to prevent the release of flammable vapors.[5][6]
-
Use explosion-proof electrical and lighting equipment.[5]
-
Take precautionary measures against static discharge.[5]
This compound Properties and Hazards
Understanding the physical and chemical properties of this compound is crucial for its safe management and disposal.
| Property | Value | Source |
| Molecular Formula | C9H18 | [1] |
| Molecular Weight | 126.24 g/mol | [1][2] |
| Appearance | Colorless liquid | |
| Boiling Point | 155 °C | [2][3][7] |
| Density | 0.793 g/mL at 25 °C | [2][3][7] |
| Flash Point | 35 °C (95 °F) - closed cup | [2][3] |
| Autoignition Temperature | 478 °F | [2][3] |
| Vapor Pressure | 8.7 mmHg at 37.7 °C | [2][3] |
| GHS Hazard Class | Flammable Liquid 3 | [1][2] |
| Hazard Statement | H226: Flammable liquid and vapor | [1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound is governed by hazardous waste regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States.[8][9][10] The following protocol outlines the "cradle-to-grave" management of this compound waste.[10][11]
1. Waste Identification and Classification:
-
This compound is classified as a hazardous waste due to its flammability.[1][2]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[4] Segregate organic solvents from other chemical waste.[4]
2. Waste Collection and Container Management:
-
Use a designated, chemically compatible waste container for collecting this compound waste.[4][12] The container must be in good condition, with a secure, leak-proof closure.[12]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictogram (flammable liquid).[13]
-
Keep the waste container closed at all times, except when adding waste.[14]
3. On-Site Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[13][14]
-
The SAA must be under the control of the operator of the process generating the waste.
-
Ensure the storage area is well-ventilated and away from sources of ignition.[6]
-
Secondary containment, such as a spill tray, is recommended to contain any potential leaks.[4][12]
4. Request for Disposal:
-
Once the waste container is full or has reached the accumulation time limit set by your institution (often up to 12 months), arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[13][14]
-
Do not dispose of this compound down the drain or in regular trash.[12]
5. Off-Site Transportation and Final Disposal:
-
A licensed hazardous waste transporter will collect the waste.[13][15]
-
The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).[11]
-
Final disposal methods for flammable liquids like this compound typically include incineration or fuel blending.[13]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe handling and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific waste management plan and local regulations for any additional requirements.[6][8]
References
- 1. This compound | C9H18 | CID 15505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 正丙基环己烷 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound 99% | 1678-92-8 [sigmaaldrich.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 7. This compound | 1678-92-8 [chemicalbook.com]
- 8. youtube.com [youtube.com]
- 9. epa.gov [epa.gov]
- 10. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 11. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 12. danielshealth.com [danielshealth.com]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
Safeguarding Your Research: A Guide to Handling Propylcyclohexane
For researchers and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of Propylcyclohexane, a flammable liquid requiring careful management in the laboratory. Adherence to these procedures is critical for minimizing risks and ensuring a safe research environment.
Essential Safety Information
This compound is a flammable liquid and vapor that may be fatal if swallowed and enters airways.[1] It is crucial to handle this chemical with appropriate personal protective equipment and in a well-ventilated area.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative safety data for this compound. This information is critical for assessing risks and planning experimental and disposal procedures.
| Property | Value | Source |
| CAS Number | 1678-92-8 | [2][3][4] |
| Molecular Formula | C₉H₁₈ | [2][5] |
| Molecular Weight | 126.24 g/mol | [2][5] |
| Appearance | Clear, colorless liquid | [2] |
| Boiling Point | 155 °C (lit.) | [2] |
| Melting Point | -95 °C | [2] |
| Flash Point | 35 °C (95 °F) - closed cup | |
| Density | 0.793 g/mL at 25 °C (lit.) | [2] |
| Vapor Pressure | 8.7 mmHg (37.7 °C) | |
| Autoignition Temperature | 248 °C (478 °F) | [2] |
| GHS Classification | Flammable Liquid, Category 3 | [5] |
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.
Recommended PPE for Handling this compound
| Equipment | Specification | Rationale |
| Eye Protection | Safety goggles or a face shield. | Protects against splashes that could cause eye irritation.[1] |
| Hand Protection | Impervious gloves. | Prevents skin contact and potential irritation.[1] |
| Respiratory Protection | Half or full facepiece respirator with appropriate cartridges, or a self-contained breathing apparatus (SCBA). | Required when ventilation is inadequate or for spill response to prevent inhalation of vapors.[1] |
| Body Protection | Impervious protective clothing and boots. | Minimizes skin exposure.[1] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to ensure safety. The following step-by-step plan should be followed.
Pre-Operational Checks
-
Verify Ventilation: Ensure the work area is well-ventilated, preferably within a chemical fume hood.[1]
-
Inspect PPE: Check all personal protective equipment for integrity and proper fit.
-
Locate Safety Equipment: Confirm the location and functionality of the nearest safety shower and eye bath.[1]
-
Prepare for Spills: Have an appropriate spill kit with absorbent materials readily available.
Handling Procedure
-
Grounding: Take measures to prevent the buildup of electrostatic charge. Use explosion-proof equipment.[1]
-
Dispensing: Use a closed system where possible to minimize vapor generation.[1]
-
Avoid Inhalation and Contact: Do not breathe vapors or mist. Avoid contact with skin, eyes, and clothing.[1]
-
No Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. No smoking in the handling area.[1]
Post-Handling
-
Secure Container: Tightly close the this compound container.[1]
-
Clean Work Area: Decontaminate the work surface.
-
Wash Hands: Thoroughly wash hands and face after handling.[1]
-
Store Properly: Store the container in a cool, dark, and well-ventilated place, away from incompatible materials such as oxidizing agents.[1]
Disposal Plan for this compound
Proper disposal of this compound and its waste is crucial to protect the environment and comply with regulations.
Waste Collection and Storage
-
Segregate Waste: Collect all waste containing this compound, including unused product and contaminated materials (e.g., absorbent pads, gloves), in a designated, properly labeled, and sealed container.
-
Labeling: Clearly label the waste container with "this compound Waste" and all relevant hazard symbols (flammable).
-
Storage: Store the waste container in a designated, well-ventilated area for flammable liquid waste, away from ignition sources.
Disposal Procedure
-
Professional Disposal: Arrange for the collection and disposal of the chemical waste through a licensed and approved waste disposal company.[6]
-
Provide Information: Furnish the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.[6]
-
Regulatory Compliance: Observe all federal, state, and local regulations when disposing of the substance.[1] Do not dispose of this chemical into drains or the environment.[6]
Experimental Workflow and Safety
The following diagram illustrates the logical flow of operations when working with this compound, emphasizing the integration of safety measures at each stage.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
